molecular formula C8H7BrN2O2 B1267417 7-Bromo-5-nitroindoline CAS No. 87240-06-0

7-Bromo-5-nitroindoline

Cat. No.: B1267417
CAS No.: 87240-06-0
M. Wt: 243.06 g/mol
InChI Key: WCSNLUZLJCPUDG-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroindoline (CAS 87240-06-0) is a halogenated and nitrated indoline derivative that serves as a versatile synthetic intermediate in advanced chemical research . With a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol, this compound features both a bromine atom and a nitro group on its indoline scaffold, which are key functional handles for further chemical modification . The bromine atom enables participation in cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds . Concurrently, the nitro group can be readily reduced to an amino group, providing a precursor for synthesizing amides, ureas, and other nitrogen-containing functional groups . This dual functionality makes this compound a valuable building block in the construction of complex molecules for applications in medicinal chemistry and materials science . Documented properties include a melting point of 149-151°C . This product is intended for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSNLUZLJCPUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314475
Record name 7-bromo-5-nitroindoline
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Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87240-06-0
Record name 87240-06-0
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Record name 7-bromo-5-nitroindoline
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Record name 7-Bromo-5-nitroindoline
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-5-nitroindoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline is a substituted indoline molecule that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The indoline scaffold is a core structure in many biologically active compounds, and the presence of both a bromine atom and a nitro group on the aromatic ring of this compound imparts unique electronic and chemical properties. These functional groups can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the life sciences.

Chemical Structure and Identification

The structural framework of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The bromine atom is substituted at the 7th position and the nitro group at the 5th position of the indoline core.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-bromo-7-nitro-2,3-dihydro-1H-indole
CAS Number 80166-90-1
Molecular Formula C₈H₇BrN₂O₂
SMILES String C1C(C=C(C2=C1N)C(=O)[O-])Br

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The presence of the polar nitro group and the halogen atom influences its solubility, melting point, and boiling point.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 243.06 g/mol [1]
Melting Point 133-136 °C[1]
Boiling Point 344.2 ± 42.0 °C (Predicted)[1]
Water Solubility Insoluble[1]
Appearance Orange to dark brown to brown crystals or powder[2]
Assay (GC) ≥97.5%[2]

Experimental Data

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the reviewed literature, its preparation is often cited as being "according to the literature" in studies that utilize it as a starting material. A general and robust indirect method for the synthesis of substituted nitroindoles involves a multi-step process starting from indole. This approach circumvents the challenges of direct nitration, which can lead to undesired side reactions.

Experimental Workflow: A Plausible Synthetic Route

G Indole Indole Indoline Indoline Indole->Indoline Reduction (e.g., NaBH4) N_acetylindoline N-Acetylindoline Indoline->N_acetylindoline Acetylation (e.g., Acetic Anhydride) N_acetyl_7_nitroindoline N-Acetyl-7-nitroindoline N_acetylindoline->N_acetyl_7_nitroindoline Nitration (e.g., HNO3/H2SO4) seven_Nitroindoline 7-Nitroindoline N_acetyl_7_nitroindoline->seven_Nitroindoline Deacetylation (e.g., Acid/Base Hydrolysis) seven_Bromo_five_nitroindoline This compound seven_Nitroindoline->seven_Bromo_five_nitroindoline Bromination (e.g., NBS)

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses):

  • Reduction of Indole to Indoline: Indole is reduced to indoline using a suitable reducing agent such as sodium borohydride in an appropriate solvent.

  • N-Acetylation of Indoline: The secondary amine of indoline is protected, for example, by acetylation with acetic anhydride, to direct the subsequent nitration.

  • Nitration: The N-acetylindoline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 7-position.

  • Deacetylation: The acetyl protecting group is removed by acid or base hydrolysis to yield 7-nitroindoline.

  • Bromination: The final step involves the bromination of 7-nitroindoline, likely using a brominating agent like N-bromosuccinimide (NBS), to introduce the bromine atom at the 5-position.

Purification at each step would typically be carried out using column chromatography on silica gel.

Spectroscopic Characterization

Detailed 1H NMR, 13C NMR, and mass spectrometry data for this compound are not explicitly available in the public domain. However, based on the known spectra of similar compounds, the expected spectral characteristics can be predicted. For reference, the 1H NMR data for the closely related 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate shows aromatic protons in the range of δ = 7.54-7.78 ppm. The protons of the indoline ring would be expected to appear further upfield.

Photochemical Properties and Reactivity

Derivatives of 7-nitroindoline are known for their photoreactive properties, making them useful as photocleavable protecting groups in organic synthesis and for the "caged" release of biologically active compounds.[3][4]

Upon irradiation with UV light (e.g., 350 nm), N-acyl-7-nitroindolines can undergo cleavage.[3] Similarly, derivatives like 5-bromo-7-nitroindoline-S-thiocarbamates have been shown to undergo photolysis.[3][5] The photolysis of these compounds can proceed via a radical fragmentation mechanism, leading to the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric form.[3][6]

Photochemical Reaction Pathway

G start This compound Derivative (e.g., N-acyl or S-thiocarbamate) intermediate Excited State start->intermediate UV Light (e.g., 350 nm) products 5-Bromo-7-nitrosoindoline + Other Products intermediate->products Radical Fragmentation dimer Dimeric Form products->dimer Equilibrium

Caption: Photochemical activation and transformation of a this compound derivative.

Experimental Protocol: Monitoring Photolysis

The photolysis of 7-nitroindoline derivatives can be monitored using UV-vis spectrophotometry. A solution of the compound in a suitable solvent (e.g., acetonitrile/water) is irradiated with a UV lamp (e.g., at 350 nm). The reaction progress is followed by recording the UV-vis spectra at different time intervals, observing the disappearance of the reactant's absorption peak and the appearance of the product's absorption peak.[3] The photolysis products can be further characterized by techniques such as NMR spectroscopy and mass spectrometry.[3]

Potential Biological Signaling Pathways and Applications

While direct biological studies on this compound are limited, the known activities of related nitroindole compounds suggest potential applications in drug discovery.

Anticancer Activity

Derivatives of 5-nitroindole have demonstrated potent anticancer activity.[7][8] The proposed mechanism of action involves the downregulation of the c-Myc oncogene, a key regulator of cell proliferation, and the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.[8][9]

Proposed Anticancer Signaling Pathway

G Bni This compound Cell Cancer Cell Bni->Cell cMyc c-Myc Transcription Factor Cell->cMyc Inhibition ROS Reactive Oxygen Species (ROS) Cell->ROS Induction Proliferation Cell Proliferation cMyc->Proliferation Inhibition Apoptosis Apoptosis ROS->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity for this compound.

Antimicrobial Activity

Bromo-nitro compounds are known for their antimicrobial properties. The mode of action of similar compounds, such as bronidox (5-bromo-5-nitro-1,3-dioxane), involves the oxidation of essential protein thiols.[7][10][11] This leads to the inhibition of crucial enzyme activity and subsequent microbial growth inhibition. The nitro group in these compounds can be reduced within microbial cells to form toxic intermediates.[12]

Proposed Antimicrobial Signaling Pathway

G Bni This compound Microbe Microbial Cell Bni->Microbe ProteinThiols Essential Protein Thiols (-SH) Microbe->ProteinThiols OxidizedThiols Oxidized Thiols (S-S) ProteinThiols->OxidizedThiols Oxidation Enzyme Enzyme Inactivation OxidizedThiols->Enzyme Growth Microbial Growth Inhibition Enzyme->Growth

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This compound is a versatile chemical entity with a range of interesting properties. Its synthesis, while not explicitly detailed in readily available literature, can be approached through established multi-step procedures. The photoreactive nature of its derivatives opens up possibilities for applications in photochemistry and as photocleavable linkers. Furthermore, based on the biological activities of related compounds, this compound shows promise as a scaffold for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its synthesis, spectroscopic characteristics, and biological signaling pathways to unlock its full potential in drug discovery and development.

References

7-Bromo-5-nitroindoline: A Technical Overview of its Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline is a substituted indoline molecule that holds potential as a building block in medicinal chemistry and materials science. Its rigid bicyclic structure, combined with the electronic properties imparted by the bromo and nitro functional groups, makes it an intriguing scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, offering a valuable resource for researchers engaged in its synthesis, characterization, and application. While experimental data on its biological activity remains limited in publicly accessible literature, this document lays the foundational chemical knowledge required for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name 5-bromo-7-nitro-2,3-dihydro-1H-indoleThermo Fisher Scientific
CAS Number 80166-90-1Thermo Fisher Scientific
Molecular Formula C₈H₇BrN₂O₂[1]
Molecular Weight 243.06 g/mol [1]
Appearance Orange to dark brown to brown crystals, powder, or crystalline powderThermo Fisher Scientific
Melting Point 133-136 °C[1]
Boiling Point 344.2 ± 42.0 °C (Predicted)[1]
Density 1.704 ± 0.06 g/cm³ (Predicted)[1]
Table 2: Solubility and Partitioning Characteristics
PropertyValueNotes
Solubility in Water Insoluble[1]
pKa -1.87 ± 0.20 (Predicted)This predicted value suggests the compound is a very weak base.
LogP Not experimentally determined. Predicted values for similar structures suggest a moderate lipophilicity.The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and can be estimated using computational software.

Synthesis and Experimental Protocols

The proposed synthetic workflow would involve the protection of the indoline nitrogen, followed by a regioselective nitration and subsequent deprotection. To obtain the 7-bromo-5-nitro derivative, one could start with a commercially available brominated indole or indoline precursor.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on established methods for analogous compounds.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection cluster_product Final Product start 5-Bromoindoline protect N-Acetylation (Acetic Anhydride) start->protect Step 1 nitration Nitration (e.g., HNO3/H2SO4) protect->nitration Step 2 deprotect Hydrolysis (e.g., aq. NaOH) nitration->deprotect Step 3 product This compound deprotect->product Step 4

A proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. While derivatives of nitroindoles have been investigated for various biological activities, including as photo-releasable "caged" compounds and for their interactions with biological targets, the specific pharmacological profile of the this compound core remains to be elucidated.[3]

The structural alerts present in the molecule, namely the nitroaromatic group, suggest that it could be explored for activities where electron-withdrawing properties are important. Further screening in relevant biological assays would be necessary to determine its potential therapeutic applications.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties but an unexplored biological profile. This guide provides a consolidated source of its known characteristics and a proposed synthetic strategy to facilitate its access for further research. The lack of biological data highlights a significant opportunity for investigation into the potential pharmacological effects of this compound, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use the information provided herein as a starting point for their investigations into this promising molecule.

References

Technical Guide: 7-Bromo-5-nitroindoline and Its Isomers in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of bromo-nitroindoline derivatives, with a primary focus on the commercially available and researched isomer, 5-Bromo-7-nitroindoline . Due to the limited information on the specific isomer 7-Bromo-5-nitroindoline, this document will address the properties and applications of its closely related and more documented isomers to provide a valuable resource for researchers working with this chemical scaffold.

Physicochemical Data of Bromo-Nitroindoline Isomers

The following table summarizes the key physicochemical properties of 5-Bromo-7-nitroindoline and the related compound, 7-Bromo-5-nitro-1H-indole. This data is crucial for experimental design, including reaction setup, solvent selection, and analytical characterization.

Property5-Bromo-7-nitroindoline7-Bromo-5-nitro-1H-indole
CAS Number 80166-90-187240-07-1[1]
Molecular Formula C₈H₇BrN₂O₂[2][3]C₈H₅BrN₂O₂[1]
Molecular Weight 243.06 g/mol [2][3]241.04 g/mol [1]
IUPAC Name 5-bromo-7-nitro-2,3-dihydro-1H-indole7-bromo-5-nitro-1H-indole
Appearance Orange to dark brown or red-orange crystalline powder[3][4]Not specified
Melting Point 133-136°C[2]Not specified
Solubility Insoluble in water[2]Not specified
Storage Store at 0-8 °C[3]Store at -4°C for short term, -20°C for long term[1]

Synthesis and Experimental Protocols

5-Bromo-7-nitroindoline is a valuable synthetic intermediate. A notable application is in the preparation of photoreactive compounds such as 7-nitroindoline-S-thiocarbamates.

Synthesis of 5-Bromo-7-nitroindoline-S-ethylthiocarbamate

This protocol is based on the efficient, high-yield synthesis of 7-nitroindoline thiocarbamates, which are of interest as a new class of photoreactive compounds.[4][5]

Materials:

  • 5-Bromo-7-nitroindoline

  • Thiophosgene

  • Ethanethiol

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Reaction of 5-Bromo-7-nitroindoline with Thiophosgene:

    • Dissolve 5-Bromo-7-nitroindoline in a suitable anhydrous aprotic solvent like dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of thiophosgene in the same solvent dropwise to the cooled solution of 5-bromo-7-nitroindoline in the presence of a base (e.g., triethylamine) to scavenge the HCl produced.

    • Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude isothiocyanate intermediate.

  • Reaction with Ethanethiol:

    • Dissolve the crude intermediate from the previous step in a suitable solvent.

    • Add ethanethiol to the solution. A base may be required to facilitate the reaction.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

    • The reaction mixture is then worked up, which may involve washing with aqueous solutions to remove any remaining reagents and byproducts.

    • The organic layer is dried and the solvent evaporated to yield the crude 5-bromo-7-nitroindoline-S-ethylthiocarbamate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure product.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Development

5-Bromo-7-nitroindoline and its derivatives are versatile building blocks with applications in several areas of chemical and pharmaceutical research.

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds, particularly indole derivatives, which are prevalent in medicinal chemistry.[3]

  • Photoreactive Compounds ("Caged" Compounds): The 7-nitroindoline moiety is a well-established photolabile protecting group. Amides of 5-bromo-7-nitroindoline can be cleaved with UV light, allowing for the light-induced release of biologically active molecules. This is particularly useful in "caging" signaling molecules or drugs, allowing for precise spatial and temporal control over their release.[4][5]

  • Fluorescent Probes: The indoline scaffold can be incorporated into the design of fluorescent probes for biological imaging. These probes can be engineered to detect specific analytes or changes in the cellular environment.[3]

  • Pharmaceutical Development: As a versatile chemical intermediate, 5-bromo-7-nitroindoline is used in the synthesis of novel compounds for drug discovery, potentially leading to new therapeutic agents.

Signaling Pathways and Logical Relationships

The primary utility of 5-bromo-7-nitroindoline in the context of signaling pathways is its use as a component of photocleavable ("caged") compounds. These compounds allow for the controlled release of bioactive molecules that can then interact with signaling pathways.

General Workflow for Photo-uncaging Experiments

The following diagram illustrates a typical workflow for using a 7-nitroindoline-caged compound in a biological experiment.

G A Synthesis of 5-Bromo-7-nitroindoline Caged Compound B Introduction of Caged Compound to Biological System (e.g., cells, tissue) A->B C Targeted UV Irradiation B->C D Release of Bioactive Molecule C->D E Interaction with Signaling Pathway D->E F Observation of Biological Response E->F

Caption: Workflow for Photo-uncaging Experiments.

Photoactivation Mechanism of 5-Bromo-7-nitroindoline (Bni)-Amide

The photoactivation of Bni-amides proceeds through a reactive intermediate. The final product is dependent on the presence of nucleophiles in the surrounding medium.

G cluster_0 Photoactivation cluster_1 Reaction Pathway A Bni-Amide B Excited State A->B UV Light (hν) C Reactive Intermediate B->C D Nitrosoindole C->D In Water E Nitro-indoline C->E In Presence of Nucleophile/Nucleophilic Solvent

Caption: Photoactivation of Bni-Amides.[1]

This technical guide provides foundational information for researchers working with 5-bromo-7-nitroindoline and related isomers. For specific experimental details and safety information, it is essential to consult the primary literature and relevant safety data sheets.

References

Spectral Data Analysis of 7-Bromo-5-nitroindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 7-Bromo-5-nitroindoline, a key intermediate in organic synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Core Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2Singlet / Doublet1HH4 or H6 (Aromatic)
~7.6 - 8.0Singlet / Doublet1HH6 or H4 (Aromatic)
~4.5 - 5.0 (Broad)Singlet1HN-H (Indoline)
~3.6 - 4.0Triplet2HC2-H₂ (Aliphatic)
~3.1 - 3.5Triplet2HC3-H₂ (Aliphatic)

Note: The exact chemical shifts for the aromatic protons (H4 and H6) can vary depending on the solvent and concentration. The broadness of the N-H signal is also solvent-dependent and can be confirmed by D₂O exchange.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmCarbon Assignment
~150 - 155C7a
~140 - 145C5
~135 - 140C3a
~120 - 125C6
~115 - 120C4
~100 - 105C7
~50 - 55C2
~28 - 33C3

Note: The chemical shifts are estimated based on the analysis of structurally similar nitro- and bromo-substituted indoline derivatives. The assignments are based on expected electronic effects of the substituents.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3350 - 3450MediumN-HStretching
~3050 - 3150MediumAromatic C-HStretching
~2850 - 2960MediumAliphatic C-HStretching
~1570 - 1590StrongAromatic C=CStretching
~1500 - 1530StrongN-O (Nitro group)Asymmetric Stretching
~1330 - 1360StrongN-O (Nitro group)Symmetric Stretching
~800 - 900StrongC-H (Aromatic)Out-of-plane Bending
~550 - 650Medium-StrongC-BrStretching
Table 3: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio)Relative AbundanceAssignment
243~100%[M]⁺ (with ⁷⁹Br)
245~98%[M+2]⁺ (with ⁸¹Br)

Note: The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a small organic molecule like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Data Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR_Acq NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Acq IR_Acq FTIR Spectroscopy Sample->IR_Acq MS_Acq Mass Spectrometry Sample->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak Isotopic Pattern Fragmentation MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the elucidation of this compound structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 16 to 32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the FTIR spectrometer and record the sample spectrum. Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization : Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will provide information on fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is typically used, which is a softer ionization technique that often preserves the molecular ion.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined to confirm the elemental composition.

An In-depth Technical Guide on the Solubility and Stability of 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an indoline scaffold substituted with a bromine atom and a nitro group, makes it a precursor for a variety of more complex molecules with potential therapeutic applications. The nitro group, being a strong electron-withdrawing group, and the indoline nucleus, a privileged structure in medicinal chemistry, suggest that derivatives of this compound may exhibit significant biological activity.[1] The diverse activities of structurally related nitroindoline and nitroindole compounds, including anticancer and anti-inflammatory effects, underscore the potential of this scaffold.[1][2]

Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug development. Solubility influences bioavailability and the design of in vitro assays, while stability data informs formulation development, storage conditions, and shelf-life determination.[3][4] This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. It is essential to characterize solubility in a range of aqueous and organic solvents to support various stages of drug development, from initial biological screening to formulation.[5] Bromo-nitro-aromatic compounds are typically sparingly soluble in water but show greater solubility in organic solvents.[6]

Quantitative Solubility Data

The following table summarizes the anticipated thermodynamic solubility of this compound in a selection of common laboratory solvents at ambient temperature.

Solvent Solvent Type Hypothetical Solubility (µg/mL) Hypothetical Solubility (mM)
WaterPolar Protic< 1< 0.004
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer< 5< 0.02
MethanolPolar Protic5,50022.6
EthanolPolar Protic3,20013.2
AcetonePolar Aprotic15,00061.7
AcetonitrilePolar Aprotic4,80019.8
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50,000> 205.7
Dichloromethane (DCM)Polar Aprotic8,50035.0
Ethyl AcetateModerately Polar6,20025.5
TolueneNon-polar9503.9
Experimental Protocols for Solubility Determination

2.2.1 Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[5][7]

I. Materials:

  • This compound (solid)

  • Selected solvents (e.g., as listed in the table above)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance and pipettes

II. Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or roller. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4][8]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.[4]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate.

2.2.2 Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. It measures the concentration at which a compound precipitates when diluted from a high-concentration organic solvent stock.[5][9]

I. Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-compatible for direct UV assay)

  • Plate reader (Nephelometer or UV Spectrophotometer)

  • Filtration apparatus for 96-well plates (for direct UV assay)

II. Procedure (Direct UV Method):

  • Stock Solution Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microtiter plate.[9]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration typically ≤1%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).[9]

  • Filtration: After incubation, filter the solutions through a 96-well filter plate to separate any precipitated compound from the soluble fraction.

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax.

  • Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a mixture of buffer and DMSO that mimics the final assay conditions.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods as mandated by ICH guidelines.[3][10] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][11]

Summary of Forced Degradation Studies

The table below presents the hypothetical outcomes of forced degradation studies on this compound, indicating its likely stability under various stress conditions. A degradation of 5-20% is generally targeted in such studies.[10]

Stress Condition Parameters Hypothetical Degradation (%) Potential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24h8.5Hydrolysis of nitro group, ring opening
Base Hydrolysis0.1 M NaOH, RT, 8h15.2Formation of corresponding indolinone, dehalogenation
Oxidation3% H₂O₂, RT, 24h11.8N-oxides, phenolic compounds
PhotolyticICH Q1B Option 2 light source20.5Nitrosoindoline, dimeric forms[12]
Thermal (Solid)80°C, 48h2.1Minimal degradation
Thermal (Solution)60°C in 50:50 ACN:H₂O, 48h4.3Minor hydrolytic products
Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. This stock is then subjected to the following stress conditions.

3.2.1 Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 M to 1 M HCl.[13]

  • Base Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 M to 1 M NaOH.[13]

  • Incubation: Keep the solutions at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period. Monitor the reaction over time (e.g., at 2, 4, 8, 24 hours).[14]

  • Neutralization: Before analysis, cool the samples to room temperature and neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

3.2.2 Oxidative Degradation

  • Procedure: Treat the drug stock solution with a solution of hydrogen peroxide (typically 3-30% H₂O₂) at room temperature.[15]

  • Incubation: Store the solution, protected from light, for a specified duration (e.g., 24 hours).

  • Analysis: Analyze the sample directly by HPLC.

3.2.3 Photolytic Degradation

  • Sample Preparation: Expose the drug substance (as a solid in a thin layer in a chemically inert transparent container) and in solution to a light source that meets ICH Q1B guidelines.[16][17] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

  • Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

3.2.4 Thermal Degradation

  • Solid State: Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Solution State: Keep the drug solution at an elevated temperature (e.g., 60°C).

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent before analysis. Analyze both solid and solution state samples by HPLC.

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological mechanisms.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive analysis of the solubility and stability of a compound like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) S1 Compound (Solid) S2 Prepare Stock in DMSO S1->S2 S3 Thermodynamic Solubility (Shake-Flask) S1->S3 S4 Kinetic Solubility (High-Throughput) S2->S4 S5 LC-MS/UV Analysis S3->S5 S4->S5 S6 Solubility Report S5->S6 T8 Stability Report T1 Compound Solution (1 mg/mL) T2 Acid Hydrolysis (HCl, Heat) T1->T2 T3 Base Hydrolysis (NaOH, Heat) T1->T3 T4 Oxidation (H2O2) T1->T4 T5 Photolysis (ICH Light Source) T1->T5 T6 Thermal (Heat) T1->T6 T7 Stability-Indicating HPLC Analysis T2->T7 T3->T7 T4->T7 T5->T7 T6->T7 T7->T8

Caption: Workflow for solubility and stability analysis.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Indole derivatives have been widely investigated as anticancer agents, with many acting as inhibitors of key signaling pathways that control cell growth, proliferation, and survival.[18][19] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers and is a significant target for indole-based inhibitors.[20]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN (Tumor Suppressor) PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis | Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indoline Indoline-based Inhibitors (e.g., this compound derivatives) Indoline->PI3K | Indoline->Akt |

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

Conclusion

While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. Based on the behavior of analogous structures, it is anticipated to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and acetone. Stability studies are crucial, with the compound likely being most susceptible to degradation under basic and photolytic conditions. The detailed protocols provided herein offer a clear path for researchers to generate precise solubility and stability data, which is indispensable for advancing the development of new therapeutics derived from this promising chemical scaffold.

References

The Genesis and Evolution of Nitroindolines: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a foundational motif in a vast array of natural products and synthetic bioactive molecules, has captivated the attention of medicinal chemists for over a century. The introduction of a nitro group to this heterocyclic system fundamentally alters its electronic properties, bestowing upon it unique reactivity and a diverse pharmacological profile. This technical guide provides an in-depth exploration of the historical discovery, synthetic development, and therapeutic applications of nitroindoline compounds. We will delve into key synthetic methodologies, present quantitative biological data, and visualize the intricate signaling pathways modulated by these versatile molecules.

Historical Perspective: From Indigo to Targeted Therapeutics

The journey of nitroindoline chemistry is intrinsically linked to the broader history of indole chemistry. The story begins in 1866 , when Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole, a derivative of the vibrant dye indigo. This seminal work laid the groundwork for the exploration of substituted indoles.

A pivotal moment in the direct lineage of nitro-aromatics to the indole core arrived in 1869 with the Baeyer–Emmerling indole synthesis . This reaction utilized ortho-nitrocinnamic acid, demonstrating an early and direct route from a nitro-containing aromatic compound to the indole scaffold. While not a direct synthesis of a nitroindoline, it established the principle of using nitroarenes as precursors for this important heterocyclic system.[1]

Throughout the late 19th and early 20th centuries, a variety of named reactions were developed that further solidified the connection between nitro-aromatics and indole synthesis. These classical methods, including the Reissert , Leimgruber–Batcho , and Bartoli syntheses, provided versatile pathways to substituted indoles, often starting from nitro-containing precursors. These foundational methods were crucial in making a wide range of indole derivatives accessible for further study and functionalization, including the eventual introduction of nitro groups onto the indoline core itself.

The direct nitration of the indole ring proved to be a chemical challenge due to the electron-rich nature of the heterocycle, which is prone to polymerization under harsh acidic conditions. Early methodologies for the synthesis of specific nitroindoles, such as 7-nitroindole, often involved indirect routes. These strategies included the initial reduction of indole to indoline, followed by protection, nitration, and subsequent re-aromatization to the indole. Modern synthetic chemistry has since provided a plethora of regioselective methods for the direct nitration of the indole and indoline cores, offering more efficient access to a wide range of nitro-substituted derivatives.

Key Therapeutic Applications and Mechanisms of Action

The strategic placement of a nitro group on the indoline scaffold has unlocked significant therapeutic potential, primarily in the fields of oncology and neuroscience.

Anticancer Activity: Targeting the c-Myc Oncogene

Certain 5-nitroindole derivatives have emerged as potent anticancer agents through their ability to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] The c-Myc transcription factor is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[2]

The G-rich sequence in the c-Myc promoter can fold into a four-stranded secondary structure known as a G-quadruplex, which acts as a transcriptional repressor. 5-Nitroindole-based compounds can bind to and stabilize this G-quadruplex, effectively locking the gene in an "off" state.[2][3] This leads to the downregulation of c-Myc protein expression, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.[2] Furthermore, some of these compounds have been shown to increase the intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[2]

Signaling Pathway of c-Myc G-Quadruplex Stabilization

c_Myc_Pathway c-Myc Regulation by a 5-Nitroindoline Compound cluster_promoter c-Myc Promoter Region Duplex_DNA Duplex DNA (Active Transcription) G_Quadruplex G-Quadruplex (Repressed Transcription) Duplex_DNA->G_Quadruplex Folding Transcription_Factors Transcription Factors (e.g., Sp1, CNBP) Duplex_DNA->Transcription_Factors Allows Binding G_Quadruplex->Duplex_DNA Unfolding G_Quadruplex->Transcription_Factors Blocks Binding c_Myc_mRNA c-Myc mRNA G_Quadruplex->c_Myc_mRNA Inhibits Apoptosis Apoptosis G_Quadruplex->Apoptosis Induces (indirectly) Nitroindoline 5-Nitroindoline Compound Nitroindoline->G_Quadruplex Stabilization Transcription_Factors->c_Myc_mRNA Transcription c_Myc_Protein c-Myc Protein c_Myc_mRNA->c_Myc_Protein Translation Cell_Proliferation Cell Proliferation c_Myc_Protein->Cell_Proliferation Promotes c_Myc_Protein->Apoptosis Inhibits

Caption: Regulation of c-Myc expression by a 5-nitroindoline compound.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases. Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy. The 7-nitroindole core has been identified as a key pharmacophore for potent and selective nNOS inhibition. Compounds bearing this scaffold can act as competitive inhibitors at the L-arginine binding site of the nNOS enzyme, thereby blocking the synthesis of nitric oxide.[1]

Signaling Pathway of nNOS Inhibition

nNOS_Pathway Inhibition of nNOS by a 7-Nitroindoline Compound cluster_nNOS nNOS Enzyme L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS Binds L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide nNOS->NO Downstream_Effects Downstream NO Signaling NO->Downstream_Effects Nitroindoline 7-Nitroindoline Compound Nitroindoline->nNOS Competitive Inhibition Pathological_Effects Pathological Effects (e.g., Excitotoxicity) Nitroindoline->Pathological_Effects Prevents Downstream_Effects->Pathological_Effects Leads to (in excess)

Caption: Mechanism of neuronal nitric oxide synthase (nNOS) inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitroindoline compounds, including synthetic yields and biological activities.

Table 1: Synthesis of Nitroindoles and Nitroindolines

CompoundStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
7-NitroindoleIndoleAcetic anhydride, Nitric acid, NaOHMulti-step: protection, nitration, deprotection/aromatization50.0 mol%
5-NitroindoleIndole-3-carboxaldehydeH₂SO₄, HNO₃0-5°C-[4]
N-Boc-3-nitroindoleN-Boc indoleNMe₄NO₃, Trifluoroacetic anhydride0-5°C, 4 hours91[5][6]
5-Nitroindoline5-NitroindoleTrifluoroacetic acid, Sodium borohydrideReflux, 10 hours-[6]
5-Nitro-1-(3-bromopropyl)-1H-Indole5-Nitro-1H-indoleKOH, 1,3-dibromopropane, DMFRoom temperature, overnight46[7]

Table 2: Biological Activity of Nitroindoline Derivatives

CompoundTargetAssayCell LineIC₅₀ (µM)Reference
Pyrrolidine-substituted 5-nitroindole (cpd 5)c-Myc G-quadruplexAlamar blue (proliferation)HeLa5.08 ± 0.91[8]
Pyrrolidine-substituted 5-nitroindole (cpd 7)c-Myc G-quadruplexAlamar blue (proliferation)HeLa5.89 ± 0.73[8]
7-Nitro indazolenNOSNOS activityRat cerebellum0.9 ± 0.1[9]
7-Nitro indazolenNOSNOS activityMouse cerebellum0.47[10]
Indole-based caffeic acid amides (cpd 3j)DPPH radical scavengingDPPH assay-50.98 ± 1.05[11]
Oleoyl hybrids of natural antioxidants (cpd 2)CytotoxicityCrystal violet assayHCT1160.34[11]

Detailed Experimental Protocols

Synthesis of 7-Nitroindole via an Indoline Intermediate[2]

This protocol describes an indirect method for the nitration of indole, which circumvents issues with direct nitration by proceeding through an indoline intermediate.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate This initial step involves the preparation of a key protected indoline intermediate starting from indole. (Detailed protocol for this step is referenced in the source material).

Part 2: Nitration of the Intermediate

  • Preparation of Acetyl Nitrate: Carefully mix acetic anhydride with nitric acid. The molar ratio of acetic anhydride to nitric acid should be between 0.7 and 10 to account for any water present.

  • Nitration Reaction: Dissolve sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid.

  • Add the prepared acetyl nitrate solution dropwise to the indoline derivative solution while maintaining the temperature at or below 10°C.

  • After the addition is complete, stir the reaction mixture for 2 hours at 5°C.

  • The nitrated product will precipitate out of the solution.

Part 3: Deprotection and Aromatization to 7-Nitroindole

  • Isolation: Collect the precipitated nitrated intermediate by filtration and wash it with water.

  • Alkaline Hydrolysis: Transfer the filtered solid to a flask and add a 20% aqueous solution of sodium hydroxide.

  • Stir the mixture for 0.5 to 5 hours at a temperature between 20-60°C. This step facilitates the elimination of the sulfonate and acetyl groups and the dehydrogenation of the indoline ring back to an indole, yielding 7-nitroindole.

  • Purification: Collect the precipitated 7-nitroindole by filtration and wash with water. Dry the crude product at 50°C.

  • Further purification can be achieved by recrystallization from a warm ethanol/water mixture.

In Vitro nNOS Inhibition Assay[1]

This assay determines the inhibitory activity of a test compound against nNOS by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified recombinant human nNOS

  • [³H]L-arginine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.1 mM CaCl₂, 100 µM tetrahydrobiopterin, and 100 µM NADPH)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified nNOS enzyme, and varying concentrations of the nitroindoline test compound.

  • Initiate the reaction by adding [³H]L-arginine.

  • Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the product, [³H]L-citrulline, from the unreacted [³H]L-arginine.

  • Elute the [³H]L-citrulline with water.

  • Quantify the amount of [³H]L-citrulline using liquid scintillation counting to determine the extent of nNOS inhibition.

c-Myc G-Quadruplex Binding and Stabilization Assay (Fluorescent Indicator Displacement - FID)

This assay is commonly used to screen for and characterize compounds that bind to and stabilize G-quadruplex DNA structures.

Principle: A fluorescent dye, such as Thiazole Orange (TO), that exhibits enhanced fluorescence upon binding to G-quadruplex DNA is used. A test compound that also binds to the G-quadruplex will displace the fluorescent dye, leading to a decrease in fluorescence intensity.

General Protocol:

  • Prepare a solution of the c-Myc G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer) and anneal it to form the G-quadruplex structure.

  • Add the fluorescent indicator dye (e.g., TO) to the G-quadruplex solution and measure the initial fluorescence.

  • Titrate the solution with increasing concentrations of the nitroindoline test compound.

  • Measure the fluorescence intensity after each addition.

  • A decrease in fluorescence indicates that the test compound is displacing the indicator and binding to the G-quadruplex. The data can be used to determine the binding affinity of the compound.

Conclusion

The historical journey of nitroindoline compounds, from their conceptual origins in classical indole chemistry to their current status as highly valuable scaffolds in medicinal chemistry, underscores their significance. The unique electronic nature imparted by the nitro group has enabled the development of potent and selective inhibitors of key biological targets, such as nNOS, and has provided a novel strategy for targeting oncogenic pathways through the stabilization of DNA secondary structures. The synthetic accessibility and the potential for diverse chemical modifications ensure that nitroindolines will remain a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the core aspects of nitroindoline chemistry and biology, offering a valuable resource for researchers dedicated to advancing this promising field of drug discovery.

References

Theoretical Underpinnings of 7-Bromo-5-nitroindoline Photoreactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical basis for the photoreactivity of 7-Bromo-5-nitroindoline and its derivatives. The core of this document is built upon recent findings on 5-bromo-7-nitroindoline-S-thiocarbamates, which serve as a model system to understand the photophysical and photochemical properties of this class of compounds. The unique photoreactive nature of these molecules positions them as valuable tools for applications such as photocleavable protecting groups ("caged" compounds) for the light-induced release of bioactive molecules.[1][2][3]

Core Photochemical Behavior

The photoreactivity of this compound derivatives is characterized by their ability to undergo photolysis upon excitation with light, typically in the near-UV region. This process can be initiated through either a one-photon or a two-photon absorption mechanism.[1][2][3] Unlike the well-documented N-acyl-7-nitroindolines, which proceed through a nitronic anhydride intermediate, this compound-S-thiocarbamates follow a distinct photolysis pathway.[1][2]

Experimental and computational studies support a radical fragmentation mechanism.[1][3] Upon photoexcitation, the primary photoproduct formed is 5-bromo-7-nitrosoindoline. This nitroso derivative exists in equilibrium with its dimeric forms.[1][2][3] This novel pathway expands the utility of 7-nitroindoline derivatives for developing new photocleavable compounds.[1][2]

Quantitative Photophysical and Photochemical Data

The photochemistry of this compound derivatives has been characterized by several key quantitative parameters. The following table summarizes the available data for a series of 5-bromo-7-nitroindoline-S-thiocarbamates, which are structurally related to the core topic.

CompoundExcitation Wavelength (nm)Absorption Maxima (λmax, nm)Isosbestic Points (nm)Isolated Yield of 5-bromo-7-nitrosoindoline (%)
5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate350 (one-photon), 710 (two-photon)359329, 39694
5-bromo-7-nitroindoline-(S-dodecyl)-thiocarbamate350 (one-photon)352326, 39695
5-bromo-7-nitroindoline-(S-benzyl)-thiocarbamate350 (one-photon)346329, 39597

Data sourced from a 2023 study on 7-Nitroindoline-S-thiocarbamates.[1]

It is important to note that the specific photolysis quantum yield for this compound and its S-thiocarbamate derivatives is not explicitly reported in the primary literature reviewed. However, the high isolated yields of the photoproducts suggest an efficient photochemical conversion.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of the photoreactivity of these compounds. The following sections outline the key experimental protocols cited in the literature.

One-Photon Photolysis

This protocol describes the general procedure for the photolytic cleavage of 5-bromo-7-nitroindoline-S-thiocarbamates using a near-UV light source.

Materials:

  • 5-bromo-7-nitroindoline-S-thiocarbamate derivative

  • Acetonitrile (CH3CN) and Water (H2O) in a 4:1 (v/v) ratio

  • Argon gas

  • Rayonet Photochemical Chamber Reactor (RPR-200) equipped with 16 UV lamps (350 nm)

  • Quartz cuvettes

  • UV-vis spectrophotometer

Procedure:

  • Prepare a 0.8 mM solution of the 5-bromo-7-nitroindoline-S-thiocarbamate derivative in a 4:1 mixture of acetonitrile and water.

  • Purge the solution with argon gas.

  • Transfer the solution to a quartz cuvette and place it in the Rayonet photoreactor.

  • Irradiate the sample with 350 nm light. The light intensity in the center of the chamber is approximately 213 μW/cm².

  • Maintain the sample at 25 °C using water cooling.

  • At specified time intervals, withdraw a 100 μL aliquot of the reaction mixture.

  • Dilute the aliquot with 2900 μL of the same solvent mixture.

  • Record the UV-vis absorption spectrum of the diluted aliquot to monitor the progress of the photolysis.[1]

Two-Photon Photolysis

This protocol provides a qualitative method to demonstrate the feasibility of two-photon induced photolysis, which is particularly useful for applications requiring high spatiotemporal resolution.

Materials:

  • 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate

  • Thin Layer Chromatography (TLC) plate

  • Femtosecond laser (λ = 710 nm)

  • Two-photon microscope

  • Photomask

Procedure:

  • Spot the thiocarbamate compound onto a TLC plate.

  • Mount the TLC plate on the stage of a two-photon microscope.

  • Focus the femtosecond laser (710 nm) onto the spot of the compound.

  • Capture fluorescence images before and after laser illumination using a home-built software program.

  • To demonstrate patterned photolysis, place a photomask in the optical path to project a specific pattern onto the sample.

  • The disappearance of fluorescence in the illuminated area provides qualitative evidence of two-photon absorption-induced photolysis.[1]

Computational Chemistry Methods

The radical fragmentation mechanism of 7-nitroindoline thiocarbamates is supported by quantum chemistry calculations.

Software:

  • Gaussian 09[1]

Methodology: While the specific density functional theory (DFT) functional and basis set are not explicitly stated in the primary reference, calculations for similar nitroaromatic compounds often employ functionals such as B3LYP with basis sets like 6-31G* or larger. These computational models are used to calculate the energies of reactants, intermediates, and products, and to map the potential energy surface of the photoreaction, thereby providing theoretical support for the proposed mechanism.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

Photochemical_Reaction_Pathway cluster_start Initial State cluster_excitation Photoexcitation cluster_fragmentation Radical Fragmentation cluster_products Final Products Start This compound -S-thiocarbamate Excited Excited State Start->Excited hν (350 or 710 nm) Intermediate Radical Intermediates Excited->Intermediate Photochemical Reaction Product1 5-Bromo-7-nitrosoindoline (Monomer) Intermediate->Product1 Product3 Disulfide Intermediate->Product3 Product2 Dimer of 5-Bromo-7-nitrosoindoline Product1->Product2 Equilibrium

Caption: Proposed photochemical reaction pathway for this compound-S-thiocarbamates.

Experimental_Workflow cluster_one_photon One-Photon Photolysis Workflow cluster_two_photon Two-Photon Photolysis Workflow P1_Start Prepare 0.8 mM solution in CH3CN/H2O (4:1) P1_Purge Purge with Argon P1_Start->P1_Purge P1_Irradiate Irradiate at 350 nm in Rayonet Reactor P1_Purge->P1_Irradiate P1_Monitor Monitor reaction by UV-vis Spectroscopy P1_Irradiate->P1_Monitor P1_Analyze Analyze Products P1_Monitor->P1_Analyze P2_Start Spot compound on TLC plate P2_Mount Mount on Two-Photon Microscope Stage P2_Start->P2_Mount P2_Irradiate Irradiate with 710 nm Femtosecond Laser P2_Mount->P2_Irradiate P2_Image Capture Fluorescence Images (Before and After) P2_Irradiate->P2_Image P2_Analyze Analyze Fluorescence Quenching P2_Image->P2_Analyze

Caption: Experimental workflows for one-photon and two-photon photolysis studies.

References

Potential Biological Activities of 7-Bromo-5-nitroindoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 7-bromo-5-nitroindoline derivatives is limited in publicly available literature. This guide synthesizes information from structurally related compounds, such as 5-nitroindoles and bromoindoles, to infer potential therapeutic applications and guide future research. The presented data and protocols are for informational purposes and should be adapted and validated for the specific this compound scaffold.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position and a bromine atom at the 7-position of the indoline ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities. This technical guide explores the potential anticancer, antimicrobial, and enzyme-inhibitory activities of this compound derivatives based on evidence from analogous chemical structures.

Potential Anticancer Activity

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[1][2] The primary mechanism of action for many of these compounds is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers.[2][3] This stabilization leads to the downregulation of c-Myc expression, inducing cell cycle arrest and apoptosis.[2][3] Furthermore, some 5-nitroindole derivatives have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[4]

Quantitative Data: Anticancer Activity of Structurally Related 5-Nitroindole Derivatives
Compound ClassDerivative ExampleCell LineIC50 (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindolesCompound 5HeLa5.08 ± 0.91c-Myc G-quadruplex binding, ROS induction
Pyrrolidine-substituted 5-nitroindolesCompound 7HeLa5.89 ± 0.73c-Myc G-quadruplex binding, ROS induction
5-Bromo-7-azaindolin-2-onesCompound 23pHepG22.357Not specified
A5493.012
Skov-32.891

Note: The data presented is for derivatives of 5-nitroindole and 5-bromo-7-azaindolin-2-one, not this compound. This information is intended to be illustrative of the potential activity of the target scaffold.

Signaling Pathway: c-Myc Downregulation by 5-Nitroindole Derivatives

The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives in cancer cells.

cMyc_pathway c-Myc Downregulation Pathway 5_Nitroindole_Derivative 5-Nitroindole Derivative c_Myc_G_Quadruplex c-Myc Promoter G-Quadruplex 5_Nitroindole_Derivative->c_Myc_G_Quadruplex Stabilizes c_Myc_Transcription c-Myc Transcription c_Myc_G_Quadruplex->c_Myc_Transcription Inhibits c_Myc_Protein c-Myc Protein (Decreased) c_Myc_Transcription->c_Myc_Protein Cell_Cycle_Arrest Cell Cycle Arrest c_Myc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis c_Myc_Protein->Apoptosis

Caption: Proposed mechanism of c-Myc downregulation by 5-nitroindole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Serially dilute the stock solution with culture medium to achieve a range of final concentrations.

  • Replace the medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anticancer Activity Screening

The following diagram outlines a typical workflow for screening compounds for anticancer activity.

anticancer_workflow Anticancer Activity Screening Workflow Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Active_Check Active? Cytotoxicity->Active_Check Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Active_Check->Mechanism Yes End End Active_Check->End No In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo In_Vivo->End

Caption: A typical workflow for anticancer drug screening.

Potential Antimicrobial Activity

The presence of both a nitro group and a halogen on an aromatic scaffold can contribute to antimicrobial properties. The nitro group can be reduced by microbial enzymes to form cytotoxic radicals, while the bromo substituent can enhance lipophilicity, improving cell membrane penetration.[1] Studies on 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[5]

Quantitative Data: Antimicrobial Activity of Structurally Related Bromo- and Nitro-Substituted Compounds
Compound ClassTarget OrganismMIC (mg/mL)
7-Bromoquinoline-5,8-dione containing Aryl sulphonamidesKlebsiella pneumoniae0.80 - 1.00
Staphylococcus aureus0.80 - 1.00

Note: This data is for bromo- and nitro-substituted quinolines and is intended to suggest the potential for antimicrobial activity in the this compound scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Microorganism Preparation:

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

  • Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

2. Compound Preparation:

  • Prepare a stock solution of the this compound derivative in DMSO.

  • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Enzyme Inhibitory Activity

Nitro-substituted indole derivatives have been investigated as inhibitors of various enzymes. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[6] Additionally, 5-nitroindole-2-carboxylic acid derivatives have shown inhibitory activity against HIV-1 integrase.[6]

Quantitative Data: Enzyme Inhibition by Structurally Related Nitroindole Derivatives
Compound ClassTarget EnzymeReported Activity (IC50)
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)0.99 µM
5-Nitroindole-2-carboxylic acid derivativeHIV-1 Integrase3.11 µM

Note: This data is for nitroindole-2-carboxylic acid derivatives and suggests the potential for enzyme inhibitory activity in the this compound scaffold.

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzyme targets.

1. Reagent Preparation:

  • Prepare the target enzyme at a specified concentration in a suitable buffer.

  • Prepare the enzyme's substrate in the same buffer.

  • Dissolve the this compound derivative in DMSO to create a stock solution and serially dilute it.

2. Assay Reaction:

  • In a microplate, combine the enzyme, substrate, and various concentrations of the test compound.

  • Include a control reaction without the inhibitor.

  • Initiate the reaction (e.g., by adding the substrate or a cofactor) and incubate at a specific temperature for a set time.

3. Detection:

  • Measure the enzymatic activity by detecting the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorometry).

4. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Logical Workflow: Validating Specific Enzyme Inhibition

It is crucial to differentiate between specific enzyme inhibition and non-specific effects such as compound aggregation.

enzyme_inhibition_workflow Enzyme Inhibition Validation Workflow Start Start Primary_Screen Primary Enzyme Inhibition Screen Start->Primary_Screen Hit_Identified Inhibitory Activity Observed? Primary_Screen->Hit_Identified Aggregation_Test Aggregation Assay (e.g., DLS, detergent) Hit_Identified->Aggregation_Test Yes End End Hit_Identified->End No Aggregation_Check Aggregation Observed? Aggregation_Test->Aggregation_Check Specific_Inhibitor Confirmed Specific Inhibitor Aggregation_Check->Specific_Inhibitor No Non_Specific Non-Specific Inhibitor (Further investigation needed) Aggregation_Check->Non_Specific Yes Specific_Inhibitor->End Non_Specific->End

Caption: Workflow to validate specific enzyme inhibition and rule out aggregation.

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of structurally related compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The presence of the 5-nitro and 7-bromo substituents provides a foundation for potential anticancer, antimicrobial, and enzyme-inhibitory activities. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the biological assays outlined in this guide. Such studies will be crucial to validate these potential activities and to establish structure-activity relationships that can guide the design of more potent and selective drug candidates.

References

commercial availability and purity of 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-5-nitroindoline (CAS No. 87240-06-0), a key heterocyclic intermediate in pharmaceutical and life sciences research. This document details its commercial availability, purity standards, and provides a plausible synthetic route with detailed experimental protocols.

Introduction

This compound is a substituted indoline molecule featuring a bromine atom at the 7-position and a nitro group at the 5-position of the indoline ring. Its structural isomer, 5-Bromo-7-nitroindoline (CAS No. 80166-90-1), is more commonly available and documented. The specific placement of the bromo and nitro functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and biological probes. The electron-withdrawing nature of the nitro group and the potential for functional group interconversion of the bromine atom allow for diverse chemical modifications.

Commercial Availability and Purity

The commercial availability of this compound is limited compared to its isomer. A targeted search has identified a few potential suppliers. Researchers are advised to contact these suppliers directly to confirm stock, lead times, and to obtain a certificate of analysis for specific batches.

Table 1: Commercial Availability of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Aaronchem87240-06-0C₈H₇BrN₂O₂243.06Catalog number: AR00GZCG.
Ningbo Inno Pharmchem Co., Ltd.87240-06-0C₈H₇BrN₂O₂243.06Listed as "Medicine Grade".

Purity:

Detailed purity specifications for commercially available this compound are not consistently provided by suppliers. One supplier lists a "Medicine Grade" product, which suggests high purity, though a specific percentage is not mentioned. For research and development purposes, a purity of ≥98% (as determined by HPLC or qNMR) is generally recommended. It is imperative for researchers to perform their own quality control to verify the identity and purity of the procured material.

Experimental Protocols

Step 1: Nitration of 7-Bromoindole to yield 7-Bromo-5-nitroindole

This step involves the electrophilic nitration of commercially available 7-bromoindole. The regioselectivity of indole nitration can be complex, and this proposed method aims to favor nitration at the C5 position.

  • Materials:

    • 7-Bromoindole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromoindole in concentrated sulfuric acid at 0°C (ice bath).

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-Bromo-5-nitroindole.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 7-Bromo-5-nitroindole to this compound

This step involves the selective reduction of the pyrrole double bond of the indole ring to form the indoline.

  • Materials:

    • 7-Bromo-5-nitroindole

    • Sodium Cyanoborohydride (NaBH₃CN)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 7-Bromo-5-nitroindole in dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trifluoroacetic acid to the solution.

    • In a separate flask, prepare a solution of sodium cyanoborohydride in a small amount of a suitable solvent and add it portion-wise to the reaction mixture, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Purity Assessment:

The purity of the synthesized this compound should be assessed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. A C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizing the Workflow

The following diagram illustrates a general workflow for the procurement and quality control of this compound for research applications.

cluster_sourcing Sourcing cluster_qc Quality Control cluster_methods Analytical Methods Identify Supplier Identify Supplier Request Quote & CoA Request Quote & CoA Identify Supplier->Request Quote & CoA Procure Material Procure Material Request Quote & CoA->Procure Material Visual Inspection Visual Inspection Procure Material->Visual Inspection Structure Confirmation Structure Confirmation Visual Inspection->Structure Confirmation Purity Analysis Purity Analysis Structure Confirmation->Purity Analysis NMR NMR Structure Confirmation->NMR MS MS Structure Confirmation->MS Approve for Use Approve for Use Purity Analysis->Approve for Use HPLC HPLC Purity Analysis->HPLC

Caption: Sourcing and Quality Control Workflow for this compound.

Conclusion

This compound is a valuable, albeit less common, chemical intermediate for drug discovery and chemical biology. While its direct commercial availability is limited, this guide provides a plausible synthetic pathway to enable its access for research purposes. As with any chemical reagent, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. Researchers are encouraged to use the analytical methods outlined herein to verify the purity and identity of their this compound samples.

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-7-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling guidelines for 5-Bromo-7-nitroindoline (CAS No: 80166-90-1). The information herein is compiled to ensure the safe use of this compound in a laboratory and research setting.

Section 1: Chemical and Physical Properties

5-Bromo-7-nitroindoline is a chemical compound used in various research and development applications, including as a pharmaceutical intermediate.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C8H7BrN2O2[2][3]
Molar Mass 243.06 g/mol [2]
Appearance Yellow to Orange to dark brown solid (crystals or powder)[1][4]
Melting Point 133-136°C[2]
Boiling Point (Predicted) 344.2 ± 42.0 °C[2]
Density (Predicted) 1.704 ± 0.06 g/cm³[2]
Flash Point 162°C[2]
Water Solubility Insoluble[2]
Vapor Pressure 6.67E-05 mmHg at 25°C[2]

Section 2: Hazard Identification and GHS Classification

5-Bromo-7-nitroindoline is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure Category 3WarningH335: May cause respiratory irritation

Source:[2][4][5][6]

Section 3: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling 5-Bromo-7-nitroindoline to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[5][7] Ensure adequate ventilation, especially in confined areas.[7]

  • Emergency Equipment: Set up emergency exits and a risk-elimination area.[5] Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive range of PPE must be worn at all times when handling this compound.

PPE TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To prevent eye contact and serious eye irritation.
Hand Protection Wear suitable chemical-impermeable gloves.[5] Gloves must be inspected prior to use.[5] Refer to the manufacturer's data for breakthrough time and permeability.[4]To prevent skin contact and irritation.[2]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[5] A lab coat is mandatory.To protect skin from accidental splashes or spills.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]To prevent respiratory tract irritation.[5]
General Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke when using this product.[4][8]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Avoid the formation of dust and aerosols.[5][9]

Section 4: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor if you feel unwell.[4] Rinse mouth with water.[4][8] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][8] If not breathing, give artificial respiration.[4][5] Get medical attention if symptoms occur.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[4][8] Take off contaminated clothing immediately.[5] If skin irritation persists, call a physician.[4][8]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][5][8] Remove contact lenses, if present and easy to do.[5][8] Continue rinsing and seek medical attention.[4][8]

Self-Protection for First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[4]

Section 5: Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the chemical and ensuring environmental safety.

Storage
  • Store in a well-ventilated place and keep the container tightly closed.[4][8][10]

  • Store locked up.[5][8]

  • Keep in a dry place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[7][10]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][8]

  • Do not let the chemical enter drains, as it may be toxic to aquatic life.[5][6]

Section 6: Accidental Release Measures

In the event of a spill, trained personnel following established procedures should be responsible for cleanup.

  • Personal Precautions: Use personal protective equipment.[9] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5] Ensure adequate ventilation.[5]

  • Containment and Cleanup: Prevent further leakage or spillage if safe to do so.[5] Sweep up and shovel into suitable, closed containers for disposal.[4] Avoid dust formation.[9]

Workflow for Safe Handling of 5-Bromo-7-nitroindoline

Safe_Handling_Workflow start Start: Acquire 5-Bromo-7-nitroindoline risk_assessment 1. Conduct Risk Assessment (Review SDS) start->risk_assessment ppe 2. Don Personal Protective Equipment (PPE) risk_assessment->ppe engineering_controls 3. Prepare Engineering Controls (Fume Hood, Ventilation) ppe->engineering_controls handling 4. Weigh and Handle Compound in Fume Hood engineering_controls->handling experiment 5. Perform Experiment handling->experiment spill Accidental Spill handling->spill decontamination 6. Decontaminate Work Area and Equipment experiment->decontamination experiment->spill waste_disposal 7. Segregate and Dispose of Hazardous Waste decontamination->waste_disposal ppe_removal 8. Doff and Dispose of PPE waste_disposal->ppe_removal hygiene 9. Personal Hygiene (Wash Hands) ppe_removal->hygiene end End: Procedure Complete hygiene->end spill_response Spill Response Protocol: - Evacuate - Notify Supervisor - Use Spill Kit spill->spill_response Activate spill_response->decontamination After Cleanup

Caption: Logical workflow for the safe handling of 5-Bromo-7-nitroindoline.

References

Methodological & Application

Application Note: A Multi-Step Protocol for the Synthesis of 7-Bromo-5-nitroindoline from Indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed three-step protocol for the synthesis of 7-Bromo-5-nitroindoline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of a protected indole derivative to yield 5-nitroindole, followed by the selective reduction of the pyrrole ring to form 5-nitroindoline. The final step involves the regioselective bromination of the 5-nitroindoline intermediate to produce the target compound. This protocol includes comprehensive methodologies, data tables for quantitative analysis, and a visual workflow to ensure clarity and reproducibility in a research setting.

Overall Synthetic Workflow

The synthesis of this compound from indole is accomplished via a three-step sequence involving nitration, reduction, and bromination.

SynthesisWorkflow Indole Indole Step1 Step 1: Nitration Indole->Step1  HNO₃ / Acetic Acid (via protected intermediate) Nitroindole 5-Nitroindole Step1->Nitroindole Step2 Step 2: Reduction Nitroindole->Step2  NaBH₄ / TFA Nitroindoline 5-Nitroindoline Step2->Nitroindoline Step3 Step 3: Bromination Nitroindoline->Step3  Br₂ / Acetic Acid FinalProduct This compound Step3->FinalProduct

Caption: Synthetic route from Indole to this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Nitration reactions are highly exothermic and require careful temperature control.[1] Concentrated acids, fuming nitric acid, and bromine are corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 5-Nitroindole

Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization and C3-nitration.[2] A more controlled approach involves the use of a protected indole intermediate to direct nitration to the C5 position. This protocol is adapted from a method using a 2-sulfonate protected indole derivative.[3]

Methodology:

  • Preparation of Intermediate (2-sodium sulfonate-1-acetylindole): This intermediate is prepared from indole. A typical procedure involves reacting indole with sodium bisulfite, followed by acetylation with acetic anhydride.[4][5]

  • Nitration: Add 27.2 g (0.1 mol) of 2-sodium sulfonate-1-acetylindole to a 500 ml round-bottom flask containing 100 ml of acetic acid.[3]

  • Cool the mixture to 12°C in an ice bath.

  • Slowly add 19 ml of fuming nitric acid over 1 hour, ensuring the temperature is maintained.[3]

  • Once the addition is complete, carefully pour the reaction mixture into 250 ml of crushed ice.[3]

  • Hydrolysis and Isolation: Add 160 g of sodium hydroxide (NaOH) to the mixture. Slowly heat the solution to 70°C and maintain this temperature for 20 hours to facilitate hydrolysis.[3]

  • Cool the mixture and filter the resulting precipitate.

  • Wash the solid with two 100 ml portions of ice water and dry to yield the 5-nitroindole product.[3]

Step 2: Synthesis of 5-Nitroindoline

The conversion of 5-nitroindole to 5-nitroindoline involves the selective reduction of the C2-C3 double bond of the indole ring. This can be achieved using sodium borohydride in the presence of a strong acid like trifluoroacetic acid (TFA).[6][7]

Methodology:

  • In a 250 ml three-necked flask, dissolve 5-nitroindole in trifluoroacetic acid.[6]

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of sodium borohydride to the system. The reaction is exothermic; control the addition rate to maintain a manageable temperature.[6]

  • Heat the reaction mixture to 70°C and hold for 2 hours.[6]

  • Increase the temperature to reflux and continue the reaction for 10 hours (overnight).[6]

  • Work-up and Isolation: After cooling the mixture to below 20°C, add ethyl acetate.[6]

  • Carefully add an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and perform an extraction.

  • Separate the organic layer and extract the aqueous phase three times with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • The crude product can be purified by crystallization from an acetone/petroleum ether mixture to yield 5-nitroindoline.[6]

Step 3: Synthesis of this compound

The final step is the electrophilic aromatic substitution of 5-nitroindoline. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director and deactivating. Bromination is expected to occur at the C7 position (ortho to the amino group).

Methodology:

  • Dissolve 5-nitroindoline in a suitable solvent such as glacial acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add one equivalent of bromine (Br₂) dissolved in a small amount of acetic acid dropwise to the solution with vigorous stirring. Maintain the temperature below 5°C.[5]

  • Stir the reaction at 0-5°C for 1-2 hours after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using TLC.[5]

  • Work-up and Isolation: Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.[5]

  • Neutralize the mixture by the careful addition of a base, such as sodium hydroxide solution, while keeping the temperature low.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperatureTime
1 Nitration2-sodium sulfonate-1-acetylindole, Fuming HNO₃, NaOHAcetic Acid, Water12°C then 70°C~21 hours
2 Reduction5-Nitroindole, Sodium BorohydrideTrifluoroacetic Acid70°C to Reflux~12 hours
3 Bromination5-Nitroindoline, Bromine (Br₂)Acetic Acid0-5°C to RT~3-4 hours

Table 2: Product Yield and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
5-Nitroindole C₈H₆N₂O₂162.15~90%[3]Golden yellow crystals[3]
5-Nitroindoline C₈H₈N₂O₂164.16Moderate to GoodSolid
This compound C₈H₇BrN₂O₂243.06ModerateSolid

References

Application Note and Protocol: Step-by-Step Purification of 7-Bromo-5-nitroindoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Bromo-5-nitroindoline is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] The purity of this reagent is crucial for the success of subsequent reactions and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the purification of this compound by recrystallization, enabling the removal of impurities and yielding a product of high purity.

Safety Precautions

Before beginning this procedure, it is essential to review the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound: May cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Solvents: The solvents used for recrystallization are often flammable and may have their own specific hazards. Handle all solvents in a fume hood and away from ignition sources.

Experimental Protocol

This protocol outlines the general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale before proceeding with a larger batch.

1. Solvent Selection

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The compound is known to be insoluble in water.[1][5] Based on similar compounds, suitable solvents to screen include toluene, heptane, ethyl acetate, and ethanol, or mixtures thereof.[6][7]

  • Screening Procedure:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of the solvent to be tested and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. An ideal solvent will result in the formation of well-defined crystals and a significant recovery of the purified product.

2. Dissolution of the Crude Compound

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add the chosen recrystallization solvent in portions while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.

3. Decolorization (Optional)

If the hot solution is colored due to impurities, a small amount of activated charcoal can be added to adsorb them.

  • Remove the flask from the heat source.

  • Add a small amount of activated charcoal (typically 1-2% of the weight of the crude compound) to the solution.

  • Reheat the solution to boiling for a few minutes while swirling.

4. Hot Filtration

This step is necessary to remove any insoluble impurities and, if used, the activated charcoal.

  • Preheat a filter funnel and a receiving flask to prevent premature crystallization of the product during filtration.

  • Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.

5. Crystallization

  • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

6. Isolation and Washing of the Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Continue to draw air through the crystals on the filter for a few minutes to help dry them.

7. Drying the Purified Product

  • Transfer the crystals from the filter paper to a watch glass or a drying dish.

  • Dry the purified this compound in a vacuum oven at a temperature well below its melting point (133-136°C) until a constant weight is achieved.[5]

Data Presentation

The following table should be used to record the experimental data for the optimization of the recrystallization process.

Trial Solvent System Solvent Volume (mL) Dissolution Temperature (°C) Crude Weight (g) Purified Weight (g) Yield (%) Purity (e.g., by HPLC, mp)
1
2
3

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound solvent_selection 1. Solvent Selection (Screening) start->solvent_selection dissolution 2. Dissolution in Minimum Hot Solvent solvent_selection->dissolution decolorization 3. Decolorization (Optional, with Charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration dissolution->hot_filtration No Decolorization decolorization->hot_filtration Yes crystallization 5. Cooling and Crystallization hot_filtration->crystallization impurities Insoluble Impurities & Charcoal Removed hot_filtration->impurities isolation 6. Isolation and Washing (Vacuum Filtration) crystallization->isolation drying 7. Drying isolation->drying mother_liquor Soluble Impurities in Mother Liquor isolation->mother_liquor end End: Purified This compound drying->end

Figure 1: Workflow for the purification of this compound by recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, a seed crystal of the pure compound can be added.

  • Low Yield: A low yield may result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and that the crystals are washed with cold solvent. The mother liquor can also be concentrated to recover more product, although it may be of lower purity.

References

Application of 7-Bromo-5-nitroindoline in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline derivatives are emerging as valuable tools in solid-phase peptide synthesis (SPPS), primarily for their application as photolabile linkers. This technology allows for the mild, light-induced cleavage of synthesized peptides from the solid support, offering an orthogonal strategy to traditional acid-labile cleavage methods. This approach is particularly advantageous for the synthesis of sensitive peptides, cyclic peptides, and peptide thioesters, where harsh acidic conditions can lead to degradation or side reactions. The nitroindoline core provides the photocleavable functionality, with cleavage typically induced by UV irradiation. The bromo-substituent can be utilized for further functionalization or to fine-tune the photochemical properties of the linker.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound-based linkers in SPPS.

Principle of Photocleavage

The application of this compound in SPPS is centered on its function as a photolabile linker. The peptide is anchored to the solid support via this linker. Upon completion of the peptide synthesis, the resin-bound peptide is irradiated with UV light at a specific wavelength. This irradiation triggers a photochemical reaction within the nitroindoline moiety, leading to the cleavage of the bond connecting the peptide to the linker and releasing the desired peptide into solution.

G Resin Solid Support (Resin) Linker This compound Photolabile Linker Resin->Linker Attachment Peptide Synthesized Peptide Linker->Peptide Peptide Synthesis Cleaved_Peptide Cleaved Peptide (in solution) Linker->Cleaved_Peptide Cleavage UV_Light UV Light (~350 nm) Peptide->UV_Light Irradiation UV_Light->Linker G Start Start with Linker-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Check Repeat for next amino acid? Washing2->Check Check->Deprotection Yes FinalWash Final Wash & Dry Check->FinalWash No

Application Notes and Protocols: 7-Bromo-5-nitroindoline as a Photocleavable Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline has emerged as a valuable photocleavable protecting group (PPG), or "cage," for amines, offering precise spatiotemporal control over the release of bioactive molecules. This technology is particularly relevant in drug development, neuroscience, and cell biology, where the controlled activation of therapeutic agents, neurotransmitters, or signaling molecules is crucial. The N-acyl-7-bromo-5-nitroindoline derivatives are stable under physiological conditions but can be efficiently cleaved upon irradiation with light, releasing the free amine and a benign byproduct. This light-induced "uncaging" can be triggered by one-photon excitation, typically in the near-UV range (e.g., 350 nm), or by two-photon excitation using longer, less damaging wavelengths (e.g., 710 nm), which allows for greater tissue penetration and higher spatial resolution.[1]

The photolytic properties of N-acyl-7-nitroindolines make them attractive for the light-induced release of biologically active compounds.[1][2] The mechanism of cleavage is solvent-dependent; in aqueous environments, photolysis typically yields a nitrosoindole byproduct.

Key Features and Applications

The this compound protecting group offers several advantages:

  • High Stability: The protected amine is stable to hydrolysis and a range of chemical conditions, ensuring the integrity of the caged compound until light-triggered release.

  • Efficient Cleavage: The photolytic cleavage is generally rapid and efficient, providing a burst of the active molecule upon illumination.

  • Orthogonality: The deprotection is triggered by a specific stimulus (light), making it orthogonal to many chemical and biological processes.

  • Tunable Properties: The absorption wavelength and photolytic efficiency can be modulated by substitution on the indoline ring.

Applications of this technology are found in:

  • Drug Delivery: Spatially and temporally controlled release of cytotoxic agents or other therapeutics at a specific target site, minimizing off-target effects.

  • Neuroscience: Precise uncaging of neurotransmitters like glutamate and GABA to study neuronal signaling and map neural circuits.[3][4]

  • Cell Biology: Controlled release of signaling molecules to investigate cellular pathways and processes with high precision.

  • Peptide and Glycopeptide Synthesis: Used as a protecting group for the C-terminus in the synthesis of complex biomolecules.

Quantitative Data

The following table summarizes the key photophysical and photochemical properties of representative 7-nitroindoline derivatives. While specific data for a wide range of this compound-protected amines is not extensively available in the literature, the data for related compounds provide a useful reference.

Compoundλmax (nm)Quantum Yield (Φ)Two-Photon Cross-Section (GM)SolventReference
5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamate359Not ReportedNot ReportedAcetonitrile/Water (4:1)[1]
4-Methoxy-7-nitroindolinyl-caged L-glutamate (MNI-Glu)~350~0.050.06 @ 720 nmAqueous Buffer[3]
NI-caged L-glutamate~350~0.02Not ReportedAqueous Buffer[4]

Note: The quantum yield and two-photon cross-section are highly dependent on the specific amine that is protected and the solvent system used.

Experimental Protocols

Protocol 1: Protection of an Amine with this compound

This protocol describes a general procedure for the acylation of this compound with a carboxylic acid, which can be the amine-containing molecule of interest (e.g., an amino acid with its amino group protected by a temporary group) or a linker to be subsequently attached to the amine. The direct acylation of 7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen.[1] Therefore, the use of a coupling agent is recommended.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Amine to be protected (if using a linker approach)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling with this compound: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Filter the activated carboxylic acid mixture to remove the DCU precipitate, and add the filtrate to the this compound solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, filter off any further DCU precipitate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-acyl-7-bromo-5-nitroindoline.

  • (Optional) Amine Protection: If a linker was used, deprotect the other end of the linker and couple it to the amine of interest using standard peptide coupling protocols.

Protocol 2: Photolytic Deprotection of the Caged Amine

This protocol outlines a general procedure for the light-induced cleavage of the this compound protecting group. The choice of light source and irradiation time will depend on the specific compound and the desired extent of uncaging.

Materials:

  • N-acyl-7-bromo-5-nitroindoline protected amine

  • Appropriate solvent (e.g., aqueous buffer, acetonitrile/water mixture)

  • UV lamp (e.g., Rayonet photoreactor with 350 nm lamps) or a suitable laser for two-photon excitation (e.g., Ti:Sapphire laser tuned to ~710 nm)

  • Quartz cuvette or other suitable reaction vessel transparent to the chosen wavelength

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reaction

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized based on the absorbance of the compound at the irradiation wavelength and the path length of the reaction vessel. A typical starting concentration is in the micromolar to low millimolar range.

  • Irradiation:

    • One-Photon Excitation: Place the solution in a quartz cuvette and irradiate with a UV lamp (e.g., 350 nm) at a controlled temperature.[1] It is advisable to stir the solution during irradiation to ensure uniform exposure.

    • Two-Photon Excitation: For two-photon uncaging, a focused laser beam (e.g., ~710 nm) is directed into the sample. This is typically performed on a microscope stage for high spatial resolution.[1]

  • Monitoring the Deprotection: At regular time intervals, take aliquots of the reaction mixture and analyze them by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the unprotected amine. UV-Vis spectroscopy can also be used to follow the reaction by observing the change in the absorption spectrum.

  • Work-up: Once the desired level of deprotection is achieved, the solvent can be removed under reduced pressure if necessary. The released amine can then be used directly in the subsequent application or isolated by standard chromatographic techniques if required. The primary byproduct, 5-bromo-7-nitrosoindoline, can also be separated during purification.[1]

Visualizations

Signaling Pathway: Light-Activated Drug Release

Light_Activated_Drug_Release Caged_Drug This compound Protected Drug (Inactive) Active_Drug Active Drug (Released Amine) Caged_Drug->Active_Drug Photolysis Byproduct 5-Bromo-7-nitrosoindoline Byproduct Caged_Drug->Byproduct Light Light (e.g., 350 nm or 710 nm) Light->Caged_Drug Target Biological Target (e.g., Receptor, Enzyme) Active_Drug->Target Binding Effect Therapeutic Effect Target->Effect Amine_Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_Protect Start: Amine & 7-Bromo- 5-nitroindoline Precursor Coupling Acylation / Coupling (e.g., DCC, DMAP) Start_Protect->Coupling Purification_Protect Purification (Column Chromatography) Coupling->Purification_Protect Protected_Amine Caged Amine (N-acyl-7-bromo-5-nitroindoline) Purification_Protect->Protected_Amine Start_Deprotect Start: Caged Amine Protected_Amine->Start_Deprotect Use in Application Irradiation Irradiation (UV or NIR Light) Start_Deprotect->Irradiation Cleavage Photolytic Cleavage Irradiation->Cleavage Released_Amine Released Amine Cleavage->Released_Amine Analysis Analysis (HPLC, LC-MS) Cleavage->Analysis Uncaging_Efficiency_Factors Uncaging_Efficiency Uncaging Efficiency Quantum_Yield Quantum Yield (Φ) Uncaging_Efficiency->Quantum_Yield Molar_Extinction Molar Extinction Coefficient (ε) Uncaging_Efficiency->Molar_Extinction Light_Intensity Light Intensity Uncaging_Efficiency->Light_Intensity Irradiation_Time Irradiation Time Uncaging_Efficiency->Irradiation_Time Solvent Solvent Polarity & Nucleophilicity Quantum_Yield->Solvent Substitution_Pattern Indoline Ring Substituents Quantum_Yield->Substitution_Pattern Molar_Extinction->Substitution_Pattern

References

Application Notes and Protocols for Caging Biologically Active Molecules with 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical modification of biologically active molecules with the photolabile protecting group ("caging agent") 7-Bromo-5-nitroindoline. This process, known as "caging," temporarily inactivates the molecule. The active form can be rapidly and precisely released by photolysis, typically using UV light. This technique is invaluable for studying dynamic biological processes and for the targeted delivery of therapeutic agents. 7-Nitroindoline-based caging agents are favored for their thermal stability and rapid, efficient photorelease kinetics.[1][2]

Introduction to this compound Caging

This compound is a derivative of 7-nitroindoline, a well-established photolabile protecting group. The introduction of a bromine atom at the 5-position can modulate the photophysical properties of the caging group, potentially influencing its absorption spectrum and photorelease efficiency. The core principle of caging with this molecule involves the formation of a labile covalent bond between the nitrogen atom of the indoline ring and a functional group on the biologically active molecule (e.g., a carboxyl, amine, or phosphate group). This modification sterically and/or electronically hinders the molecule from interacting with its biological target.

Irradiation with light of a suitable wavelength initiates a photochemical reaction that cleaves this bond, releasing the active molecule, the 7-bromo-5-nitrosoindoline byproduct, and a proton.[3] The rapid nature of this "uncaging" process allows for precise spatiotemporal control over the concentration of the active molecule.

Data Presentation: Photochemical Properties of Nitroindoline Derivatives

The following table summarizes key photochemical properties of related 7-nitroindoline-caged compounds to provide a comparative baseline for experiments with this compound derivatives. It is important to experimentally determine these properties for each new caged compound.

Caged Compound ClassBiologically Active Moleculeλmax (nm)Quantum Yield (Φ)Two-Photon Uncaging Cross-Section (δu) (GM)Reference(s)
N-Acyl-7-nitroindolines L-Glutamate~350~0.08Not widely reported[2]
4-Methoxy-7-nitroindolinyl (MNI)-caged L-Glutamate~3500.08 - 0.10.06 @ 720 nm[4]
5-Bromo-7-nitroindoline-S-thiocarbamate Thiol-containing molecules350Not explicitly stated, but efficient photolysis demonstratedEfficient two-photon photolysis at 710 nm demonstrated[3]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound caged compounds. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific biologically active molecules.

Protocol 1: Synthesis of this compound

A common precursor for caging is the activated form of this compound. The synthesis of this compound itself is a prerequisite. While specific literature for its synthesis is not abundant, a general approach can be inferred from the synthesis of similar nitroindoles.

Materials:

  • 5-Bromoindole

  • Nitrating agent (e.g., nitric acid, sodium nitrate)

  • Acid (e.g., sulfuric acid, trifluoroacetic acid)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Purification supplies (silica gel for column chromatography)

General Procedure:

  • Nitration: Dissolve 5-bromoindole in a suitable acid at a low temperature (e.g., 0 °C).

  • Slowly add the nitrating agent while maintaining the low temperature.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture onto ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Caging of Carboxylic Acids

This protocol describes the formation of an N-acyl-7-bromo-5-nitroindoline, effectively caging a molecule with a carboxylic acid functional group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (with other functional groups protected if necessary)

  • Coupling agents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Activation agent (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt))

  • Anhydrous organic solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Purification supplies (silica gel, HPLC system)

Procedure:

  • Activation of Carboxylic Acid: In an anhydrous solvent, dissolve the carboxylic acid-containing molecule, coupling agent (e.g., EDC, 1.2 eq), and activation agent (e.g., NHS, 1.2 eq). Stir at room temperature for 1-2 hours to form the active ester.

  • Coupling Reaction: To the activated carboxylic acid solution, add this compound (1.0 eq) and a base (e.g., TEA, 1.5 eq).

  • Stir the reaction mixture at room temperature overnight or until completion (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove any precipitated byproducts. Dilute the filtrate with an organic solvent and wash with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography. Further purification can be achieved by reverse-phase HPLC.[5]

Protocol 3: Caging of Amines

This protocol describes the formation of a carbamate linkage between this compound and an amine-containing molecule. This requires the prior synthesis of an activated this compound chloroformate.

Materials:

  • This compound

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

  • Amine-containing molecule (with other functional groups protected if necessary)

  • Anhydrous organic solvent (e.g., toluene, DCM)

  • Base (e.g., pyridine, TEA)

  • Purification supplies (silica gel, HPLC system)

Procedure:

  • Formation of Chloroformate: In an anhydrous solvent, react this compound with phosgene or triphosgene in the presence of a base at low temperature to form this compound-1-carbonyl chloride. This is a hazardous reaction and should be performed with appropriate safety precautions.

  • Coupling Reaction: In a separate flask, dissolve the amine-containing molecule and a base in an anhydrous solvent.

  • Slowly add the freshly prepared this compound-1-carbonyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water. Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 2.

Protocol 4: Uncaging the Biologically Active Molecule

This protocol outlines the general procedure for the photorelease of the active molecule.

Materials:

  • Solution of the caged compound in a suitable buffer

  • UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser)

  • Quartz cuvette or appropriate sample holder for irradiation

Procedure:

  • Sample Preparation: Prepare a solution of the this compound caged compound in an aqueous buffer compatible with the biological system under study. The final concentration should be determined based on the experimental requirements and the extinction coefficient of the caged compound.

  • Irradiation: Expose the sample to UV light. The wavelength of irradiation should be chosen to correspond to the absorption maximum of the caged compound (expected to be around 350 nm for nitroindoline derivatives).[3] The duration and intensity of the light exposure will determine the amount of released active molecule and should be calibrated for each experiment.

  • Analysis: The release of the active molecule can be monitored by various analytical techniques, such as HPLC, mass spectrometry, or by observing the biological response that is triggered by the uncaged molecule.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Photolysis

photolysis_mechanism Caged_Molecule This compound Caged Molecule Excited_State Excited State Caged_Molecule->Excited_State hv (UV Light) Intermediate Reactive Intermediate Excited_State->Intermediate Intramolecular Rearrangement Uncaged_Molecule Biologically Active Molecule Intermediate->Uncaged_Molecule Byproduct 7-Bromo-5-nitrosoindoline Byproduct Intermediate->Byproduct Proton H+ Intermediate->Proton

Caption: General mechanism of photolysis for this compound caged compounds.

Experimental Workflow: Caging a Carboxylic Acid

caging_workflow cluster_synthesis Synthesis cluster_application Application Start Start: Carboxylic Acid + this compound Activation Activate Carboxylic Acid (EDC, NHS) Start->Activation Coupling Couple with this compound Activation->Coupling Purification Purify Caged Compound (Chromatography, HPLC) Coupling->Purification Caged_Product Caged Product Purification->Caged_Product Introduce Introduce Caged Compound to Biological System Caged_Product->Introduce Irradiate Irradiate with UV Light (Uncaging) Introduce->Irradiate Observe Observe Biological Response Irradiate->Observe End End Observe->End

Caption: Experimental workflow for the synthesis and application of a caged carboxylic acid.

Logical Relationship: Caging Strategy

caging_strategy Goal Spatiotemporal Control of Biological Activity Strategy Photolabile Caging Goal->Strategy Caging_Agent This compound Strategy->Caging_Agent Caged_Compound Inactive Caged Compound Caging_Agent->Caged_Compound Biomolecule Biologically Active Molecule (e.g., Drug, Neurotransmitter) Biomolecule->Caged_Compound Uncaging Photolysis (UV Light) Caged_Compound->Uncaging Active_Molecule Released Active Molecule Uncaging->Active_Molecule Biological_Effect Targeted Biological Effect Active_Molecule->Biological_Effect

Caption: Logical relationship of the caging strategy for controlled release of bioactive molecules.

References

Application Notes and Protocols for Photorelease of Compounds from 7-Bromo-5-nitroindoline Cages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoreleasable protecting groups, or "caged" compounds, are powerful tools in chemical biology and drug development, enabling the precise spatiotemporal control of biologically active molecules. The 7-Bromo-5-nitroindoline (Bni) cage is a photolabile protecting group that offers favorable properties for such applications. Upon illumination with light of a specific wavelength, the Bni cage undergoes a photochemical reaction, releasing the encapsulated compound of interest. This technology allows for the targeted activation of drugs, neurotransmitters, and other signaling molecules with high precision, minimizing off-target effects and enabling the study of complex biological processes.

This document provides detailed application notes and experimental protocols for the photorelease of compounds from this compound cages. It is intended to guide researchers in designing and executing experiments involving Bni-caged molecules.

Principle of Photorelease

The this compound caging group is a derivative of the well-established nitroindoline family of photoremovable protecting groups.[1][2] The core mechanism involves a light-induced intramolecular redox reaction. Upon absorption of a photon, the nitro group is excited, leading to the cleavage of the bond linking the cage to the active molecule. This process is typically rapid and efficient, allowing for a "concentration jump" of the active compound in a specific area and at a precise time.[1][3]

Recent studies have explored variations of the nitroindoline scaffold, including 5-bromo-7-nitroindoline derivatives, which can be photolyzed using both one-photon and two-photon excitation.[4][5] One-photon photolysis is typically achieved using UV or near-UV light (e.g., 350 nm), while two-photon uncaging utilizes lower-energy, near-infrared light (e.g., 710 nm), offering deeper tissue penetration and reduced phototoxicity.[4][5][6]

Key Advantages of this compound Cages

  • Chemical Stability: Bni-caged compounds generally exhibit high thermal and hydrolytic stability in the absence of light, ensuring that the active compound is not prematurely released.[2][7]

  • Rapid Photorelease: The photolysis reaction is typically very fast, with release half-times often in the microsecond to millisecond range, which is crucial for studying rapid biological processes.[2][7]

  • One- and Two-Photon Compatibility: The ability to use both one-photon and two-photon excitation provides experimental flexibility for in vitro and in vivo applications.[4][5]

Quantitative Data for Nitroindoline-Based Cages

The following table summarizes key quantitative data for nitroindoline-based caged compounds, which can serve as a reference for experiments with this compound derivatives. It is important to note that specific properties can vary depending on the caged molecule and the exact substitution pattern on the indoline ring.

ParameterValueCompound ExampleLight SourceReference
Photolysis Half-Time ≤ 0.26 msNI-caged L-glutamateXenon Flashlamp[2][7]
One-Photon Excitation Wavelength ~350 nm5-bromo-7-nitroindoline-S-ethylthiocarbamateUV Lamps[4][5]
Two-Photon Excitation Wavelength ~710-720 nm5-bromo-7-nitroindoline-S-ethylthiocarbamate / MNI-glutamateFemtosecond Laser[4][5][6]
Photolysis Conversion Efficiency ~15%NI-caged L-glutamateXenon Flashlamp[2][7]
Photolysis Conversion Efficiency ~35%MNI-caged L-glutamateXenon Flashlamp[2][7]

Experimental Protocols

Protocol 1: General Procedure for One-Photon Photorelease in Solution

This protocol describes a general method for the photorelease of a compound from a Bni cage in a cuvette-based setup, which is suitable for initial characterization and optimization.

Materials:

  • Bni-caged compound of interest

  • Appropriate solvent (e.g., aqueous buffer, acetonitrile/water mixture)[4][5]

  • Quartz cuvette

  • UV light source (e.g., Rayonet photoreactor, mercury arc lamp with appropriate filters)[4][5]

  • UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

  • Sample Preparation: Prepare a solution of the Bni-caged compound in the chosen solvent at a known concentration (e.g., 0.1-1 mM).

  • Initial Analysis: Record the initial UV-Vis absorption spectrum of the solution or analyze an aliquot by HPLC to establish a baseline.

  • Irradiation: Place the cuvette containing the sample in the photoreactor or in the beam path of the light source. Irradiate the sample with light at the optimal wavelength (e.g., 350 nm) for a defined period.[4][5] It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Post-Irradiation Analysis: After irradiation, record the UV-Vis spectrum again. The appearance of new absorption bands corresponding to the photoreleased compound and the nitrosoindoline photoproduct is expected.[4]

  • Quantification: Quantify the amount of released compound and remaining caged compound using HPLC analysis by comparing the peak areas to a standard curve.

  • Data Analysis: Calculate the percentage of photorelease and the quantum yield of the reaction if a calibrated light source is used.

Protocol 2: Two-Photon Photorelease in a Microscope Setup for Cellular Applications

This protocol outlines the procedure for two-photon uncaging of a Bni-caged compound in a cellular context, for example, to activate a receptor on a cultured neuron.[6]

Materials:

  • Bni-caged compound (e.g., Bni-caged glutamate)

  • Cell culture medium or appropriate physiological buffer

  • Cultured cells (e.g., neurons) on a glass-bottom dish

  • Two-photon laser scanning microscope equipped with a femtosecond pulsed infrared laser (e.g., Ti:Sapphire laser) tuned to the appropriate wavelength (e.g., 710-720 nm).[4][5][6]

  • Electrophysiology setup for recording cellular responses (optional).

Procedure:

  • Cell Preparation: Culture the cells on a glass-bottom dish suitable for microscopy.

  • Loading of Caged Compound: Add the Bni-caged compound to the cell culture medium or bath solution to the desired final concentration (e.g., 100 µM - 10 mM, concentration needs to be optimized and checked for potential off-target effects).[8]

  • Microscope Setup:

    • Place the dish on the microscope stage.

    • Identify the target cell or subcellular region of interest using the microscope's imaging function.

    • Tune the two-photon laser to the optimal uncaging wavelength (e.g., 710-720 nm).[4][5][6]

  • Photorelease:

    • Position the laser spot at the desired location for uncaging.

    • Deliver a short laser pulse (e.g., 1-10 ms) to trigger the photorelease.[9] The laser power and pulse duration should be carefully optimized to achieve sufficient uncaging without causing photodamage.

  • Monitoring the Response:

    • If performing electrophysiology, record the cellular response (e.g., postsynaptic current) following the laser pulse.[6]

    • If using a fluorescent indicator for the released compound's activity (e.g., a calcium indicator), record the change in fluorescence.

  • Control Experiments: Perform control experiments to ensure that the observed response is due to the photoreleased compound and not an artifact of the laser irradiation. This can include irradiating a region without cells or using a control compound.[2][7]

Visualizations

Photorelease_Mechanism cluster_caged Bni-Caged Compound (Inactive) cluster_released Released Products Bni_Caged This compound-Compound Released_Compound Active Compound Bni_Caged->Released_Compound Byproduct Nitrosoindoline Byproduct Bni_Caged->Byproduct Photon Photon (hν) Photon->Bni_Caged Photolysis

Caption: General mechanism of photorelease from a Bni cage.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Synthesize or Procure Bni-Caged Compound B Prepare Solution of Caged Compound A->B C Prepare Biological Sample (e.g., Cultured Cells) B->C D Load Caged Compound onto Sample C->D E Irradiate with Light Source (UV or 2-Photon Laser) D->E F Monitor Biological Response (e.g., Electrophysiology, Imaging) E->F G Quantify Photorelease (e.g., HPLC, Spectrophotometry) E->G H Data Interpretation and Conclusion F->H G->H

Caption: Workflow for a photorelease experiment.

References

Application Notes and Protocols: The Role of 7-Bromo-5-nitroindoline in the Synthesis of Complex Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-nitroindoline is a substituted indoline scaffold that serves as a versatile building block in synthetic organic chemistry, particularly for the preparation of complex and functionally diverse indole derivatives. The presence of the bromine atom and the nitro group at strategic positions on the indoline ring allows for a wide range of chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of various substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex indole derivatives, with a focus on photoreactive compounds.

Core Applications in Organic Synthesis

The primary application of this compound highlighted in recent literature is its use as a precursor for the synthesis of photoreactive compounds, specifically 5-bromo-7-nitroindoline-S-thiocarbamates.[1][2] These compounds are of interest due to their potential as photocleavable protecting groups and as "caged" compounds for the light-induced release of biologically active molecules.[1][3][4] The synthesis of these derivatives is efficient and high-yielding.[1]

Synthesis of 5-Bromo-7-nitroindoline-S-thiocarbamates

A straightforward and efficient method has been developed for the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates.[1][2] This approach provides a significant advantage over the often challenging and multi-step synthesis of N-acyl-7-nitroindolines.[1][4]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 5-bromo-7-nitroindoline-S-thiocarbamates and their subsequent photolysis products.

Starting MaterialProductYield (%)
5-bromo-7-nitroindoline5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate94
5-bromo-7-nitroindoline5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate95
5-bromo-7-nitroindoline5-bromo-7-nitroindoline-(S-butyl)-thiocarbamate97
5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate5-bromo-7-nitrosoindoline94 (isolated)
5-bromo-7-nitroindoline-(S-propyl)-thiocarbamate5-bromo-7-nitrosoindoline95 (isolated)
5-bromo-7-nitroindoline-(S-butyl)-thiocarbamate5-bromo-7-nitrosoindoline97 (isolated)
5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamateDiethyl disulfide60 (NMR-based)
5-bromo-7-nitroindoline-(S-propyl)-thiocarbamateDipropyl disulfide61 (NMR-based)
5-bromo-7-nitroindoline-(S-butyl)-thiocarbamateDibutyl disulfide31 (NMR-based)

Data sourced from ACS Omega (2023).[1]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates

This protocol describes the general procedure for the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates from 5-bromo-7-nitroindoline.

Materials:

  • 5-bromo-7-nitroindoline

  • Appropriate S-alkyl thiocarbamate

  • Anhydrous solvent (e.g., Chloroform)

  • Inert gas (e.g., Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 5-bromo-7-nitroindoline in an anhydrous solvent under an inert atmosphere.

  • Add the corresponding S-alkyl thiocarbamate to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-7-nitroindoline-S-thiocarbamate.[1]

Protocol 2: Photolysis of 5-bromo-7-nitroindoline-S-thiocarbamates

This protocol outlines the procedure for the photolytic conversion of 5-bromo-7-nitroindoline-S-thiocarbamates to 5-bromo-7-nitrosoindoline.

Materials:

  • 5-bromo-7-nitroindoline-S-thiocarbamate derivative

  • Solvent (e.g., Chloroform or Acetonitrile/water mixture)[1]

  • Inert gas (e.g., Argon)

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)[1]

  • Standard laboratory glassware for product isolation and purification

Procedure:

  • Dissolve the 5-bromo-7-nitroindoline-S-thiocarbamate in the chosen solvent in a suitable reaction vessel under an inert atmosphere.[1]

  • Place the reaction vessel in the photochemical reactor and irradiate with 350 nm light.[1]

  • Monitor the progress of the reaction using UV-vis spectrophotometry or other suitable analytical techniques.[1]

  • Continue irradiation until the starting material is consumed.

  • After photolysis, remove the solvent under reduced pressure.

  • Purify the resulting 5-bromo-7-nitrosoindoline by column chromatography on silica gel.[1] The product exists in equilibrium with its dimeric form.[1][3]

Visualizations

Synthesis and Photolysis Workflow

The following diagram illustrates the synthetic workflow from 5-bromo-7-nitroindoline to 5-bromo-7-nitrosoindoline.

G A 5-Bromo-7-nitroindoline C Synthesis A->C B S-Alkyl Thiocarbamate B->C D 5-Bromo-7-nitroindoline- S-thiocarbamate C->D High Yield (94-97%) E Photolysis (350 nm) D->E F 5-Bromo-7-nitrosoindoline (monomer/dimer equilibrium) E->F Quantitative Yield G Disulfide E->G

Caption: Synthetic workflow for 5-bromo-7-nitrosoindoline.

Concluding Remarks

This compound is a valuable starting material for the efficient synthesis of photoreactive 5-bromo-7-nitroindoline-S-thiocarbamates.[1] These compounds undergo clean photolysis to yield 5-bromo-7-nitrosoindoline, demonstrating their potential in applications requiring light-induced molecular transformations.[1][3] The straightforward and high-yielding nature of these reactions makes this compound an attractive building block for the development of novel photocleavable systems and other complex indole derivatives for applications in medicinal chemistry and materials science. Further exploration of the reactivity of the bromine and nitro functionalities could lead to the discovery of a wider range of complex indole-based molecules with diverse biological activities.

References

The Strategic Utility of 7-Bromo-5-nitroindoline in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of bromo and nitro functionalities onto this core, as seen in 7-Bromo-5-nitroindoline, creates a highly versatile and reactive building block for the synthesis of novel drug candidates. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and data presentation to guide researchers in harnessing its potential.

Introduction to this compound

This compound is a specialized chemical intermediate whose value in drug discovery lies in the unique electronic properties conferred by its substituents. The electron-withdrawing nitro group at the 5-position and the bromine atom at the 7-position significantly influence the reactivity of the indoline ring system. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). This makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization.[1]

While direct therapeutic applications of this compound itself are not documented, its utility as a precursor for more complex and biologically active molecules is of significant interest. Research on closely related nitro-substituted indoles and indolines has revealed their potential in several therapeutic areas, suggesting promising avenues for derivatives of this compound.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of a range of therapeutic agents. Its derivatives have potential applications in oncology, neurodegenerative disorders, and inflammatory diseases.

Anticancer Agents

Derivatives of the related 7-nitroindole scaffold have been investigated as potent anticancer agents.[2] A notable mechanism of action for some 5- and 7-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc.[2][3] The stabilization of these secondary DNA structures can inhibit the transcription of the oncogene, leading to the downregulation of its protein product and subsequent suppression of tumor growth.[2] Furthermore, some 5-nitroindole-based compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[4] The this compound scaffold provides a template to design novel G-quadruplex binders and ROS inducers.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The 7-nitroindole core is a well-established pharmacophore for the potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[2] Selective inhibition of nNOS is therefore a promising therapeutic strategy. The this compound scaffold can be utilized to synthesize novel nNOS inhibitors, where the bromine atom allows for modifications to fine-tune potency and selectivity over other NOS isoforms (eNOS and iNOS).[2]

Anti-inflammatory Agents

Research on 5-nitroindoline derivatives has led to the discovery of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[5] This dual-inhibition strategy is a promising approach for the development of new anti-inflammatory drugs.[5] The this compound scaffold can serve as a starting point for the design and synthesis of novel dual 5-LOX/sEH inhibitors with potentially improved efficacy and pharmacokinetic profiles.

Photoreactive Compounds for "Uncaging"

Derivatives of 7-nitroindoline have been explored as photoreactive compounds, also known as "caged" compounds.[6][7] These molecules can be used for the light-induced release of biologically active compounds, a technique known as "uncaging."[6][7] Specifically, 5-bromo-7-nitroindoline-S-thiocarbamates have been synthesized and shown to undergo photolysis upon exposure to light.[6][7] This property can be harnessed to achieve precise spatial and temporal control over the release of a therapeutic agent, minimizing off-target effects.

Quantitative Data on Related Compounds

While specific quantitative data for drug candidates derived directly from this compound is limited in the public domain, the following table summarizes the activity of closely related compounds to illustrate the potential of this scaffold.

Compound ClassTargetRepresentative CompoundActivity (IC₅₀)Reference
nNOS InhibitorsnNOS3-Bromo-7-nitroindazole0.038 µM[2]
Anticancer AgentsHeLa CellsSubstituted 5-nitroindole5.08 ± 0.91 µM[3]
Dual 5-LOX/sEH Inhibitors5-LOXIndoline derivative0.41 ± 0.01 µM[5]
Dual 5-LOX/sEH InhibitorssEHIndoline derivative0.43 ± 0.10 µM[5]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of derivatives of this compound, based on methodologies reported for related compounds.

General Synthetic Protocol: N-Acylation of Indoline Core

This protocol describes a general method for the acylation of the indoline nitrogen, a common first step in the diversification of the scaffold.

Materials:

  • This compound

  • Acyl chloride or anhydride of choice

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

General Protocol for Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivative dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium from a stock solution in DMSO.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and signaling pathways.

cluster_synthesis General Synthetic Workflow start This compound reaction N-Acylation / Cross-Coupling start->reaction Reagents, Base purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization product Derivative Library characterization->product

Caption: General workflow for the synthesis of a derivative library from this compound.

cluster_pathway Targeting the c-Myc Oncogene ligand This compound Derivative g4 c-Myc Promoter G-Quadruplex ligand->g4 Binds & Stabilizes transcription Transcription g4->transcription Inhibits cmyc_protein c-Myc Protein transcription->cmyc_protein Downregulates proliferation Tumor Cell Proliferation cmyc_protein->proliferation Promotes

Caption: Proposed mechanism of action for anticancer derivatives targeting the c-Myc G-quadruplex.

Conclusion

This compound represents a promising and versatile starting material for the discovery of novel therapeutics. Its unique substitution pattern provides a platform for the synthesis of diverse compound libraries targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this valuable scaffold in medicinal chemistry and drug development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new and effective treatments for unmet medical needs.

References

Application Notes & Protocols: Derivatization of 7-Bromo-5-nitroindoline for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: 7-Bromo-5-nitroindoline is a versatile heterocyclic scaffold with significant potential in the discovery of novel agrochemicals. The indoline core is a "privileged structure" found in many biologically active molecules. The presence of a bromine atom at the 7-position and a nitro group at the 5-position provides two distinct and chemically accessible handles for structural modification. The electron-withdrawing nature of the nitro group can significantly influence the molecule's biological activity, making it a key feature in designing new herbicides, fungicides, or insecticides.[1] This document provides detailed protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling, enabling the creation of diverse chemical libraries for agrochemical screening.

Key Derivatization Strategies

Two primary strategies for elaborating the this compound core are presented:

  • N-Functionalization via Acylation: The secondary amine of the indoline ring can be readily acylated. This modification is crucial for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its performance as an agrochemical.

  • C-C Bond Formation via Suzuki-Miyaura Coupling: The bromine atom at the C7 position serves as an ideal point for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the chemical space and enabling fine-tuning of biological activity through structure-activity relationship (SAR) studies.[2]

Experimental Protocols & Data

Protocol 1: N-Acylation of this compound

This protocol details a general procedure for the acylation of the indoline nitrogen using an acyl chloride.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)[3][4]

  • Nitrogen or Argon gas

  • Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath while stirring.[3]

  • Base Addition: Add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.[3]

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0 °C.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3]

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

Table 1: Representative Conditions for N-Acylation of this compound

Entry Acyl Chloride (1.1 eq.) Base (1.2 eq.) Solvent Temp (°C) Time (h) Expected Yield (%)
1 Acetyl chloride Triethylamine DCM 0 to RT 3 85-95
2 Propionyl chloride Triethylamine DCM 0 to RT 3 80-90
3 Benzoyl chloride Triethylamine DCM 0 to RT 4 90-98

| 4 | 4-Chlorobenzoyl chloride| DIPEA | DCM | 0 to RT | 4 | 88-96 |

Note: Yields are estimates based on standard acylation reactions and may vary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed coupling of N-protected this compound with various boronic acids. N-protection (e.g., with a Boc group) is often recommended to prevent side reactions.[5]

Materials and Reagents:

  • N-Boc-7-bromo-5-nitroindoline (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)[6][7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[7][8]

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equivalents)[5][7]

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene)[8][9]

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add N-Boc-7-bromo-5-nitroindoline (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).[6]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5][7]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[8]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C7-arylated indoline.[2]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of N-Boc-7-bromo-5-nitroindoline

Entry Boronic Acid (1.2 eq.) Catalyst (mol%) Base (2.5 eq.) Solvent Temp (°C) Time (h) Expected Yield (%)
1 Phenylboronic acid Pd(dppf)Cl₂ (3%) K₂CO₃ Dioxane/H₂O 90 12 75-85
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 90 12 80-90
3 3-Pyridinylboronic acid Pd₂(dba)₃/SPhos (2%) K₃PO₄ Toluene 100 16 65-75

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | 95 | 14 | 70-80 |

Note: Yields are estimates based on protocols for similar bromoindoles and may require optimization.[8][9]

Visualizations

Derivatization_Workflow cluster_n_func N-Functionalization cluster_c_func C7-Functionalization start_node This compound path1_node path1_node start_node->path1_node Acylation / Alkylation path2_node path2_node start_node->path2_node Suzuki-Miyaura Coupling n_acyl N-Acyl Derivatives path1_node->n_acyl n_alkyl N-Alkyl Derivatives path1_node->n_alkyl c_aryl C7-Aryl Derivatives path2_node->c_aryl c_het C7-Heteroaryl Derivatives path2_node->c_het product_node product_node n_acyl->product_node Diverse Library for Agrochemical Screening n_alkyl->product_node Diverse Library for Agrochemical Screening c_aryl->product_node Diverse Library for Agrochemical Screening c_het->product_node Diverse Library for Agrochemical Screening

Caption: Derivatization pathways for this compound.

Suzuki_Protocol_Workflow arrow reagents 1. Combine Reagents (Indoline, Boronic Acid, Catalyst, Base) arrow1 arrow1 inert 2. Inert Atmosphere (Evacuate & Backfill with Argon 3x) arrow2 arrow2 solvent 3. Add Degassed Solvent arrow3 arrow3 heat 4. Heat & Stir (80-110 °C) arrow4 arrow4 monitor 5. Monitor Reaction (TLC / LC-MS) arrow5 arrow5 workup 6. Workup (Cool, Dilute, Filter, Wash) arrow6 arrow6 purify 7. Purify (Column Chromatography) arrow7 arrow7 product Final Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 7-Bromo-5-nitroindoline. The information is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and logical starting material is 7-bromoindoline. Direct nitration of 7-bromoindoline is the most straightforward approach to introduce the nitro group at the 5-position.

Q2: Why is direct nitration of 7-bromoindole not recommended?

A2: Direct nitration of indole and its derivatives is often problematic. The indole ring is highly reactive towards electrophiles, and acidic nitrating conditions can lead to several side reactions, including:

  • Polymerization: The acidic environment can cause the electron-rich indole nucleus to polymerize, resulting in the formation of intractable tars and significantly reducing the yield.

  • Lack of Regioselectivity: Nitration can occur at multiple positions on the indole ring, leading to a mixture of isomers that are difficult to separate. The most reactive site is typically the 3-position.

  • Oxidation: The indole ring can be susceptible to oxidation under harsh nitrating conditions.

To circumvent these issues, it is advisable to use the more stable indoline (dihydronitroindole) derivative and then, if desired, re-aromatize to the indole.

Q3: What are the typical nitrating agents used for this synthesis?

A3: A mixture of nitric acid and sulfuric acid is a common nitrating agent. However, due to the sensitivity of the indoline ring, milder nitrating agents and carefully controlled reaction conditions are often preferred. These can include:

  • Potassium nitrate in concentrated sulfuric acid.

  • Fuming nitric acid in acetic anhydride.

  • Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.

Q4: What are the major side products to expect during the nitration of 7-bromoindoline?

A4: The primary side products arise from a lack of regioselectivity. While the 5-position is electronically favored for nitration on the 7-bromoindoline ring, nitration at other positions can occur, leading to the formation of regioisomers. Over-nitration to form dinitro-derivatives is also a possibility if the reaction conditions are not carefully controlled.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low or No Product Yield 1. Decomposition of Starting Material: 7-bromoindoline may be unstable under harsh acidic conditions. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Product Loss During Workup: The product may be lost during the extraction or purification steps.1. Use Milder Conditions: Employ a less aggressive nitrating agent (e.g., potassium nitrate in sulfuric acid) and maintain a low reaction temperature (0-5 °C). 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. 3. Optimize Workup: Ensure the pH is carefully adjusted during the workup to prevent the product from remaining in the aqueous layer. Use an appropriate extraction solvent.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired regioisomers. 2. Inappropriate Nitrating Agent: A highly reactive nitrating agent may not be selective.1. Maintain Low Temperature: Strictly control the reaction temperature, ideally between 0 °C and 5 °C, during the addition of the nitrating agent. 2. Use a Milder Nitrating Agent: Consider using a less reactive nitrating agent to improve selectivity.
Formation of Dark, Tarry Byproducts 1. Polymerization: The indoline ring can polymerize in the presence of strong acids. 2. Over-nitration/Oxidation: Harsh reaction conditions can lead to the formation of multiple nitro groups or oxidation of the indoline ring.1. Control Acid Concentration: Use the minimum amount of strong acid necessary to facilitate the reaction. 2. Slow Addition of Nitrating Agent: Add the nitrating agent dropwise with efficient stirring to dissipate heat and avoid localized high concentrations. 3. Protect the Indoline Nitrogen: Consider protecting the indoline nitrogen with an acetyl or tosyl group prior to nitration. This can stabilize the ring and improve the regioselectivity. The protecting group can be removed after nitration.
Difficulties in Product Purification 1. Presence of Closely Related Isomers: Regioisomers of the product can be difficult to separate by standard column chromatography. 2. Product is an Oil or Low-Melting Solid: This can make isolation by crystallization challenging.1. Optimize Chromatography: Use a high-resolution silica gel and a carefully selected eluent system. Gradient elution may be necessary. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity. Test a range of solvents of varying polarity.

Experimental Protocol: Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound starting from 7-bromoindoline.

Materials:

  • 7-Bromoindoline

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromoindoline (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

  • Nitration: Add potassium nitrate (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Presentation

Parameter Typical Range/Value Notes
Reaction Temperature 0 - 5 °CCrucial for controlling side reactions.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Yield 60 - 80%Highly dependent on reaction conditions and purification.
Purity (post-chromatography) >95%As determined by HPLC or NMR.

Visualizations

Synthesis_Workflow start Start: 7-Bromoindoline dissolution Dissolution in conc. H₂SO₄ at 0°C start->dissolution nitration Portion-wise addition of KNO₃ at 0-5°C dissolution->nitration monitoring Reaction Monitoring by TLC nitration->monitoring quenching Quenching on ice monitoring->quenching Reaction Complete neutralization Neutralization with NaHCO₃ quenching->neutralization extraction Extraction with Dichloromethane neutralization->extraction purification Column Chromatography extraction->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low or No Yield start->low_yield multiple_products Multiple Products start->multiple_products tar_formation Tar Formation start->tar_formation purification_issue Purification Difficulty start->purification_issue cause_decomposition Starting Material Decomposition low_yield->cause_decomposition cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_high_temp High Reaction Temperature multiple_products->cause_high_temp cause_polymerization Acid-catalyzed Polymerization tar_formation->cause_polymerization cause_isomers Presence of Isomers purification_issue->cause_isomers solution_milder_cond Use Milder Conditions cause_decomposition->solution_milder_cond solution_monitor Monitor Reaction (TLC) cause_incomplete->solution_monitor solution_low_temp Maintain Low Temperature cause_high_temp->solution_low_temp solution_protect_N Protect Indoline Nitrogen cause_polymerization->solution_protect_N solution_optimize_chrom Optimize Chromatography cause_isomers->solution_optimize_chrom

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of bromoindoles.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of bromoindoles challenging?

The nitration of bromoindoles presents several challenges due to the inherent reactivity of the indole nucleus. The indole ring is highly electron-rich, making it susceptible to electrophilic attack. However, it is also sensitive to strong acidic conditions, which are often used for nitration. This can lead to undesirable side reactions such as acid-catalyzed polymerization, resulting in the formation of dark, insoluble tars and low yields of the desired product.[1][2] Furthermore, the presence of the bromine substituent can influence the regioselectivity of the reaction.

Q2: What are the most common side products in the nitration of bromoindoles?

Common side products include:

  • Multiple regioisomers: While the C-3 position is the most common site of nitration due to its high electron density, nitration can also occur at other positions on the benzene ring, particularly C-5 and C-6.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.

  • Dinitrated products: Over-nitration can lead to the formation of dinitroindoles, especially when using potent nitrating agents or an excess of the reagent.[1]

  • Polymerization products: Strong acids can cause the indole to polymerize, forming intractable tars.[1]

  • Oxidation and nitroso compounds: The formation of colored impurities can arise from oxidation of the indole ring or the formation of nitroso compounds.[1]

Q3: How does the position of the bromine atom on the indole ring affect nitration?

The position of the bromine atom can influence both the rate and regioselectivity of the nitration reaction. A bromine atom on the benzene ring (e.g., 4-bromo, 5-bromo, 6-bromo, or 7-bromo) acts as a deactivating group through its inductive effect, but it is also an ortho-, para-director. This can influence the position of the incoming nitro group. For instance, steric hindrance from a substituent at the 4-position can affect the reaction's outcome.[3][4][5]

Q4: What are the most effective nitrating agents for bromoindoles?

The choice of nitrating agent is crucial for a successful reaction. Milder, non-acidic nitrating agents are often preferred to avoid polymerization.[1] Some effective options include:

  • Trifluoroacetyl nitrate (CF3COONO2): Generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, this agent allows for regioselective nitration at the C-3 position under non-acidic and non-metallic conditions.[3][4][5]

  • Acetyl nitrate or Benzoyl nitrate: These are less aggressive than mixed nitric and sulfuric acids and can provide better control over the reaction.[1]

  • Nitric acid (HNO3) in a less acidic medium: Using nitric acid in solvents like acetic acid can be a milder alternative to the traditional nitric acid/sulfuric acid mixture.

Q5: Is it necessary to protect the indole nitrogen?

Protecting the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can be highly beneficial.[1] N-protection modulates the reactivity of the indole ring, can improve solubility, and often enhances the selectivity for mono-nitration by preventing side reactions at the nitrogen atom.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product - Acid-catalyzed polymerization of the bromoindole.[1][2] - Reaction temperature is too high or too low. - Inappropriate nitrating agent.- Avoid strong acids like H₂SO₄.[1] - Employ milder, non-acidic nitrating agents (e.g., trifluoroacetyl nitrate).[3][4][5] - Optimize the reaction temperature; start at low temperatures (e.g., -20 °C to 0 °C).[1] - Consider protecting the indole nitrogen.[1]
Formation of Multiple Regioisomers - Harsher reaction conditions leading to decreased regioselectivity.[1] - The directing effects of the bromo substituent and the indole nucleus are competing.- Use milder reaction conditions (lower temperature, less reactive nitrating agent).[1] - N-protection can influence the position of nitration.[1] - Carefully choose the nitrating system to favor the desired isomer.
Significant Formation of Dinitroindoles - Use of a highly reactive nitrating agent (e.g., mixed acid).[1] - Excess of the nitrating agent.[1] - Elevated reaction temperature or prolonged reaction time.[1]- Switch to a milder nitrating agent.[1] - Carefully control the stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents).[1] - Maintain low temperatures throughout the reaction.[1]
Formation of Dark, Insoluble Tar - Acid-catalyzed polymerization of the bromoindole starting material.[1][2]- Avoid the use of strong acids.[1] - Perform the reaction at low temperatures to minimize acid-catalyzed decomposition.[1] - Ensure high purity of starting materials and degas solvents to remove oxygen.[1]
Difficult to Remove Colored Impurities - Side reactions including oxidation and the formation of nitroso compounds.[1]- Ensure the purity of starting materials and reagents.[1] - Degas solvents to remove dissolved oxygen.[1] - Employ purification techniques such as column chromatography with a suitable solvent system.[1]

Data on Reaction Conditions

The following tables summarize reaction conditions for the nitration of indole derivatives, which can be adapted for bromoindole substrates.

Table 1: Nitration of N-Boc-Indole using a Non-Acidic Method

SubstrateNitrating AgentAnhydrideSolventTemperature (°C)Yield (%)Reference
N-Boc-IndoleNMe₄NO₃(CF₃CO)₂OCH₃CN0-597[4]
N-Boc-IndoleNMe₄NO₃(CF₃CO)₂ODCM0-578[5]
N-Boc-4-chloroindoleNMe₄NO₃(CF₃CO)₂OCH₃CN0-595[4]
N-Boc-4-bromoindoleNMe₄NO₃(CF₃CO)₂OCH₃CN0-5Lower than chloro[4][5]

Note: The yield for N-Boc-4-bromoindole was reported to be lower than that of N-Boc-4-chloroindole, suggesting steric or electronic effects from the bromine atom.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective 3-Nitration of N-Protected Bromoindoles using Trifluoroacetyl Nitrate [3][4][5]

This protocol is adapted from a method developed for various indoles and is suitable for N-protected bromoindoles.

Materials:

  • N-protected bromoindole (e.g., N-Boc-5-bromoindole)

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and cooling bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected bromoindole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition of Anhydride: Slowly add trifluoroacetic anhydride (1.5 mmol) dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-nitro-bromoindole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select N-Protected Bromoindole reagents Choose Nitrating System (e.g., NMe4NO3 / (CF3CO)2O) start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup cool Cool to Optimal Temperature (e.g., 0-5 °C) setup->cool Solvent add Slowly Add Reagents cool->add stir Stir and Monitor by TLC add->stir quench Quench Reaction stir->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end Pure Nitro-Bromoindole analyze->end

Caption: Experimental workflow for the nitration of bromoindoles.

troubleshooting_guide cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Problem Encountered low_yield Low or No Yield start->low_yield tar Tar Formation start->tar isomers Mixture of Isomers start->isomers dinitration Dinitration Product start->dinitration sol1 Use Milder Nitrating Agent low_yield->sol1 sol2 Lower Reaction Temperature low_yield->sol2 sol4 Use N-Protecting Group low_yield->sol4 tar->sol2 sol5 Avoid Strong Acids tar->sol5 isomers->sol1 isomers->sol2 isomers->sol4 dinitration->sol1 dinitration->sol2 sol3 Control Stoichiometry dinitration->sol3

Caption: Troubleshooting guide for bromoindole nitration.

reaction_pathway cluster_side_reactions Potential Side Reactions start Bromoindole + Nitrating Agent (NO2+) desired_product Desired Mono-nitro Bromoindole start->desired_product Desired Pathway (Controlled Conditions) isomers Other Regioisomers start->isomers Side Pathway polymer Polymerization/Tar start->polymer Strong Acid dinitration Dinitro-bromoindole desired_product->dinitration Excess Nitrating Agent or High Temp

Caption: Simplified reaction pathways in bromoindole nitration.

References

Technical Support Center: Synthesis of 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-5-nitroindoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy to obtain this compound with a high yield?

A1: The direct nitration and bromination of indoline can lead to a mixture of isomers and is often difficult to control. A more reliable and higher-yielding method is the "indoline-indole-indoline" strategy. This involves a multi-step process that includes:

  • Protection of the indoline nitrogen: This is crucial to control the regioselectivity of the subsequent nitration step. Acetylation is a common and effective method.

  • Nitration of the protected indoline: This step introduces the nitro group at the desired position.

  • Deprotection of the nitrogen: Removal of the protecting group to yield the final product.

Q2: I am observing the formation of multiple isomers during my reaction. How can I improve the regioselectivity for the 7-bromo-5-nitro substitution pattern?

A2: Poor regioselectivity is a common issue. To favor the desired this compound, consider the following:

  • Order of functionalization: Starting with 5-bromoindoline and then performing the nitration is generally the preferred route. The bromo group at the 5-position helps direct the incoming nitro group to the 7-position.

  • Protecting group: The use of an N-acetyl protecting group can effectively shield the nitrogen and influence the electronic properties of the aromatic ring, thus enhancing the directing effect of the bromo substituent.

  • Nitrating agent: The choice of nitrating agent is critical. Milder agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), often provide better selectivity compared to harsher conditions like mixed acid (HNO₃/H₂SO₄).

Q3: My reaction is producing a significant amount of dark, tar-like byproducts. What is the cause and how can I prevent it?

A3: The formation of tar-like substances is usually due to the acid-catalyzed polymerization of the indoline ring, which is sensitive to strong acidic conditions. To mitigate this:

  • Control the temperature: Perform the nitration at low temperatures (e.g., 0-5 °C) to minimize side reactions.

  • Use a milder nitrating agent: As mentioned, acetyl nitrate is a good alternative to strong mixed acids.

  • Slow addition of reagents: Add the nitrating agent dropwise to the solution of your protected indoline to maintain better control over the reaction exotherm and local concentrations of reagents.

Q4: What are the most common side products I should be aware of during the synthesis?

A4: Besides polymerization products, you might encounter:

  • Dinitrated products: Over-nitration can lead to the formation of dinitroindolines. This can be minimized by carefully controlling the stoichiometry of the nitrating agent and the reaction time.

  • Oxidized byproducts: The indoline ring can be susceptible to oxidation, leading to the formation of corresponding indole or oxindole derivatives. Using an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidation.

  • Other positional isomers: Although the 5-bromo substituent directs to the 7-position, small amounts of other isomers might still form. Careful purification is necessary to isolate the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (polymerization, dinitration). - Product loss during workup and purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, nitrating agent) to minimize side reactions. - Use a milder nitrating agent like acetyl nitrate. - Ensure efficient extraction and careful purification.
Formation of Multiple Isomers - Incorrect order of functionalization. - Ineffective directing group effect. - Harsh reaction conditions.- Start with 5-bromoindoline and then perform nitration. - Use an N-acetyl protecting group to enhance regioselectivity. - Employ milder nitrating conditions (e.g., acetyl nitrate at low temperature).
Dark/Tarry Reaction Mixture - Acid-catalyzed polymerization of the indoline ring.- Maintain a low reaction temperature (0-5 °C). - Use a less acidic nitrating agent. - Add the nitrating agent slowly and with vigorous stirring.
Difficult Purification - Presence of closely related isomers. - Tarry byproducts co-eluting with the product.- Use a high-resolution purification technique like column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes). - A pre-purification step, such as washing the crude product with a non-polar solvent to remove some impurities, might be helpful.

Experimental Protocols

Key Synthesis Workflow

The recommended synthetic route starts from 5-bromoindoline, which is first protected, then nitrated, and finally deprotected.

A 5-Bromoindoline B N-Acetyl-5-bromoindoline A->B Acetylation (Acetic Anhydride) C N-Acetyl-7-bromo-5-nitroindoline B->C Nitration (Acetyl Nitrate) D This compound C->D Deprotection (Acidic or Basic Hydrolysis)

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Step 1: Acetylation of 5-Bromoindoline

  • In a round-bottom flask, dissolve 5-bromoindoline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-acetyl-5-bromoindoline by filtration, wash with water, and dry.

Step 2: Nitration of N-Acetyl-5-bromoindoline

  • In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid to acetic anhydride at 0 °C.

  • Dissolve the N-acetyl-5-bromoindoline from the previous step in a suitable solvent like acetic acid or dichloromethane in a separate flask and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the prepared nitrating agent dropwise to the cooled solution of N-acetyl-5-bromoindoline with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-7-bromo-5-nitroindoline.

Step 3: Deprotection of N-Acetyl-7-bromo-5-nitroindoline

  • Dissolve the crude N-acetyl-7-bromo-5-nitroindoline in a mixture of ethanol and hydrochloric acid.

  • Heat the mixture to reflux and monitor the deprotection by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude this compound.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.

Data Presentation

Nitrating Agent Typical Conditions Reported Yield Range (General Arenes) Potential Issues
HNO₃ / H₂SO₄ 0 °C to rtVariable (can be low for sensitive substrates)Polymerization, oxidation, low regioselectivity
Acetyl Nitrate 0-10 °CGood to ExcellentExothermic reaction, requires careful temperature control
Benzoyl Nitrate Low temperaturesGoodMilder but may be slower
N₂O₅ Low temperaturesHighReagent preparation and handling can be hazardous

Troubleshooting Logic Diagram

cluster_start Start: Low Yield cluster_analysis Analysis cluster_solutions Solutions start Low Yield of this compound check_byproducts Analyze crude product by TLC/LC-MS for byproducts start->check_byproducts is_tar Significant tar formation? check_byproducts->is_tar Yes is_isomers Multiple isomers detected? check_byproducts->is_isomers No solution_tar Lower reaction temperature. Use milder nitrating agent (e.g., acetyl nitrate). is_tar->solution_tar is_starting_material Unreacted starting material? is_isomers->is_starting_material No solution_isomers Confirm starting material is 5-bromoindoline. Use N-acetyl protecting group. Optimize nitrating agent and temperature. is_isomers->solution_isomers Yes solution_incomplete Increase reaction time. Slightly increase temperature (with caution). is_starting_material->solution_incomplete Yes solution_purification Optimize purification method (e.g., column chromatography gradient). is_starting_material->solution_purification No

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

troubleshooting low solubility of 7-Bromo-5-nitroindoline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low solubility issues with 7-Bromo-5-nitroindoline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound. It serves as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and fluorescent probes.[1] Its bromine and nitro functional groups make it a versatile intermediate for creating more complex molecules, including derivatives of indole, which are significant in medicinal chemistry.

Q2: I am observing low solubility of this compound in my solvent system. Is this expected?

Yes, low solubility can be a characteristic of this compound, particularly in aqueous solutions where it is known to be insoluble. Its solubility in organic solvents can also be limited. The solubility is influenced by the crystalline structure of the solid material and the polarity of the solvent.

Q3: What are some initial steps to take when encountering solubility issues?

When facing solubility challenges, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Based on literature for similar compounds, polar aprotic solvents or mixtures including a polar component may be effective.

  • Gentle Heating: Carefully warming the solvent while dissolving the compound can increase solubility. Monitor the temperature to avoid decomposition.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate.

  • Purity Check: Impurities can sometimes affect solubility. Ensure the this compound you are using is of high purity.

Troubleshooting Guides

Guide 1: Enhancing Solubility in Organic Solvents

This guide provides strategies to improve the solubility of this compound in common organic solvents.

IssueRecommended ActionExperimental Protocol
Precipitation in a single solvent system 1. Co-solvent System: Introduce a co-solvent to modify the polarity of the medium. For instance, a mixture of a polar aprotic solvent with a less polar solvent might be effective. An acetonitrile/water (4:1 v/v) mixture has been used for a derivative.[2] 2. Trial Small-Scale Tests: Before preparing a large batch, test the solubility in various solvent mixtures on a small scale to identify the optimal ratio.Protocol: Start with the primary solvent and gradually add the co-solvent while stirring and observing for dissolution. For example, to 10 mL of acetonitrile, add 2.5 mL of water for a 4:1 ratio.
Compound "crashing out" upon addition to a reaction mixture 1. Controlled Addition: Add the this compound solution to the reaction mixture slowly and with vigorous stirring. 2. Temperature Control: Maintain the reaction mixture at a slightly elevated temperature (if the reaction conditions permit) during the addition.Protocol: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMF or DMSO). Add this stock solution dropwise to the reaction vessel.
Difficulty dissolving for purification (e.g., recrystallization) Solvent Screening for Recrystallization: Test a range of solvents to find one in which this compound is sparingly soluble at room temperature but readily soluble when heated. Toluene has been used for the recrystallization of a similar bromo-nitro compound.Protocol: In separate test tubes, add a small amount of this compound to different solvents (e.g., toluene, ethanol, ethyl acetate). Heat the tubes and observe for dissolution. Allow the clear solutions to cool to room temperature and then in an ice bath to observe crystal formation.
Guide 2: Preparing a Stock Solution

This guide outlines a general procedure for preparing a stock solution of this compound.

StepInstruction
1. Solvent Selection Choose a high-purity, anhydrous solvent in which this compound has adequate solubility. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices for preparing stock solutions of compounds with low aqueous solubility.
2. Weighing Accurately weigh the desired amount of this compound using a calibrated analytical balance.
3. Dissolution Add the appropriate volume of the chosen solvent to the solid. Vortex or sonicate the mixture to aid dissolution. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures. Ensure the compound is completely dissolved before use.
4. Storage Store the stock solution in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to minimize solvent evaporation and compound degradation.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents

SolventCompoundSolubilitySource/Comment
WaterThis compoundInsolubleConfirmed in multiple sources.
Acetonitrile/Water (4:1 v/v)5-bromo-7-nitroindoline-S-ethylthiocarbamateSolubleUsed for photolysis experiments.[2]
Chloroform (CDCl₃)5-bromo-7-nitroindoline-S-ethylthiocarbamateSolubleUsed for NMR analysis and preparative photolysis.
Dichloromethane (DCM)5-bromo-7-nitroindolineSolubleUsed as a reaction solvent for a derivative.
Ethyl Acetate7-nitroindole derivativesSolubleUsed for extraction and purification.
Diethyl EtherN-Boc indolesSolubleUsed for extraction.
Toluene5-bromo-8-nitroisoquinolineRecrystallization SolventA structurally similar compound.[3]
DMSOSubstituted IndolinesLow SolubilityNoted for some indoline derivatives.
MethanolSubstituted IndolinesLow SolubilityNoted for some indoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for a Reaction using this compound

This protocol is a generalized procedure based on methodologies for similar indole derivatives and should be adapted for specific experimental requirements.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane, DMF)

  • Other reactants as required by the specific synthesis

  • Standard laboratory glassware and stirring equipment

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Set up a dry reaction flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add this compound and other solid reactants to the flask.

  • Flush the flask with an inert gas.

  • Add the anhydrous solvent via a syringe.

  • Stir the mixture at the desired temperature. If solubility is low at room temperature, gentle heating may be required.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the work-up procedure, which may involve quenching the reaction, extraction with a suitable solvent like ethyl acetate, washing the organic layer with brine, and drying over anhydrous sodium sulfate.

  • Purify the product, typically by silica gel column chromatography.

Visualizations

experimental_workflow start Start: Low Solubility Issue solvent_selection Select Appropriate Organic Solvent (e.g., DMF, DMSO, Acetonitrile) start->solvent_selection dissolution_method Employ Dissolution Technique (Stirring, Sonication, Gentle Heating) solvent_selection->dissolution_method stock_solution Prepare Concentrated Stock Solution dissolution_method->stock_solution reaction_addition Slowly Add Stock Solution to Reaction Mixture stock_solution->reaction_addition purification Purification (e.g., Column Chromatography) reaction_addition->purification end End: Soluble Compound in Experiment purification->end

Caption: A general workflow for addressing the low solubility of this compound in an experimental setting.

troubleshooting_pathway start Compound Precipitates from Solution check_purity Is the compound purity confirmed? start->check_purity single_solvent Are you using a single solvent? check_purity->single_solvent Yes repurify Action: Repurify the compound check_purity->repurify No use_cosolvent Action: Use a co-solvent system (e.g., Acetonitrile/Water) single_solvent->use_cosolvent Yes increase_temp Action: Gently warm the solution single_solvent->increase_temp No (using mixture) end Resolution use_cosolvent->end repurify->end sonicate Action: Sonicate the mixture increase_temp->sonicate sonicate->end

Caption: A decision-making pathway for troubleshooting the precipitation of this compound during experiments.

References

preventing side reactions during the functionalization of 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 7-Bromo-5-nitroindoline. The guidance focuses on preventing common side reactions and optimizing reaction conditions for successful derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of this compound crucial before attempting cross-coupling reactions?

A1: The indoline nitrogen possesses a reactive N-H bond. Failure to protect this site can lead to several side reactions, including N-arylation, which competes with the desired C-Br bond functionalization, and potential catalyst inhibition. Protecting the indoline nitrogen, for instance with a Boc (tert-butoxycarbonyl) group, is a critical first step to ensure selective functionalization at the 7-position.

Q2: What are the most common side reactions observed during the functionalization of this compound?

A2: The primary side reactions of concern are:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain palladium-catalyzed conditions, particularly when using hydrogen sources or specific ligands and reaction conditions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the indoline ring susceptible to nucleophilic attack. This can lead to the displacement of the bromo group or even the nitro group by nucleophiles present in the reaction mixture.

  • Hydrodehalogenation: This involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 5-nitroindoline. This can be a significant byproduct in palladium-catalyzed reactions if the reaction conditions are not optimized.[2]

  • Homocoupling: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

Q3: How does the electron-deficient nature of the this compound ring affect Suzuki-Miyaura coupling reactions?

A3: The electron-withdrawing nitro group can deactivate the aryl bromide towards oxidative addition, a critical step in the Suzuki-Miyaura catalytic cycle.[3] This can result in sluggish reactions and low yields. To overcome this, more forcing reaction conditions, such as higher temperatures, or the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), may be necessary to promote the oxidative addition step.[4]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: Due to the electron-deficient nature of the substrate, standard Buchwald-Hartwig conditions may be suboptimal. Key considerations include:

  • Ligand Choice: Employing electron-rich, bulky biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos can significantly improve reaction rates and yields with challenging substrates.[4]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required for efficient deprotonation of the amine coupling partner.[4]

  • Catalyst System: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can lead to more reproducible results compared to generating the active catalyst in situ.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the use of a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
Poor Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Increase the reaction temperature.Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the electron-deficient aryl bromide.[4]
Inefficient Transmetalation Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the presence of water in the solvent system (e.g., dioxane/water).The base is crucial for the formation of the boronate species, which undergoes transmetalation. Water can facilitate this process.
Protodeborylation of Boronic Acid Use a milder base like K₂CO₃. Add the boronic acid portion-wise.Strong bases can promote the undesired cleavage of the C-B bond in the boronic acid.
Issue 2: Significant Nitro Group Reduction
Potential Cause Troubleshooting Step Rationale
Hydrogen Source Present Avoid using protic solvents like methanol or ethanol, which can act as hydrogen donors. Avoid ligands known to promote transfer hydrogenation.Palladium catalysts can facilitate the reduction of nitro groups in the presence of a hydrogen source.[1]
Reaction Conditions Too Harsh Lower the reaction temperature and shorten the reaction time.Prolonged heating can increase the likelihood of nitro group reduction.
Choice of Reducing Agent (if applicable) If a reductant is necessary for catalyst activation, choose a milder one.Some reducing agents used to generate Pd(0) in situ can also reduce the nitro group.
Issue 3: Formation of Nucleophilic Aromatic Substitution (SNAr) Byproducts
Potential Cause Troubleshooting Step Rationale
Presence of Strong Nucleophiles Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Avoid solvents that can act as nucleophiles at high temperatures (e.g., DMF).The electron-deficient ring is susceptible to attack by strong nucleophiles.[5]
High Reaction Temperature Lower the reaction temperature as much as possible while maintaining a reasonable reaction rate.High temperatures can promote SNAr reactions.

Quantitative Data Summary

The following tables provide representative data from studies on related bromo-nitro aromatic compounds to illustrate the impact of reaction parameters on yield and side product formation.

Table 1: Suzuki-Miyaura Coupling of a Bromo-Nitro Aromatic Substrate

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane/H₂O10085
3Pd(PPh₃)₄ (5)-Cs₂CO₃DMF12060

Data is illustrative and based on trends observed for electron-deficient aryl bromides.

Table 2: Buchwald-Hartwig Amination of a Bromo-Nitro Aromatic Substrate

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11030
2XPhos Pd G3 (2)-NaOtBuToluene10092
3Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane11075

Data is illustrative and based on trends observed for the amination of electron-deficient aryl bromides.[4]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add triethylamine (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography on silica gel to yield N-Boc-7-Bromo-5-nitroindoline.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-7-Bromo-5-nitroindoline

  • Preparation: To an oven-dried Schlenk tube, add N-Boc-7-Bromo-5-nitroindoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of N-Boc-7-Bromo-5-nitroindoline

  • Preparation: To an oven-dried Schlenk tube, add N-Boc-7-Bromo-5-nitroindoline (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Visualizations

Preventing_Side_Reactions cluster_start Starting Material cluster_protection Protection Step cluster_coupling Cross-Coupling Reaction cluster_product Desired Outcome cluster_side_reactions Potential Side Reactions start This compound protect N-Boc Protection start->protect Crucial First Step coupling Suzuki-Miyaura or Buchwald-Hartwig protect->coupling product Functionalized Product coupling->product Successful Functionalization nitro_reduction Nitro Group Reduction coupling->nitro_reduction Avoid Harsh Conditions snar SNAr coupling->snar Control Nucleophiles and Temperature hydrodehalogenation Hydrodehalogenation coupling->hydrodehalogenation Optimize Catalyst and Conditions

Caption: Workflow for the successful functionalization of this compound, highlighting the critical N-protection step and key side reactions to mitigate.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling cause1 Inactive Catalyst? start->cause1 cause2 Poor Oxidative Addition? start->cause2 cause3 Inefficient Transmetalation? start->cause3 solution1 Use fresh catalyst/ligand or precatalyst cause1->solution1 solution2 Use electron-rich, bulky ligand (e.g., SPhos, XPhos) cause2->solution2 solution3 Use stronger base (K3PO4) Ensure H2O is present cause3->solution3

Caption: Troubleshooting guide for low yields in the Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Optimizing Photolysis of 7-Bromo-5-nitroindoline Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-5-nitroindoline (BNO2) caged compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the photolytic release of bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is a this compound (BNO2) caged compound?

A1: A this compound (also referred to as 5-Bromo-7-nitroindoline) caged compound is a biologically active molecule that has been chemically modified with a photolabile BNO2 group. This "cage" renders the molecule temporarily inert. Upon exposure to a specific wavelength of light, a photochemical reaction cleaves the cage, rapidly releasing the active molecule in a spatially and temporally controlled manner.[1][2] This technique is commonly known as "uncaging."

Q2: What is the optimal wavelength for one-photon (1P) photolysis of BNO2-caged compounds?

A2: The optimal wavelength for one-photon uncaging of BNO2 and related 7-nitroindoline derivatives is typically in the near-ultraviolet (UV) range.[3] Experiments frequently utilize light at 350 nm .[4][5][6] The absorption maxima for similar 7-nitroindoline compounds are in the 346-359 nm range.[4] While efficient, single-photon photolysis at 405 nm can also be an alternative to reduce phototoxicity and improve light penetration in samples with high absorbance.[7]

Q3: Can BNO2-caged compounds be used for two-photon (2P) uncaging? What is the recommended wavelength?

A3: Yes, BNO2 and other 7-nitroindoline derivatives are suitable for two-photon (2P) uncaging, which provides superior spatial resolution.[4][8] The recommended wavelength for two-photon excitation of these compounds is in the near-infrared (NIR) range, typically around 710-720 nm .[4][5][6][9]

Q4: What are the main advantages of using two-photon excitation for uncaging?

A4: Two-photon excitation offers several key advantages over single-photon methods:

  • Enhanced Spatial Resolution: Photolysis is confined to the tiny focal volume of the laser, allowing for subcellular precision (e.g., targeting a single dendritic spine).[8][10]

  • Increased Tissue Penetration: Near-infrared light scatters less and is absorbed less by biological tissue, enabling uncaging deeper within a sample.[8]

  • Reduced Phototoxicity: Out-of-focus phototoxicity is minimized because the energy required for photolysis is only achieved at the focal point where two photons arrive simultaneously.[7]

Troubleshooting Guide

Problem 1: Low or no uncaging efficiency.

  • Question: I am not observing the expected biological effect after illuminating my sample. What could be the cause?

  • Answer:

    • Incorrect Wavelength: Confirm that your light source is set to the optimal wavelength for your application (typically ~350 nm for 1P or ~710-720 nm for 2P).[4][5]

    • Insufficient Light Intensity/Duration: The power of your light source (e.g., UV lamp or laser) may be too low, or the exposure time too short. Calibrate the amount of released compound against the energy of the light flash.[3] For 2P uncaging, high concentrations of the caged compound are often necessary to compensate for a low two-photon cross-section.[11]

    • Compound Degradation: Ensure the caged compound has been stored correctly (typically protected from light and moisture) and that experimental solutions are freshly prepared. While 7-nitroindoline cages are generally stable at physiological pH, prolonged exposure to ambient light should be avoided.[12]

    • High Absorbance (Inner Filter Effect): For thick preparations or solutions with high concentrations of the caged compound, molecules at the surface can absorb most of the UV light, preventing it from reaching the center of the sample.[7] Consider using two-photon excitation or a longer wavelength like 405 nm to mitigate this issue.[7]

Problem 2: I'm observing cell damage or a biological response even without the caged compound.

  • Question: My light source appears to be causing phototoxicity or other artifacts. How can I resolve this?

  • Answer:

    • Check Light Source Toxicity: Perform a control experiment by exposing your biological preparation to the light flash in the absence of the caged compound. If you observe a response, the light itself is the cause.

    • Reduce Light Intensity: Use the minimum light intensity and duration required for effective uncaging. Wavelengths below 300 nm are known to cause cell damage and should be filtered out.

    • Switch to Two-Photon Excitation: 2P uncaging significantly reduces phototoxicity by confining the photolysis event to the focal volume, protecting the surrounding tissue.[7]

Problem 3: The unphotolyzed caged compound or its by-products seem to have biological activity.

  • Question: I suspect my caged compound or its photolysis products are causing off-target effects. How can I test for this?

  • Answer:

    • Test the Precursor: Apply the unphotolyzed caged compound to your preparation without illumination to check for any pharmacological activity. While many 7-nitroindoline caged compounds are inert, some have been shown to have off-target effects, such as antagonism at GABA-A receptors.[11][12]

    • Test Photolysis By-products: The primary photolysis by-product of 7-nitroindoline uncaging is typically a nitrosoindoline derivative.[4][5] To control for the effects of these by-products, you can pre-activate the pathway of interest with an excess of the active molecule before photolysis or use a control caged compound that undergoes the same photochemical reaction but releases an inert molecule.[12]

Quantitative Data Summary

The efficacy of a caged compound is defined by key photochemical parameters. The table below summarizes known data for 5-bromo-7-nitroindoline and related 7-nitroindoline derivatives for comparison.

ParameterCaging GroupBioactive MoleculeValueWavelengthReference
One-Photon (1P) Absorption Max (λmax) 5-Bromo-7-nitroindolineS-ethylthiocarbamate~359 nmN/A[4]
One-Photon (1P) Uncaging Wavelength N-acyl-7-nitroindolineVarious~350 nmN/A[6]
Two-Photon (2P) Uncaging Wavelength 5-Bromo-7-nitroindolineS-ethylthiocarbamate710 nmN/A[5]
Two-Photon (2P) Uncaging Wavelength 4-methoxy-7-nitroindolinyl (MNI)Glutamate720 nmN/A[11]
One-Photon Quantum Yield (Φu) 4-methoxy-7-nitroindolinyl (MNI)Glutamate~0.08~350 nm
Two-Photon Cross-Section (δu) 4-methoxy-7-nitroindolinyl (MNI)Glutamate~0.06 GM720 nm

Note: Data for the specific this compound caged parent compound is limited. Values for closely related and widely used 7-nitroindoline derivatives are provided for context and comparison.

Experimental Protocols & Visualizations

Experimental Workflow for Photolysis

The general workflow for a photolysis experiment involves careful preparation, precise execution, and thorough analysis. The following diagram outlines the key steps.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Controls prep_solution Prepare fresh caged compound solution prep_bio Prepare biological sample (cells/tissue) load_caged Load caged compound into sample prep_bio->load_caged setup_light Configure light source (wavelength, power) load_caged->setup_light photolysis Perform photolysis (uncaging flash) setup_light->photolysis record Record biological response photolysis->record analyze Analyze data record->analyze control_light Control: Light only (no caged compound) analyze->control_light control_caged Control: Caged only (no light) analyze->control_caged

Caption: General experimental workflow for uncaging experiments.

Protocol 1: One-Photon (1P) Uncaging in a Cellular Preparation

This protocol describes a typical one-photon flash photolysis experiment using a microscope-coupled UV light source.

  • Sample Preparation: Prepare your cellular sample (e.g., cultured cells or tissue slice) in a suitable recording chamber on the microscope stage.

  • Compound Loading: Load the BNO2-caged compound into the cells or apply it to the extracellular solution. This can be achieved via a patch pipette, microinjection, or bath application.

  • Light Source Configuration:

    • Use a high-pressure mercury or xenon arc lamp coupled to the epifluorescence port of the microscope.

    • Insert a band-pass filter to isolate the desired wavelength (e.g., 350 ± 10 nm).

    • Control the light pulse duration using an electronic shutter.

  • Photolysis: Deliver a brief, intense pulse of UV light (e.g., 1-10 ms) to the sample. The light can be directed to the entire field of view or focused on a specific region of interest.

  • Data Acquisition: Simultaneously record the biological response using appropriate techniques, such as electrophysiology (e.g., patch-clamp) or fluorescence imaging (e.g., calcium indicators).[3]

  • Controls: Perform control experiments to test the effects of the light flash alone and the unphotolyzed caged compound to ensure the observed response is due to the released molecule.

Protocol 2: Two-Photon (2P) Uncaging at a Synapse

This protocol outlines the use of a femtosecond-pulsed laser for high-precision two-photon uncaging.

  • Sample and Compound Preparation: Prepare an acute brain slice and locally perfuse the BNO2-caged compound (e.g., 5-10 mM caged glutamate) over the dendritic area of interest.[11][13]

  • Laser Tuning: Tune a Ti:sapphire laser to the optimal two-photon excitation wavelength, typically 720 nm for 7-nitroindolinyl compounds.[13]

  • Targeting: Using two-photon imaging, identify a subcellular target, such as the head of a single dendritic spine.

  • Uncaging: Park the focused laser beam on the target and deliver a short laser pulse (e.g., 1-5 ms) to induce two-photon photolysis.[11]

  • Recording: Record the uncaging-evoked postsynaptic currents (uEPSCs) or potentials using whole-cell patch-clamp.[13]

  • Calibration: Compare the evoked responses at the same spine with the same laser power to standardize results or compare different caged compounds.[11]

Visualizing One-Photon vs. Two-Photon Excitation

The fundamental difference between 1P and 2P excitation lies in the spatial confinement of the photolysis event, which is critical for achieving high-resolution uncaging.

G cluster_1p One-Photon (1P) Excitation (~350 nm) cluster_2p Two-Photon (2P) Excitation (~720 nm) p1 UV Light Cone p2 Excitation occurs throughout the light path p1->p2 p3 Lower Spatial Resolution p2->p3 p6 High Spatial Resolution p4 NIR Light Cone p5 Excitation confined to the focal point p4->p5 p5->p6

Caption: Conceptual difference in excitation volume for 1P vs. 2P uncaging.

Photolysis Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues during your uncaging experiments.

G start Experiment Fails: No/Low Response check_response Biological response with light flash only? start->check_response check_activity Biological activity with caged compound only? check_response->check_activity No res_phototox Issue: Phototoxicity Action: Reduce power/duration or use 2-Photon uncaging check_response->res_phototox Yes check_params Wavelength & Power Settings Correct? check_activity->check_params No res_offtarget Issue: Off-target activity Action: Lower concentration or use control compound check_activity->res_offtarget Yes check_solution Caged solution freshly prepared? check_params->check_solution Yes res_params Action: Correct settings (e.g., ~350nm for 1P, ~720nm for 2P) check_params->res_params No res_solution Action: Prepare fresh solution check_solution->res_solution No res_efficiency Issue: Low Efficiency Action: Increase power/duration or check sample thickness check_solution->res_efficiency Yes

Caption: A logical guide for troubleshooting photolysis experiments.

References

strategies to enhance the quantum yield of 7-Bromo-5-nitroindoline photorelease

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of 7-Bromo-5-nitroindoline photorelease.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind using this compound as a photolabile protecting group (caged compound)?

A1: this compound belongs to the nitroaromatic class of photolabile protecting groups (PPGs), often referred to as "caged compounds." These molecules are used to temporarily inactivate a biologically active molecule (e.g., a neurotransmitter, drug, or signaling molecule). The active molecule is covalently attached to the this compound caging group, rendering it inert. Upon irradiation with light of a specific wavelength (typically in the near-UV range), the cage undergoes a photochemical reaction, rapidly releasing the active molecule with high spatiotemporal precision. This allows for the controlled initiation of biological processes in living cells or tissues.

Q2: What is quantum yield (Φ) and why is it a critical parameter for caged compounds?

A2: The quantum yield (Φ) of photorelease is a measure of the efficiency of the uncaging process. It is defined as the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield indicates that a greater proportion of the absorbed light is effectively used to cleave the cage and release the active compound. This is crucial for several reasons:

  • Minimizing Light Exposure: A high quantum yield reduces the required light intensity and duration for effective uncaging, which in turn minimizes potential phototoxicity and damage to the biological sample.

  • Improving Temporal Resolution: Efficient photorelease allows for faster and more precise control over the concentration of the released molecule, which is essential for studying rapid biological events.

  • Enhancing Signal-to-Noise Ratio: In cellular imaging or electrophysiology experiments, a higher quantum yield leads to a stronger and more reliable biological response for a given light stimulus.

Q3: What is the typical photorelease mechanism for 1-acyl-7-nitroindoline derivatives?

A3: Upon absorption of a photon, 1-acyl-7-nitroindoline derivatives undergo a series of rapid intramolecular rearrangements. The process is initiated by the transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the nitro group, forming a highly reactive nitronic anhydride intermediate. This intermediate then reacts with nucleophiles present in the medium, such as water, to release the carboxylic acid (the "uncaged" molecule) and a nitrosoindole byproduct. In aqueous solutions, this process is typically very fast, often occurring on a sub-microsecond timescale.[1]

Troubleshooting Guide

Problem 1: Low or inefficient photorelease of the active molecule.

Possible Cause Suggested Solution
Incorrect Wavelength of Irradiation Ensure the light source is emitting at a wavelength that is strongly absorbed by the this compound cage. For most nitroindoline derivatives, the optimal wavelength for one-photon excitation is around 350 nm.[2][3]
Insufficient Light Intensity or Duration Increase the intensity or duration of the light pulse. However, be mindful of potential phototoxicity. It is advisable to perform a dose-response curve to find the optimal balance.
"Inner Filter" Effect At high concentrations, the caged compound itself or the photoproducts can absorb the excitation light, preventing it from reaching deeper into the sample. Reduce the concentration of the caged compound or use a thinner sample preparation. The formation of nitroso byproducts, which can absorb at the same wavelength as the parent compound, can exacerbate this issue.
Suboptimal Solvent Conditions The quantum yield of photorelease can be solvent-dependent. For nitroaromatic compounds, solvent polarity can influence the stability of excited states and intermediates. While aqueous buffers are common for biological experiments, the presence of organic co-solvents may alter the photorelease efficiency. It is recommended to characterize the photorelease in a solvent system that closely mimics the experimental conditions.
Degradation of the Caged Compound Ensure the stock solution of the caged compound is fresh and has been stored properly (typically protected from light and at low temperatures) to prevent hydrolysis or other forms of degradation.

Problem 2: Observed phototoxicity or off-target effects in the biological preparation.

Possible Cause Suggested Solution
High Light Dosage As mentioned above, excessive light exposure can be damaging to cells. Optimize the light intensity and duration to the minimum required for a detectable biological response. This can be facilitated by using a caged compound with a higher quantum yield.
Biological Activity of Photolysis Byproducts The nitrosoindole byproduct generated upon photolysis can be reactive and may have unintended biological effects.[4] Perform control experiments by irradiating the sample in the absence of the caged compound and also by applying the photolyzed solution (after complete uncaging) to the preparation to check for effects of the byproducts.
Inherent Toxicity of the Caged Compound Before photolysis, the caged compound should be biologically inert. Test the effect of the caged compound on the biological system in the dark to ensure it does not act as an agonist or antagonist at the concentrations used.

Strategies to Enhance Quantum Yield

While modifying the core structure of this compound requires chemical synthesis, several experimental parameters can be optimized to maximize the efficiency of photorelease.

Structural Modifications (for chemical synthesis)
  • Electron-Donating and Withdrawing Groups: The electronic properties of the nitroindoline ring can influence the quantum yield. The addition of a second nitro group, as seen in dinitroindoline derivatives like CDNI-Glu, has been shown to significantly increase the quantum yield compared to mono-nitro versions like MNI-Glu.[5][6][7]

  • Substitution Position: The position of substituents on the aromatic ring can affect the photochemical properties. Systematic studies of different substitution patterns can lead to optimized caging groups.

Optimization of Experimental Conditions
  • Solvent Environment: The polarity and viscosity of the solvent can affect the lifetime of the excited state and the efficiency of the photorelease pathway. For instance, in some photoredox reactions, the "solvent cage" can influence the separation of radical pairs, which in turn affects the overall reaction efficiency. While biological experiments are constrained to aqueous environments, understanding these effects can be crucial for in vitro characterization.

  • pH: The pH of the solution can influence the protonation state of the caged compound and the released molecule, which may have a minor effect on the photorelease kinetics and quantum yield. It is important to perform experiments at a stable and relevant pH.

Quantitative Data Summary

Caged CompoundAbbreviationReported Quantum Yield (Φ)Wavelength (nm)Notes
4-Methoxy-7-nitroindolinyl-GluMNI-Glu~0.085350A widely used caged glutamate.
4-Carboxymethoxy-5,7-dinitroindolinyl-GluCDNI-Glu~0.5350The additional nitro group significantly enhances the quantum yield.[6][7]
Dinitro-indoline-glutamateDNI-Glu~7 times higher than MNI-Glu360A dinitro-indoline derivative with a high quantum yield.[5]

Experimental Protocols

Protocol 1: Determination of Photorelease Quantum Yield (Comparative Method)

This protocol describes a general method for determining the quantum yield of photorelease of a this compound caged compound by comparing it to a chemical actinometer with a known quantum yield.

Materials:

  • This compound caged compound of interest.

  • Chemical actinometer (e.g., potassium ferrioxalate for UV range).

  • UV-Vis spectrophotometer.

  • Light source with a monochromator or narrow bandpass filter (e.g., centered at 350 nm).

  • Matched quartz cuvettes.

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the caged compound and the actinometer in the chosen buffer.

    • Prepare a series of dilutions for both the sample and the actinometer with absorbances between 0.01 and 0.1 at the irradiation wavelength (e.g., 350 nm) to ensure linearity and avoid inner filter effects.

  • Irradiation:

    • Fill a quartz cuvette with the sample solution and another with the actinometer solution.

    • Irradiate each solution under identical conditions (same light source, wavelength, irradiation time, and cuvette position).

    • For each solution, record the UV-Vis absorption spectrum before and after irradiation. The irradiation time should be short enough to ensure that less than 10% of the compound is photolyzed.

  • Data Analysis:

    • Calculate the number of moles of the caged compound photolyzed by monitoring the change in absorbance at a wavelength where the reactant and product have different extinction coefficients.

    • Calculate the number of moles of the actinometer that reacted based on the change in its absorption spectrum according to established protocols for that actinometer.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)

    Where:

    • Φ_actinometer is the known quantum yield of the actinometer.

    • ΔA is the change in absorbance at the monitoring wavelength.

    • ε is the molar extinction coefficient.

Visualizations

Photorelease Mechanism of 1-Acyl-7-nitroindoline

photorelease_mechanism cluster_initial Initial State cluster_excitation Photoexcitation cluster_intermediate Intermediate Formation cluster_release Photorelease Caged_Compound 1-Acyl-7-nitroindoline (Inactive) Excited_State Excited State Caged_Compound->Excited_State hv (Light Absorption) Nitronic_Anhydride Nitronic Anhydride Intermediate Excited_State->Nitronic_Anhydride Intramolecular Rearrangement Released_Molecule Released Carboxylic Acid (Active) Nitronic_Anhydride->Released_Molecule + H2O (Nucleophilic Attack) Byproduct 7-Nitrosoindole Byproduct Nitronic_Anhydride->Byproduct + H2O quantum_yield_workflow cluster_prep 1. Preparation cluster_measure_initial 2. Initial Measurement cluster_irradiate 3. Irradiation cluster_measure_final 4. Final Measurement cluster_calc 5. Calculation Prep_Sample Prepare Sample Solution (Abs < 0.1) Measure_Initial_Sample Record Initial UV-Vis Spectrum (Sample) Prep_Sample->Measure_Initial_Sample Prep_Actinometer Prepare Actinometer Solution (Abs < 0.1) Measure_Initial_Actinometer Record Initial UV-Vis Spectrum (Actinometer) Prep_Actinometer->Measure_Initial_Actinometer Irradiate_Sample Irradiate Sample (Identical Conditions) Measure_Initial_Sample->Irradiate_Sample Irradiate_Actinometer Irradiate Actinometer (Identical Conditions) Measure_Initial_Actinometer->Irradiate_Actinometer Measure_Final_Sample Record Final UV-Vis Spectrum (Sample) Irradiate_Sample->Measure_Final_Sample Measure_Final_Actinometer Record Final UV-Vis Spectrum (Actinometer) Irradiate_Actinometer->Measure_Final_Actinometer Calculate_DeltaA Calculate Change in Absorbance (ΔA) for both Measure_Final_Sample->Calculate_DeltaA Measure_Final_Actinometer->Calculate_DeltaA Calculate_QY Calculate Quantum Yield (Φ) of Sample Calculate_DeltaA->Calculate_QY

References

challenges in the purification of 7-Bromo-5-nitroindoline and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Bromo-5-nitroindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and provides potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Column Chromatography - Compound decomposition on silica gel: The nitro group can increase the acidity of the N-H proton, leading to strong interactions or decomposition on acidic silica gel.- Compound is too soluble in the eluent: The chosen solvent system may be too polar, causing the compound to elute too quickly with impurities.- Improper column packing: Channeling in the column can lead to poor separation and mixed fractions.- Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites.- Use an alternative stationary phase: Consider using neutral or basic alumina.- Optimize the solvent system: Start with a less polar eluent and gradually increase the polarity. Use TLC to determine the optimal solvent system where the desired compound has an Rf value of approximately 0.2-0.3.- Ensure proper column packing: Pack the column carefully as a slurry to avoid air bubbles and cracks.
Streaking or Tailing of Spots on TLC/Column - Strong interaction with the stationary phase: The polar nitro and amine functionalities can interact strongly with acidic silica gel.- Sample overload: Applying too much sample to the TLC plate or column.- Add a modifier to the eluent: A small amount of a polar solvent like methanol or a base like triethylamine can help to reduce tailing.- Reduce the sample concentration: Use a more dilute solution for spotting on TLC or loading onto the column.
"Oiling Out" During Recrystallization - The solvent is too nonpolar for the compound. - The solution is supersaturated. - The cooling rate is too fast. - Choose a more appropriate solvent system: Test a range of solvents. For nitroaromatic compounds, ethanol, methanol, or mixtures like ethyl acetate/heptane can be effective.[1] Using a solvent/anti-solvent system (e.g., dissolving in hot ethyl acetate and slowly adding hexane) can also induce crystallization.- Use a seed crystal: If available, add a small crystal of the pure compound to induce crystallization.- Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Product Discoloration (Darkening) - Oxidation: Indoline derivatives can be susceptible to air oxidation, which can be exacerbated by light and heat.- Presence of colored impurities: Impurities from the synthesis, such as nitro-aromatic byproducts, can be highly colored.- Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon.- Use degassed solvents: This can minimize oxidation during purification.- Store in a cool, dark place: Protect the purified compound from light and heat.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Impurities can arise from the starting materials, reagents, and side reactions during synthesis. Common impurities may include:

  • Positional isomers: Nitration of 7-bromoindoline can potentially yield other nitro-isomers.

  • Di-nitrated or di-brominated products: Over-nitration or over-bromination can lead to the formation of these byproducts.

  • Unreacted starting materials: Residual 7-bromoindoline may be present.

  • Oxidation products: The indoline ring can be susceptible to oxidation.

Q2: Which purification technique is generally more suitable for this compound: column chromatography or recrystallization?

A2: The choice of purification technique depends on the impurity profile of the crude material.

  • Recrystallization is a cost-effective and scalable method that is ideal if the crude product is relatively pure (e.g., >90%) and a suitable solvent system can be identified. It is effective at removing small amounts of impurities and can yield highly crystalline material.

  • Column chromatography is more versatile and is preferred for separating the target compound from a complex mixture of impurities, especially those with similar polarities.

Q3: What is a good starting point for a solvent system for column chromatography of this compound?

A3: A good starting point for a mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Based on the polarity of the molecule, a gradient elution starting from a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increasing the polarity is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is a common setup. A Certificate of Analysis for a commercial sample of this compound showed a purity of 99.03% by HPLC.[2]

  • ¹H NMR Spectroscopy: This technique can confirm the structure of the compound and identify any proton-containing impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Quantitative Data Summary

The following table summarizes the expected purity levels achievable with different purification techniques.

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99% (for suitable compounds)Cost-effective, scalable, yields highly pure crystalline product.Not suitable for all compounds (e.g., oils or amorphous solids), can have lower yields, requires finding a suitable solvent system.
Column Chromatography 95-99%Versatile, can separate complex mixtures, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, with the potential for compound decomposition on the stationary phase.
Preparative HPLC >99.5%High resolution and efficiency, often automated.Expensive equipment and solvents, limited sample loading capacity.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with the low-polarity eluent and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_decision Purity Assessment & Decision cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude this compound Purity_Check Preliminary Purity Check (TLC/¹H NMR) Crude_Product->Purity_Check Column_Chrom Column Chromatography Purity_Check->Column_Chrom Complex Mixture Recrystallization Recrystallization Purity_Check->Recrystallization Relatively Pure Pure_Product Pure this compound Column_Chrom->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Pure_Product->Final_Analysis

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield A Impure_Product Impure Product Issue_Type->Impure_Product B Oiling_Out Product 'Oils Out' Issue_Type->Oiling_Out C Check_Decomp Check for Decomposition (TLC analysis of crude vs. purified) Low_Yield->Check_Decomp Optimize_Solvent Optimize Eluent/Solvent System (TLC screening, solvent/anti-solvent) Impure_Product->Optimize_Solvent Adjust_Conditions Adjust Conditions (Slower cooling, use seed crystal) Oiling_Out->Adjust_Conditions Check_Decomp->Optimize_Solvent No Decomposition Deactivate_Silica Deactivate Silica or Use Alumina Check_Decomp->Deactivate_Silica Decomposition Observed Re-purify Re-purify Fractions or Recrystallize Optimize_Solvent->Re-purify Change_Solvent Change Recrystallization Solvent Adjust_Conditions->Change_Solvent Still Oiling Out

Caption: Troubleshooting logic for common purification issues.

References

degradation pathways of 7-Bromo-5-nitroindoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways of 7-Bromo-5-nitroindoline under experimental conditions is limited in publicly available scientific literature. The following guidance is based on general chemical principles of substituted nitroindolines and data from the closely related isomer, 5-Bromo-7-nitroindoline. Researchers should interpret this information with caution and validate all experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific data is unavailable for this compound, based on its chemical structure, several degradation pathways can be predicted under forced degradation conditions:

  • Hydrolysis: The indoline ring system is generally stable to hydrolysis. However, under strong acidic or basic conditions and elevated temperatures, degradation of the core structure may occur.

  • Oxidation: The nitro group can be susceptible to reduction rather than oxidation. The indoline ring, particularly the non-aromatic portion, could be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated species.

  • Photolysis: Nitroaromatic compounds are often photosensitive. UV or even visible light could induce degradation. For the related compound, 5-Bromo-7-nitroindoline-S-ethylthiocarbamate, photolysis at 350 nm leads to the formation of 5-bromo-7-nitrosoindoline.[1][2] A similar transformation of the nitro group to a nitroso group could be anticipated for this compound.

  • Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This would form 7-Bromo-5-aminoindoline.

Q2: My this compound solution changes color over time, even when stored in the dark. What could be the cause?

Color change can be indicative of degradation. While photolytic degradation is common for nitroindolines, if the solution is stored in the dark, other factors could be at play:

  • Solvent Interaction: The solvent used can play a crucial role. Protic solvents, in particular, might facilitate slow degradation reactions.

  • pH Instability: The compound may be sensitive to the pH of the solution. Trace acidic or basic impurities in the solvent could catalyze degradation.

  • Oxidative Degradation: Dissolved oxygen in the solvent could be contributing to slow oxidative degradation.

Q3: I am observing multiple unexpected peaks in my HPLC analysis of a forced degradation study. How can I identify them?

Identifying unknown degradation products requires a systematic approach:

  • Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the molecular weight and structural fragments of the degradants.

  • Reference Standards: If you can hypothesize the structure of a degradation product (e.g., the reduced amino form), synthesizing a small amount of this compound to use as a reference standard for HPLC and other analytical techniques can confirm its identity.

  • Forced Degradation under Specific Conditions: By analyzing the degradation products formed under specific stress conditions (e.g., only acidic, only oxidative), you can gain clues about the nature of the unknown peaks.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of this compound in control samples. Adsorption to container surfaces. Incomplete dissolution. Instability in the chosen solvent.Use silanized glassware or polypropylene tubes. Ensure complete dissolution using appropriate solvents and sonication if necessary. Evaluate the stability of the compound in the chosen solvent at the experimental temperature over time.
Inconsistent results between replicate experiments. Inconsistent light exposure. Temperature fluctuations. Variation in the concentration of stressor (e.g., acid, base, oxidizing agent). Pipetting errors.Protect samples from light using amber vials or by covering them with aluminum foil. Use a calibrated incubator or water bath to maintain a constant temperature. Prepare fresh stressor solutions for each experiment. Use calibrated pipettes and proper pipetting techniques.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The concentration of the stressor is too low. The duration of the stress is too short.Increase the concentration of the stressor, the temperature, or the duration of the experiment. It is important to note that over-stressing can lead to secondary degradation products not relevant to shelf-life stability.
Formation of a precipitate during the experiment. A degradation product is insoluble in the reaction medium. The pH of the solution has shifted, causing the compound or a degradant to precipitate.Analyze the precipitate separately. Adjust the solvent system or pH to maintain the solubility of all components, if possible without compromising the reaction conditions.

Predicted Degradation Pathways

Below is a diagram illustrating the predicted degradation pathways of this compound based on general chemical principles.

DegradationPathways cluster_hydrolysis Hydrolytic Stress (Predicted) cluster_oxidation Oxidative Stress (Predicted) cluster_photolysis Photolytic Stress (Predicted) cluster_reduction Reductive Conditions (Predicted) This compound This compound Hydrolysis_Products Ring-Opened Products This compound->Hydrolysis_Products Strong Acid/Base, Δ Oxidized_Products Hydroxylated or Ring-Opened Products This compound->Oxidized_Products e.g., H₂O₂ 7-Bromo-5-nitrosoindoline 7-Bromo-5-nitrosoindoline This compound->7-Bromo-5-nitrosoindoline UV/Vis Light 7-Bromo-5-aminoindoline 7-Bromo-5-aminoindoline This compound->7-Bromo-5-aminoindoline e.g., Na₂S₂O₄

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework. The concentrations of stressors, temperature, and time should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark at the same temperature. Analyze the samples by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a defined period. Also, reflux the stock solution. Analyze the samples by dissolving the solid in a suitable solvent and by diluting the refluxed solution for HPLC analysis.

Analytical Method: Stability-Indicating HPLC Method (Example)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Quantitative Data (for the Isomer 5-Bromo-7-nitroindoline)

The following table summarizes photolysis data for a derivative of the related isomer, 5-Bromo-7-nitroindoline. This data is not directly applicable to this compound and should be used for reference purposes only.

CompoundPhotolysis WavelengthKey Degradation ProductReference
5-Bromo-7-nitroindoline-S-ethylthiocarbamate350 nm (one-photon)5-Bromo-7-nitrosoindoline[1][2]
5-Bromo-7-nitroindoline-S-ethylthiocarbamate710 nm (two-photon)5-Bromo-7-nitrosoindoline[1][2]

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Photolysis Photolysis Stock_Solution->Photolysis Thermal Thermal Stock_Solution->Thermal HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS If unknowns present Method_Validation Validation of Analytical Method HPLC->Method_Validation Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Managing the Stability of 7-Bromo-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7-bromo-5-nitroindoline derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: this compound derivatives are susceptible to degradation from several factors, primarily:

  • Photodegradation: The nitroaromatic system is inherently sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.[1]

  • Hydrolysis: The indoline ring and any susceptible functional groups on the derivative can undergo hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The indoline moiety can be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the general storage recommendations for solid this compound derivatives?

A2: To maintain the integrity of solid this compound derivatives, it is recommended to:

  • Store them in a cool (2-8°C), dry, and well-ventilated area.

  • Protect them from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: My solution of a this compound derivative is changing color (e.g., turning yellow or brown). What is the cause?

A3: Discoloration is a common indicator of degradation. This is likely due to the formation of chromophoric degradation products resulting from exposure to light, incompatible pH conditions, or oxidation. It is crucial to prepare solutions fresh and minimize their exposure to harsh conditions.

Q4: In which solvents are this compound derivatives typically soluble and most stable?

A4: These derivatives are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. While solubility in aqueous solutions is often limited, it can be pH-dependent if the derivative contains ionizable groups. For stability, it is best to use high-purity, degassed solvents and to prepare solutions immediately before use. The choice of solvent can impact stability, with polar solvents potentially influencing degradation rates.

Q5: How can I minimize the degradation of my this compound derivative during an experiment?

A5: To minimize degradation:

  • Work in a light-controlled environment or use amber-colored labware.

  • Prepare solutions fresh and use them promptly.

  • If long-term storage of solutions is unavoidable, store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Use degassed buffers and solvents to remove dissolved oxygen.

  • Maintain the pH of aqueous solutions within a neutral range (pH 6-8), unless the experimental protocol requires otherwise.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or non-reproducible results in biological assays. Degradation of the compound in the stock solution or during the experiment.- Prepare fresh stock solutions for each experiment.- Validate the concentration of your stock solution using a stability-indicating analytical method like HPLC-UV.- Perform a preliminary stability check of your compound in the assay buffer under the experimental conditions (time, temperature, light exposure).- Minimize the time the compound is in solution before analysis.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products or presence of impurities in the starting material.- Confirm the purity of your starting material.- Compare the chromatogram of a freshly prepared solution with one that has been stressed (e.g., exposed to light or elevated temperature).- Use a photodiode array (PDA) detector to check for peak purity.- If degradation is suspected, perform forced degradation studies to identify potential degradation products.
Low yield or failure of a reaction involving a this compound derivative. Degradation of the starting material or an intermediate.- Ensure the starting material is pure and has been stored correctly.- Protect the reaction mixture from light.- Conduct the reaction under an inert atmosphere if oxidative degradation is suspected.- Analyze the reaction mixture at different time points to monitor for the appearance of degradation products alongside the desired product.

Experimental Protocols

To assess the stability of your specific this compound derivative, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Parameter Recommendation
Instrumentation HPLC with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by measuring the UV-Vis spectrum of the parent compound.
Column Temperature 30°C
Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24-72 hours.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • In Solution: Incubate a solution of the compound in a suitable solvent at 60°C in the dark for 24 hours.

    • Solid State: Place the solid compound in an oven at a suitable temperature (e.g., 70°C) for 24 hours.

    • After the specified time, prepare solutions of the samples in the mobile phase for HPLC analysis.

  • Photostability Testing (as per ICH Q1B guidelines):

    • Expose a solution of the compound in a transparent container and the solid-state compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.

Data Presentation

The results from the forced degradation studies should be summarized to compare the stability of the derivative under different conditions.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation of Parent Compound Number of Degradation Products Observations (e.g., color change)
0.1 M HCl, 60°C, 72h [Insert experimental data][Insert experimental data][Insert experimental data]
0.1 M NaOH, RT, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
3% H₂O₂, RT, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
Thermal (Solid), 70°C, 24h [Insert experimental data][Insert experimental data][Insert experimental data]
Photostability (ICH Q1B) [Insert experimental data][Insert experimental data][Insert experimental data]

Table 2: HPLC Method Validation Parameters (Example)

Parameter Result
Linearity (r²) > 0.999
Limit of Detection (LOD) [Insert experimental data]
Limit of Quantification (LOQ) [Insert experimental data]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Derivative StockSolution Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Compound->StockSolution Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) StockSolution->Base Oxidation Oxidative Degradation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Stress (Solid & Solution) StockSolution->Thermal Photo Photostability (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Potential Degradation Pathways Parent This compound Derivative Nitroso 5-Bromo-7-nitrosoindoline (Photodegradation Product) Parent->Nitroso Light (UV) Hydrolyzed Hydrolyzed Indoline Ring (Acid/Base Hydrolysis) Parent->Hydrolyzed H+ or OH- Oxidized Oxidized Indoline (Oxidation) Parent->Oxidized [O] Other Other Degradants Nitroso->Other Hydrolyzed->Other Oxidized->Other

Caption: Potential degradation pathways for this compound derivatives.

References

Validation & Comparative

comparing the photorelease efficiency of 7-Bromo-5-nitroindoline with other nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise spatiotemporal control of bioactive molecules is paramount. Nitroindole-based photolabile protecting groups, or "caged" compounds, offer a powerful tool for achieving this control. This guide provides a comparative analysis of the photorelease efficiency of 7-Bromo-5-nitroindoline with other key nitroindole derivatives, supported by experimental data and detailed methodologies.

The efficacy of a caged compound is primarily determined by its photorelease efficiency, a measure of how effectively light is used to release the "caged" molecule. This is quantified by the product of the molar extinction coefficient (ε) and the quantum yield (Φ) of uncaging. A higher value for this product indicates that a lower light dose is required for photorelease, which is crucial for minimizing potential phototoxicity in biological systems.

Quantitative Comparison of Photorelease Efficiency

The following table summarizes the available data on the photorelease quantum yields of various nitroindoline derivatives.

Caged Compound DerivativeQuantum Yield (Φ)Wavelength (nm)Notes
This compound Data not available in cited literature-Further research is needed to quantify its photorelease efficiency.
MNI-caged L-glutamate 0.065 - 0.085[1]300 - 380MNI (4-Methoxy-7-nitroindolinyl) is a widely used caging group.[1][2]
NI-caged L-glutamate ~0.026 - 0.034-MNI-caged L-glutamate is approximately 2.5 times more efficient.[3]
MDNI-caged L-glutamate 0.47[4]-MDNI (4-Methoxy-5,7-dinitroindolinyl) shows high quantum yield but with reports of less clean photolysis.[4]
CDNI-caged L-glutamate ~0.5[5]-CDNI (4-carboxymethoxy-5,7-dinitroindolinyl) exhibits high photorelease efficiency.[5]

Experimental Protocols

Accurate determination of the photorelease quantum yield is essential for the comparative evaluation of caged compounds. The following is a detailed protocol for determining the photorelease quantum yield using chemical actinometry with potassium ferrioxalate, a well-established method.[1]

Determination of Photorelease Quantum Yield (Φ)

Principle:

This method involves two main steps:

  • Determination of the photon flux of the light source using a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate).

  • Measurement of the photorelease of the caged compound under identical irradiation conditions.

The quantum yield of the sample (Φ_sample) is then calculated using the following formula:

Φ_sample = (moles of released molecule) / (photon flux × irradiation time × fraction of light absorbed by the sample)

Materials:

  • Light source (e.g., mercury lamp with appropriate filters or a specific wavelength LED)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-phenanthroline solution

  • Sodium acetate buffer

  • Solution of the caged compound of interest

Procedure:

Part 1: Photon Flux Determination using Potassium Ferrioxalate Actinometry

  • Prepare the actinometer solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.

  • Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time. A non-irradiated sample should be kept as a control. The absorbance of the solution at the irradiation wavelength should be measured to calculate the fraction of light absorbed.

  • Development of the complex: After irradiation, take a known volume of the irradiated and non-irradiated solutions and add a solution of 1,10-phenanthroline and sodium acetate buffer. This will form a colored complex with the Fe²⁺ ions produced during photolysis.

  • Spectrophotometric measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.

  • Calculate the amount of Fe²⁺ formed: Using the molar extinction coefficient of the Fe²⁺-phenanthroline complex (ε ≈ 11,100 M⁻¹cm⁻¹), calculate the concentration and then the number of moles of Fe²⁺ formed.

  • Calculate the photon flux: The photon flux (in Einsteins/s) can be calculated using the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength and the amount of Fe²⁺ formed.

Part 2: Photorelease of the Caged Compound

  • Prepare the sample solution: Prepare a solution of the nitroindole-caged compound in a suitable buffer. Measure its absorbance at the irradiation wavelength to determine the fraction of light absorbed.

  • Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

  • Quantify the released molecule: After irradiation, determine the concentration of the released bioactive molecule using a suitable analytical method (e.g., HPLC, enzymatic assay, or spectrophotometry).

  • Calculate the quantum yield: Using the number of moles of the released molecule and the previously determined photon flux, calculate the photorelease quantum yield of the caged compound.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved in the application and evaluation of these caged compounds, the following diagrams are provided.

photorelease_pathway cluster_photorelease Photorelease of Bioactive Molecule cluster_biological_effect Biological Effect Caged_Compound Nitroindole-Caged Bioactive Molecule Released_Molecule Free Bioactive Molecule Caged_Compound->Released_Molecule Byproduct Nitrosoindoline Byproduct Caged_Compound->Byproduct Light Light (hν) Light->Caged_Compound Photolysis Receptor Receptor/Target Released_Molecule->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

Caption: General signaling pathway initiated by photorelease.

quantum_yield_workflow cluster_actinometry Part 1: Photon Flux Determination cluster_photorelease_exp Part 2: Sample Photorelease Actinometer_Prep Prepare Ferrioxalate Actinometer Solution Irradiation_Act Irradiate Actinometer Actinometer_Prep->Irradiation_Act Development Develop Fe²⁺ Complex Irradiation_Act->Development Spectro_Act Spectrophotometry (510 nm) Development->Spectro_Act Calc_Flux Calculate Photon Flux Spectro_Act->Calc_Flux Calc_QY Calculate Photorelease Quantum Yield (Φ) Calc_Flux->Calc_QY Use Photon Flux Value Sample_Prep Prepare Caged Compound Solution Irradiation_Sample Irradiate Sample (Identical Conditions) Sample_Prep->Irradiation_Sample Quantification Quantify Released Molecule (e.g., HPLC) Irradiation_Sample->Quantification Quantification->Calc_QY

Caption: Experimental workflow for quantum yield determination.

References

A Comparative Guide to 7-Bromo-5-nitroindoline and Other Photocleavable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and drug development, the precise spatiotemporal control of bioactive molecules is paramount. Photocleavable protecting groups (PPGs), also known as caging groups, have emerged as indispensable tools for achieving this control. By masking the function of a molecule until its release is triggered by light, PPGs offer a non-invasive method to study dynamic biological processes and to target drug delivery. Among the various classes of PPGs, 7-Bromo-5-nitroindoline has garnered attention for its specific photochemical properties. This guide provides an objective comparison of this compound with other widely used photocleavable protecting groups, including o-nitrobenzyl, coumarin, and quinoline-based derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The efficacy of a photocleavable protecting group is determined by several key parameters, including its absorption maximum (λmax), the quantum yield of photolysis (Φu), and its two-photon absorption cross-section (δu), which is crucial for applications requiring high spatial resolution. The following table summarizes these quantitative data for this compound and its counterparts.

Photocleavable Protecting GroupTypical λmax (nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)Key Features
1-Acyl-5-bromo-7-nitroindoline ~350-3603500.06 - 0.12~0.06Good two-photon sensitivity; relatively stable to hydrolysis.
o-Nitrobenzyl (oNB)260 - 350300 - 3650.01 - 0.3~0.1 - 1Well-established chemistry; can produce phototoxic byproducts.
Coumarin-4-ylmethyl (CM)320 - 400350 - 4500.01 - 0.2~1 - 10Higher quantum yields in some cases; fluorescent byproducts can aid in monitoring.
Quinoline-based320 - 370350 - 4000.01 - 0.1~0.1 - 1Tunable properties through substitution; good two-photon sensitivity in some derivatives.

Note: GM = Goeppert-Mayer units. The quantum yields and two-photon action cross-sections can vary significantly depending on the leaving group, solvent, and other experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of photocleavable protecting groups. Below are representative protocols for the synthesis of a caged compound using this compound and for its subsequent photolytic cleavage.

Protocol 1: Synthesis of a 1-Acyl-7-nitroindoline Caged Carboxylic Acid

This protocol describes a general method for the coupling of a carboxylic acid to the 7-nitroindoline moiety.

Materials:

  • 5-Bromo-7-nitroindoline

  • Carboxylic acid to be caged (with other functional groups protected if necessary)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Purification supplies: Silica gel for column chromatography, HPLC system

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), DCC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 5-Bromo-7-nitroindoline (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the 1-acyl-5-bromo-7-nitroindoline caged compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Photolysis of a 1-Acyl-7-nitroindoline Caged Compound

This protocol outlines a general procedure for the light-induced release of the carboxylic acid.

Materials:

  • 1-Acyl-5-bromo-7-nitroindoline caged compound

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or an appropriate organic solvent/water mixture.[1]

  • Light source: A UV lamp with an output centered around 350 nm (e.g., a Rayonet photoreactor) or a femtosecond pulsed laser tuned to ~710 nm for two-photon excitation.[1]

  • Quartz cuvette or other suitable reaction vessel transparent to the irradiation wavelength.

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Prepare a solution of the caged compound in the desired solvent system at a suitable concentration (e.g., 0.1-1 mM).

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with the light source. The duration and intensity of irradiation will depend on the quantum yield of the compound and the desired extent of uncaging.

  • Monitor the progress of the photolysis by taking aliquots at different time points and analyzing them by HPLC or UV-Vis spectrophotometry.[1] The disappearance of the starting material and the appearance of the released carboxylic acid and the 5-bromo-7-nitrosoindoline byproduct can be quantified.

  • For applications in biological systems, the released molecule can be detected by its physiological effect (e.g., electrophysiological recording in neuroscience).

Mandatory Visualization

To illustrate the application and mechanistic aspects of photocleavable protecting groups, the following diagrams are provided in the DOT language for Graphviz.

G cluster_photolysis Experimental Workflow: Two-Photon Uncaging of Glutamate prep Prepare acute brain slices and bathe in ACSF containing MNI-caged glutamate (a 7-nitroindoline derivative) identify Identify a target neuron and dendritic spine using two-photon imaging (e.g., at 920 nm) prep->identify uncage Focus a femtosecond pulsed laser (e.g., at 720 nm) on the dendritic spine head identify->uncage release Photolysis of MNI-caged glutamate releases free glutamate in a highly localized volume uncage->release Light-induced cleavage record Record excitatory postsynaptic currents (EPSCs) in the neuron via whole-cell patch-clamp release->record Glutamate binds to receptors analyze Analyze the amplitude and kinetics of the EPSCs to study synaptic function record->analyze G cluster_pathway Signaling Pathway: Glutamate Receptor Activation glutamate Released Glutamate receptor Ionotropic Glutamate Receptor (e.g., AMPA/NMDA) glutamate->receptor Binds to channel_opening Conformational change and ion channel opening receptor->channel_opening Induces ion_influx Influx of Na+ and Ca2+ channel_opening->ion_influx Leads to depolarization Membrane Depolarization ion_influx->depolarization Causes downstream Activation of downstream signaling cascades (e.g., CaMKII, PKC) depolarization->downstream Triggers response Cellular Response (e.g., Long-Term Potentiation) downstream->response Results in

References

A Comparative Guide to Boronate-Based Fluorescent Probes for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a representative boronate-based fluorescent probe for the detection of hydrogen peroxide (H₂O₂) with other common alternatives. It includes a detailed analysis of their performance based on experimental data, structured protocols for their application, and visual representations of the underlying mechanisms and workflows. While the initial topic of interest was 7-Bromo-5-nitroindoline-based probes, the available literature points to the use of the corrected structure, 5-Bromo-7-nitroindoline, primarily as a synthetic precursor for photoreactive "caged" compounds rather than as a core for fluorescent probes for specific analytes. Therefore, this guide focuses on a well-established class of fluorescent probes that exemplify the principles of probe design and validation: boronate-based sensors for hydrogen peroxide.

Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a wide range of physiological and pathological processes. Its detection with high sensitivity and selectivity is crucial for understanding cellular signaling and oxidative stress. Boronate-based probes have emerged as a powerful tool for this purpose due to their specific reactivity with H₂O₂.

Performance Comparison of Hydrogen Peroxide Probes

The selection of a fluorescent probe for H₂O₂ detection depends on factors such as the required sensitivity, the biological context, and the available instrumentation. The following table compares the performance of a representative boronate-based probe, Peroxyfluor-1 (PF1), with another small-molecule probe, Pentafluorobenzenesulfonyl fluorescein (PFBSF), and a genetically encoded biosensor, HyPer.[1]

FeaturePeroxyfluor-1 (PF1)Pentafluorobenzenesulfonyl fluorescein (PFBSF)HyPer (Genetically Encoded)
Target Analyte Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)
Signaling Mechanism "Turn-on" fluorescence upon oxidation of boronate ester"Turn-on" fluorescence upon cleavage of pentafluorobenzenesulfonyl groupRatiometric change in fluorescence
Excitation Max (nm) ~490 nm~485 nm~420 nm / ~500 nm
Emission Max (nm) ~515 nm~530 nm~516 nm
Fluorescence Increase >1000-fold[2]--
Limit of Detection (LOD) Sub-micromolar rangeNot readily availableNanomolar to low micromolar range
Selectivity High selectivity over other ROS[2]High selectivity over other ROSHigh selectivity for H₂O₂
Advantages High fluorescence turn-on ratio, cell permeabilityNon-oxidative detection mechanismRatiometric detection minimizes artifacts, targetable to specific organelles
Limitations Potential pH sensitivity of the fluorescein productLimited quantitative data available in some literatureRequires genetic manipulation of cells

Signaling Pathways and Detection Mechanisms

The functionality of fluorescent probes is predicated on a specific chemical reaction or binding event that elicits a change in their photophysical properties.

Boronate-Based Probe (Peroxyfluor-1) Mechanism

Peroxyfluor-1 (PF1) is designed with boronate esters that act as a "protecting group" for the fluorescein fluorophore, rendering it non-fluorescent. In the presence of hydrogen peroxide, the boronate ester undergoes oxidative cleavage. This reaction releases the fluorescein molecule, which is highly fluorescent, resulting in a "turn-on" signal.[2] This mechanism provides high selectivity for H₂O₂ over other reactive oxygen species.[2]

G PF1 Peroxyfluor-1 (PF1) (Non-fluorescent) Fluorescein Fluorescein (Highly Fluorescent) PF1->Fluorescein Oxidative Cleavage BoronicAcid Boronic Acid Byproduct PF1->BoronicAcid H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Fluorescein H2O2->BoronicAcid

Fig. 1: Signaling pathway of Peroxyfluor-1 (PF1) upon reaction with H₂O₂.

Experimental Protocols

The following protocols provide a general framework for the validation and use of boronate-based fluorescent probes for intracellular H₂O₂ detection.

Protocol 1: In Vitro Characterization of the Fluorescent Probe

Objective: To determine the photophysical properties and response of the probe to H₂O₂ in a cell-free system.

Materials:

  • Peroxyfluor-1 (PF1) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) stock solution

  • Solutions of other reactive oxygen species (e.g., superoxide, hydroxyl radical) for selectivity testing

  • Fluorometer

Procedure:

  • Working Solution Preparation: Prepare a working solution of PF1 (e.g., 5 µM) in PBS.

  • Fluorescence Measurement:

    • Record the baseline fluorescence of the PF1 working solution.

    • Add increasing concentrations of H₂O₂ to the PF1 solution and record the fluorescence emission spectrum after a short incubation period.

    • Determine the excitation and emission maxima.

  • Selectivity Assay:

    • To separate aliquots of the PF1 working solution, add a molar excess of various interfering ROS.

    • Record the fluorescence intensity and compare it to the response obtained with H₂O₂.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of H₂O₂ concentration to determine the linear range and limit of detection.

    • Compare the fluorescence response to H₂O₂ with that of other ROS to assess selectivity.

Protocol 2: Detection of Intracellular Hydrogen Peroxide

Objective: To visualize and quantify changes in intracellular H₂O₂ levels in response to a stimulus.

Materials:

  • Cultured cells (e.g., HeLa or macrophages)

  • Cell culture medium

  • Peroxyfluor-1 (PF1)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stimulus for inducing H₂O₂ production (e.g., phorbol 12-myristate 13-acetate [PMA] for macrophages)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cells on a suitable imaging dish or multi-well plate and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of PF1 (e.g., 5-10 µM) in serum-free cell culture medium.

    • Remove the culture medium from the cells, wash with PBS, and add the PF1 loading solution.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Stimulation:

    • Wash the cells with PBS to remove excess probe.

    • Add fresh medium or PBS containing the desired stimulus.

    • Incubate for the appropriate time to induce H₂O₂ production. A control group should be left unstimulated.

  • Imaging/Fluorescence Measurement:

    • Acquire fluorescence images using a microscope with appropriate filter sets for fluorescein (e.g., excitation ~488 nm, emission ~515 nm).

    • Alternatively, measure the total fluorescence intensity using a plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity of the stimulated cells and compare it to the unstimulated control cells.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis A Seed cells on imaging plate C Load cells with PF1 A->C B Prepare PF1 loading solution B->C D Wash to remove excess probe C->D E Stimulate cells to produce H₂O₂ D->E F Acquire fluorescence images/readings E->F G Quantify fluorescence intensity F->G H Compare stimulated vs. control G->H

Fig. 2: Experimental workflow for intracellular H₂O₂ detection using PF1.

Conclusion

While fluorescent probes based on the this compound scaffold are not prominently featured in the literature for analyte detection, the principles of probe design and validation are well-illustrated by the family of boronate-based probes for hydrogen peroxide. Probes like Peroxyfluor-1 offer high sensitivity and selectivity through a "turn-on" mechanism, making them valuable tools for studying the role of H₂O₂ in biological systems. The selection of an appropriate probe requires careful consideration of its performance characteristics and the specific experimental context, as highlighted in the comparison with alternative methods. The protocols provided herein offer a starting point for the validation and application of such probes in a research setting.

References

Comparative Analysis of the Spectral Properties of 7-Bromo-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectral properties of 7-Bromo-5-nitroindoline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties.[1] The strategic placement of a bromine atom and a nitro group on the indoline scaffold significantly influences their spectral characteristics, making them valuable as building blocks for novel pharmaceuticals and as functional moieties in fluorescent probes.[1][2] This document summarizes key spectral data (UV-Vis, Fluorescence, NMR, and Mass Spectrometry) to facilitate comparison with alternative compounds and provides detailed experimental protocols for their synthesis and characterization.

Data Presentation

The following tables summarize the quantitative spectral data for representative this compound derivatives and related compounds to illustrate the impact of substitution on their spectral properties.

Table 1: UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference(s)
5-Bromo-7-nitroindoline-Est. 340-360-Inferred
5-Bromo-7-nitroindoline-(S-ethyl)-thiocarbamateCH₃CN/H₂O (4:1)359Not Provided[3]
5-Nitroindole2-Propanol322~10,000[4]
7-Nitroindole2-Propanol370~5,000[4]
5-BromoindoleEthanol275, 282, 290Not Provided[5]

Note: Data for the parent 5-Bromo-7-nitroindoline is estimated based on trends observed in related substituted indoles, where electron-withdrawing groups typically induce a bathochromic (red) shift in the absorption maximum.[5][6]

Table 2: Fluorescence Spectroscopy Data

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference(s)
This compound DerivativesVariousNot ReportedNot ReportedLikely very low[6]
4-NitroindoleEthanol~360~550~0.001[6]
5-HydroxyindoleCyclohexane300325Not Provided[7]
5-BromoindoleCyclohexane290310, 320Not Provided[5]

Note: Nitro-substituted indoles are generally characterized by very low fluorescence quantum yields due to efficient non-radiative decay pathways.[6] While specific data for this compound derivatives is scarce, a similar trend of quenched fluorescence is expected.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for a Representative Derivative (5-Nitroindole-3-carboxaldehyde)

¹H NMR (600 MHz, CDCl₃) ¹³C NMR (151 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
9.64 (s, 1H)-CHO
8.69 (d, J=7.8 Hz, 1H)Aromatic H
7.73 (m, 2H)Aromatic H
7.18 (d, J=6 Hz, 1H)Aromatic H
2.50–2.62 (br, 1H)NH

Reference:[8] Note: This table provides data for a related 5-nitroindole derivative to illustrate the expected chemical shifts. The presence of a bromine atom at the 7-position in this compound would further influence the chemical shifts of the aromatic protons and carbons.

Table 4: Mass Spectrometry Fragmentation Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesReference(s)
This compoundESI/EIExpected: 242/244 (¹⁹Br/⁸¹Br isotopes)[M-NO₂]⁺, [M-NO]⁺, [M-Br]⁺[4][9][10]
3-NitroindoleToF-AMS162132 ([M-NO]⁺), 116 ([M-NO₂]⁺)[4]
5-BromoindoleEI196/198117 ([M-Br]⁺), 90 ([M-Br-HCN]⁺)[9]

Note: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10] Fragmentation will likely involve the loss of the nitro group (as NO or NO₂) and the bromine atom.[4][9]

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound derivatives, compiled from established methodologies for related compounds.

Synthesis of this compound

This protocol is an adaptation of indirect nitration methods, which are often preferred for indoles to avoid unwanted side reactions.[11]

  • Protection and Reduction of 7-Bromoindole:

    • 7-Bromoindole is first protected at the nitrogen, for example, by acetylation with acetic anhydride.

    • The protected 7-bromoindole is then reduced to the corresponding indoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.

  • Nitration:

    • The protected 7-bromoindoline is dissolved in a suitable solvent like sulfuric acid or acetic anhydride.

    • A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) is added dropwise at a controlled temperature (typically 0-10 °C).[11]

    • The reaction is carefully monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Deprotection and Aromatization:

    • The reaction mixture is quenched with ice water, and the nitrated product is extracted.

    • The protecting group is removed under appropriate conditions (e.g., hydrolysis for an acetyl group).

    • The indoline is re-aromatized to the indole by oxidation, for instance, with a mild oxidizing agent like manganese dioxide (MnO₂) or DDQ.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectral Analysis
  • UV-Vis Spectroscopy:

    • Absorption spectra are recorded on a UV-Vis spectrophotometer.

    • Samples are prepared by dissolving the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette.[4]

    • Spectra are typically scanned from 200 to 600 nm.

  • Fluorescence Spectroscopy:

    • Emission and excitation spectra are recorded on a spectrofluorometer.

    • Samples are prepared in a suitable solvent in a fluorescence cuvette.

    • The excitation wavelength is set at or near the absorption maximum (λmax), and the emission spectrum is scanned over a longer wavelength range.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 600 MHz).

    • Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[8]

  • Mass Spectrometry:

    • Mass spectra are obtained using a mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

    • The sample is introduced directly or via a chromatographic system (e.g., GC-MS or LC-MS).

Mandatory Visualization

The following diagram illustrates the photoactivation pathway of a 5-bromo-7-nitroindoline (Bni)-amide, a process relevant to the application of these derivatives as photocleavable protecting groups.[2][12]

Photoactivation_Pathway Start Bni-Amide (5-Bromo-7-nitroindoline derivative) Photon hv (Light) Intermediate Excited State Intermediate Photon->Intermediate Photoactivation Nitrosoindole Nitrosoindole Product Intermediate->Nitrosoindole In H₂O Nitroindoline Nitroindoline Product Intermediate->Nitroindoline With Nucleophile (NuH) Nucleophile Nucleophile (NuH) (e.g., H₂O, Amine)

References

Assessing Biological Inertness of Caged Compounds: A Comparative Guide Featuring 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopharmacology and neuroscience, caged compounds have emerged as indispensable tools for the precise spatiotemporal control of biologically active molecules. The fundamental principle of a caged compound lies in its biological inertness prior to photoactivation. An ideal caging group should render the active molecule completely inactive, preventing any unintended biological effects until a pulse of light triggers its release. This guide provides a comparative overview of various caging moieties, with a special focus on the assessment of biological inertness using 7-Bromo-5-nitroindoline as a key example, alongside other commonly used alternatives.

The Critical Importance of Biological Inertness

Comparison of Caging Groups: Photophysical Properties and Biological Inertness

The choice of a caging group is a trade-off between various photophysical and biological properties. While high quantum yield and fast photorelease are desirable for efficient uncaging, these properties must not come at the cost of biological inertness. The following table summarizes key characteristics of several caging groups, including nitroindoline derivatives and other common moieties.

Caging GroupKey FeaturesReported Off-Target EffectsQuantitative Data (IC50)
7-Bromo-5-nitroindolinyl Nitroindoline derivative, potential for two-photon excitation.[1]Data not yet available. Assessment of off-target effects, particularly on GABA-A receptors, is recommended.Not available.
4-Methoxy-7-nitroindolinyl (MNI) Widely used for caging glutamate (MNI-Glu); suitable for two-photon uncaging.[2]Antagonism at GABA-A receptors.[3][4]MNI-Glu antagonism on GABA-A receptors has been documented, though specific IC50 values vary between studies.
7-Nitroindolinyl (NI) Precursor to MNI; used for caging neurotransmitters.[3]NI-caged GABA is an antagonist at GABA-A receptors; NI-glycine is an antagonist at glycine receptors.[3]DPNI-GABA (a derivative designed for reduced off-target effects) has an IC50 of approximately 0.5 mM on GABA-A receptors.[5]
o-Nitrobenzyl Classical caging group with a broad range of applications.Can exhibit off-target effects depending on the caged molecule.Varies depending on the specific compound.
Coumarin-based Often exhibit favorable photophysical properties, including longer wavelength absorption.Can have intrinsic biological activity.Dependent on the specific coumarin scaffold.
BODIPY-based Strong absorbance in the visible range, useful for fluorescence imaging.Can have inherent biological activity and phototoxicity.Varies with the specific BODIPY structure.

Experimental Protocols for Assessing Biological Inertness

A critical aspect of validating a new caged compound is to experimentally determine its potential for off-target effects. A common and significant off-target interaction for many caged neurotransmitters, particularly those based on the nitroindoline scaffold, is the antagonism of GABA-A receptors.[3][4]

Protocol: Assessing GABA-A Receptor Antagonism of a Caged Compound

This protocol outlines a standard electrophysiological method to quantify the inhibitory effect of a caged compound on GABA-A receptor-mediated currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a caged compound on GABA-A receptors.

Materials:

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells) or primary neurons.

  • Patch-clamp electrophysiology setup.

  • External and internal recording solutions.

  • GABA (gamma-Aminobutyric acid).

  • The caged compound to be tested.

  • A known GABA-A receptor antagonist (e.g., bicuculline) as a positive control.

Procedure:

  • Cell Preparation: Culture cells or prepare acute brain slices containing neurons expressing GABA-A receptors.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a target cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • GABA Application:

    • Apply a known concentration of GABA to elicit a stable inward current (mediated by GABA-A receptors). This serves as the baseline response.

  • Caged Compound Application:

    • Apply the caged compound at various concentrations to the bath solution, starting from a low concentration and progressively increasing it.

    • For each concentration of the caged compound, apply the same concentration of GABA and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the presence of each concentration of the caged compound.

    • Normalize the current amplitudes to the baseline GABA response (in the absence of the caged compound).

    • Plot the normalized current as a function of the caged compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the caged compound that inhibits 50% of the GABA-evoked current.

  • Positive Control:

    • Perform a similar experiment using a known GABA-A receptor antagonist (e.g., bicuculline) to validate the experimental setup.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological context, graphical representations are invaluable.

Experimental_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording cluster_testing Caged Compound Testing cluster_analysis Data Analysis Prep Prepare Cells/Slices Patch Establish Whole-Cell Patch-Clamp Prep->Patch GABA_app Apply GABA (Baseline) Patch->GABA_app Cage_app Apply Caged Compound (Increasing Concentrations) GABA_app->Cage_app GABA_coapp Co-apply GABA Cage_app->GABA_coapp Analyze Measure Current Amplitudes GABA_coapp->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for assessing GABA-A receptor antagonism of a caged compound.

Signaling_Pathway cluster_pre Before Photolysis cluster_post After Photolysis cluster_off_target Potential Off-Target Effect Caged Caged Compound (Biologically Inert) Receptor_off Off-Target Receptor (e.g., GABA-A) Uncaged Released Active Molecule Target_Receptor Target Receptor Uncaged->Target_Receptor Activates Caged_antagonist Caged Compound (Antagonist) Receptor_blocked Off-Target Receptor (Blocked) Caged_antagonist->Receptor_blocked Inhibits

Caption: Ideal vs. potential off-target effects of a caged compound.

Conclusion

The selection and validation of a caged compound for any biological application must prioritize the assessment of its biological inertness. While this compound presents a promising scaffold for the development of new caged compounds, its off-target effect profile remains to be thoroughly characterized. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a framework for making informed decisions about the most appropriate caging strategy for their specific research needs and to emphasize the critical importance of rigorous biological validation. As the field of photopharmacology continues to evolve, the development of novel caging groups with improved photophysical properties and, most importantly, enhanced biological inertness will be paramount for advancing our understanding of complex biological processes.

References

A Researcher's Guide to Cross-Reactivity Profiling of 7-Bromo-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-reactivity studies on 7-Bromo-5-nitroindoline derivatives. Given the limited direct experimental data on the cross-reactivity of this specific chemical class, this document outlines a systematic approach to designing and executing a selectivity profiling campaign. The provided data from related nitroindole and indoline compounds serves as an illustrative example to guide researchers in their experimental design and data interpretation.

The therapeutic potential of any novel small molecule is intrinsically linked to its selectivity. While this compound derivatives hold promise, a thorough understanding of their off-target effects is paramount for their advancement as safe and effective therapeutic agents. Broader studies on related nitroindole scaffolds have pointed towards several potential biological targets, including kinases, G-quadruplex DNA, and various enzymes involved in inflammatory and signaling pathways. Therefore, a systematic evaluation of off-target interactions is crucial.

Quantitative Data on Related Indole Derivatives

To effectively illustrate the process of a cross-reactivity study, the following tables summarize the biological activities of various nitroindole and indoline derivatives against a panel of potential targets. This data, gathered from publicly available studies, should be used as a reference for designing a comprehensive screening panel for this compound derivatives.

Table 1: Illustrative Cross-Reactivity Profile of Indole Derivatives Against Various Enzymes

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Indoline Derivative 43 5-Lipoxygenase (5-LOX)Isolated Enzyme0.45 ± 0.11Zileuton-
Soluble Epoxide Hydrolase (sEH)Isolated Enzyme1.39 ± 0.45--
Indoline Derivative 53 5-Lipoxygenase (5-LOX)Isolated Enzyme0.28 ± 0.02Zileuton-
Soluble Epoxide Hydrolase (sEH)Isolated Enzyme0.061 ± 0.003--
Indoline Derivative 54 5-Lipoxygenase (5-LOX)Isolated Enzyme0.18 ± 0.05Zileuton-
Soluble Epoxide Hydrolase (sEH)Isolated Enzyme0.100 ± 0.010--
Indoline Derivative 73 5-Lipoxygenase (5-LOX)Isolated Enzyme0.41 ± 0.01Zileuton-
Soluble Epoxide Hydrolase (sEH)Isolated Enzyme0.43 ± 0.10--

Data sourced from a study on dual 5-LOX/sEH inhibitors and is intended to be illustrative.[1]

Table 2: Selectivity Profile of 1,6-Disubstituted Indole Derivatives Against Nitric Oxide Synthase (NOS) Isoforms

Compound IDnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
Compound (S)-8 0.151854120360
Compound 22 0.053.4>10068>2000
Compound 25 0.254.5>10018>400
Compound 26 0.326.8>10021>312
Compound 29 1.22>100>100>82>82

This table presents data on a series of indole derivatives, highlighting the potential for isoform-selective inhibition within the NOS family.[2]

Table 3: Activity of 5-Nitroindole Derivatives against a Cancer Cell Line and G-Quadruplex DNA

Compound IDHeLa Cell Proliferation IC50 (µM)c-Myc G-Quadruplex Binding (DC50, µM)
Compound 5 5.08 ± 0.911.2 ± 0.1
Compound 7 5.89 ± 0.731.5 ± 0.2
Compound 12 > 102.5 ± 0.3

This data illustrates the anti-proliferative activity and a potential molecular target for a series of 5-nitroindole derivatives.[3][4]

Experimental Protocols

A robust cross-reactivity study necessitates the use of well-validated and reproducible experimental protocols. Below are detailed methodologies for assessing the interaction of this compound derivatives with the key potential off-targets identified.

1. Kinase Inhibitor Selectivity Profiling

  • Objective: To determine the inhibitory activity of the test compounds against a broad panel of protein kinases.

  • Methodology: A widely used method is the radiometric kinase assay.

    • Reaction Setup: Prepare a reaction mixture containing the kinase, a substrate (protein or peptide), ATP (spiked with γ-³³P-ATP), and the test compound at various concentrations in a 96-well plate.

    • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation reaction to proceed.

    • Termination and Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

    • Washing: Wash the filter membrane to remove unincorporated γ-³³P-ATP.

    • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. Commercial services from companies like Reaction Biology offer large kinase screening panels.[5]

2. G-Quadruplex DNA Binding Assay

  • Objective: To assess the binding affinity and selectivity of the test compounds for G-quadruplex DNA structures.

  • Methodology: A common method is the Fluorescence Intercalator Displacement (FID) assay.

    • Reagents: Prepare a solution of a fluorescent probe that binds to G-quadruplex DNA (e.g., Thiazole Orange) and the target G-quadruplex DNA sequence (e.g., c-Myc promoter sequence).

    • Assay Setup: In a 96-well plate, add the G-quadruplex DNA and the fluorescent probe.

    • Compound Addition: Add the test compound at various concentrations.

    • Incubation: Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

    • Fluorescence Measurement: Measure the fluorescence intensity. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.

    • Data Analysis: Plot the percentage of fluorescence quenching against the compound concentration to determine the DC50 value (concentration required to displace 50% of the fluorescent probe).

3. 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

  • Objective: To determine the inhibitory activity of the test compounds against 5-LOX.

  • Methodology: Fluorometric or colorimetric assays are commonly used.

    • Enzyme and Substrate: Use a purified 5-LOX enzyme and a suitable substrate (e.g., arachidonic acid).

    • Reaction: In the presence of the test compound, the enzyme catalyzes the conversion of the substrate to a product that can be detected either directly or through a coupled reaction that generates a fluorescent or colored product.

    • Detection: Measure the fluorescence or absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Several commercial kits are available for this assay.[1][6]

4. Soluble Epoxide Hydrolase (sEH) Activity Assay

  • Objective: To measure the inhibitory effect of the test compounds on sEH activity.

  • Methodology: A fluorometric assay is a common approach.

    • Substrate: Use a non-fluorescent sEH substrate that is converted to a highly fluorescent product upon hydrolysis by sEH.

    • Reaction: Incubate the sEH enzyme with the substrate in the presence of varying concentrations of the test compound.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time.

    • Data Analysis: Determine the rate of the reaction for each compound concentration and calculate the IC50 value. Commercial assay kits are available for this purpose.[1]

5. Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Assay

  • Objective: To evaluate the inhibitory potency of the test compounds against nNOS.

  • Methodology: The Griess assay, which measures nitrite (a stable product of NO), is a widely used method.

    • Enzyme Reaction: Incubate purified nNOS with its substrate L-arginine, cofactors (e.g., NADPH, calmodulin), and the test compound.

    • Nitrite Measurement: After the incubation period, add Griess reagent to the reaction mixture. This reagent reacts with nitrite to form a colored azo dye.

    • Absorbance Reading: Measure the absorbance of the solution at approximately 540 nm.

    • Data Analysis: Correlate the absorbance to the amount of nitrite produced and calculate the percentage of inhibition to determine the IC50 value.[2]

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Selectivity Analysis & Lead Selection cluster_3 Screening Panel A This compound Derivative Library B Single High-Concentration Screening A->B C Identify Initial Hits (>50% Inhibition) B->C P1 Kinase Panel (e.g., 96 kinases) B->P1 P2 G-Quadruplex DNA (e.g., c-Myc, Telomeric) B->P2 P3 Enzyme Panel (e.g., 5-LOX, sEH, NOS isoforms) B->P3 D 10-Point Dose-Response Curve Generation C->D E Calculate IC50 Values D->E F Compare IC50s Across Target Panel E->F G Select Lead Compounds with Desired Selectivity Profile F->G

Caption: Experimental workflow for cross-reactivity profiling.

G ext_stim Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase (RTK) ext_stim->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Proliferation & Survival mtor->cell_growth g4 c-Myc Promoter G-Quadruplex cmyc_trans c-Myc Transcription g4->cmyc_trans Inhibition aa Arachidonic Acid lox 5-LOX aa->lox leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation leukotrienes->inflammation eet Epoxyeicosatrienoic Acids (EETs) seh sEH eet->seh dhet Dihydroxyeicosatrienoic Acids (DHETs) seh->dhet arginine L-Arginine nNOS nNOS arginine->nNOS no Nitric Oxide (NO) nNOS->no neurotransmission Neurotransmission no->neurotransmission nitroindoline This compound Derivative nitroindoline->pi3k ? nitroindoline->g4 Binding? nitroindoline->lox ? nitroindoline->seh ? nitroindoline->nNOS ?

Caption: Potential signaling pathways modulated by nitroindoline derivatives.

References

A Comparative Guide to the Application of 7-Bromo-5-nitroindoline Derivatives in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-5-nitroindoline scaffold is a versatile building block in the synthesis of complex molecules with significant applications in biological and therapeutic research. Its derivatives have been notably utilized in two primary domains: as photocleavable protecting groups for the controlled release of bioactive molecules, and as G-quadruplex stabilizing agents with potential anticancer properties. This guide provides an objective comparison of the performance of these nitroindoline-based systems against established alternatives, supported by experimental data and detailed protocols.

Part 1: Nitroindoline Derivatives as Photocleavable Protecting Groups

7-Nitroindoline derivatives, akin to the more common o-nitrobenzyl and coumarin-based systems, function as photolabile "cages" for biologically active molecules. Upon irradiation with light of a specific wavelength, the nitroindoline moiety undergoes a photochemical reaction that results in the cleavage of a covalent bond and the release of the "caged" compound. This allows for precise spatial and temporal control over the activation of a bioactive substance.

The efficiency of a photocleavable protecting group is primarily determined by its quantum yield of photolysis (Φu) and its molar extinction coefficient (ε) at the irradiation wavelength (λmax). The product of these two values (ε × Φu) gives the uncaging cross-section, a measure of the overall efficiency of photorelease.

Protecting GroupDerivative Exampleλmax (nm)Quantum Yield (Φu)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Solvent
Nitroindoline 5-bromo-7-nitroindoline-S-ethylthiocarbamate350Data not availableData not availableAcetonitrile/Water
o-Nitrobenzyl 4,5-dimethoxy-2-nitrobenzyl (DMNB)~3500.001 - 0.01[1]~5,000Aqueous Buffer
2-(2-nitrophenyl)propoxycarbonyl (NPPOC)3650.41[2]230[2]Methanol
Coumarin 7-(diethylamino)coumarin-4-yl)methyl (DEACM)~4000.004 - 0.08~40,000Aqueous Buffer
Allylic Coumarin Derivative4000.27[3]~13,700[3]Water/Acetonitrile

This protocol outlines a general method for determining the quantum yield of photolysis for a caged compound using a chemical actinometer for comparison.

Materials:

  • Caged compound of interest

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., LED or laser with a narrow bandwidth)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvents

Procedure:

  • Prepare Solutions: Prepare optically dilute solutions of both the caged compound and the actinometer in the same solvent. The absorbance of both solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Irradiation: Irradiate the solution of the caged compound in a quartz cuvette for a defined period. Monitor the change in absorbance or the appearance of a product peak at regular intervals using a UV-Vis spectrophotometer.

  • Actinometry: Under identical irradiation conditions (light source, geometry, and time), irradiate the chemical actinometer solution.

  • Analysis of Actinometer: Analyze the change in the actinometer solution according to established protocols. For potassium ferrioxalate, this involves a colorimetric reaction to quantify the amount of Fe²⁺ produced.

  • Analysis of Caged Compound: Quantify the amount of photoreacted caged compound from the spectroscopic data.

  • Calculation of Quantum Yield (Φ): The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_act * (ΔA_sample / Δt_sample) * (ε_act / ε_sample) * (moles_act / moles_sample)

    Where:

    • Φ_act is the known quantum yield of the actinometer.

    • ΔA/Δt is the initial rate of change in absorbance for the sample and actinometer.

    • ε is the molar extinction coefficient of the sample and actinometer at the monitoring wavelength.

    • moles are the initial moles of the sample and actinometer in the irradiated volume.

G cluster_calc Calculation prep_sample Prepare Caged Compound Solution irrad_sample Irradiate Sample prep_sample->irrad_sample prep_act Prepare Actinometer Solution irrad_act Irradiate Actinometer prep_act->irrad_act analyze_sample Monitor Sample (e.g., UV-Vis) irrad_sample->analyze_sample analyze_act Analyze Actinometer (e.g., Colorimetry) irrad_act->analyze_act calc_qy Calculate Quantum Yield analyze_sample->calc_qy analyze_act->calc_qy

Caption: Workflow for the determination of photolysis quantum yield.

Part 2: Nitroindole Derivatives as G-Quadruplex Stabilizers

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are prevalent in the promoter regions of oncogenes, such as c-Myc, and in telomeres.[4] Stabilization of these structures by small molecules can inhibit gene transcription and telomerase activity, making them attractive targets for anticancer drug development.[4] Derivatives of 5-nitroindole have been synthesized and identified as potent G4 stabilizers.[5]

The efficacy of G4 stabilizers is evaluated based on their binding affinity to G4 DNA (often expressed as DC50 in a displacement assay), selectivity for G4 over duplex DNA, and their cytotoxic effect on cancer cells (IC50).

Compound ClassDerivative ExampleTarget G4G4 Binding Affinity (DC50, µM)Cytotoxicity (IC50, µM in HeLa cells)
5-Nitroindole Compound 5c-Myc< 10[5][6]5.08 ± 0.91[5]
Compound 7c-Myc< 10[5][6]5.89 ± 0.73[5]
Acridine BRACO-19Telomeric~0.7Varies by cell line
Pyridinium Pyridostatin (PDS)Telomeric~0.7Varies by cell line
Natural Product TelomestatinTelomeric~0.05Varies by cell line

Note: The 5-nitroindole derivatives show promising binding affinity and cytotoxicity, comparable to some established G4 ligands.

The G4-FID assay is a common method to screen for and quantify the binding of ligands to G-quadruplex DNA.[7][8][9] It relies on the displacement of a fluorescent probe, such as Thiazole Orange (TO), from the G4 structure by a competing ligand, leading to a decrease in fluorescence.[7][8]

Materials:

  • G-quadruplex-forming oligonucleotide (e.g., c-Myc promoter sequence)

  • Duplex DNA (for selectivity assessment)

  • Thiazole Orange (TO)

  • Test compounds (5-nitroindole derivatives)

  • Assay buffer (e.g., Tris buffer with KCl)

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • DNA Annealing: Prepare a stock solution of the G4 oligonucleotide in the assay buffer. To form the G-quadruplex structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Assay Setup: In a 96-well plate, add the pre-folded G-quadruplex DNA to a final concentration of 0.25 µM.

  • Probe Addition: Add Thiazole Orange to a final concentration of 0.5 µM.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.[6]

  • Data Analysis: Calculate the percentage of TO displacement for each compound concentration. The DC50 value, the concentration of the compound that displaces 50% of the TO, is determined by plotting the percentage of displacement against the compound concentration and fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential therapeutic agents.[4][10]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Ligand 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Ligand->G4 Binds & Stabilizes TF Transcription Factors G4->TF Blocks Binding Transcription c-Myc Transcription TF->Transcription Initiates cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation Promotes

Caption: c-Myc downregulation via G-quadruplex stabilization.

References

comparative study of the synthesis efficiency of different substituted nitroindolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Efficiency

The synthesis of substituted nitroindolines is a cornerstone in the development of novel therapeutics and molecular probes. The strategic introduction of a nitro group onto the indoline scaffold provides a versatile handle for further functionalization, making these compounds valuable intermediates in medicinal chemistry. This guide offers an objective comparison of various synthetic routes to differently substituted nitroindolines, supported by experimental data, to aid researchers in selecting the most efficient method for their specific needs.

Comparative Analysis of Synthesis Efficiency

The efficiency of nitroindoline synthesis is highly dependent on the desired substitution pattern and the chosen synthetic strategy. The following table summarizes the performance of various methods for the synthesis of 4-nitro, 5-nitro, 6-nitro, and 7-nitroindoline derivatives.

Target CompoundSynthetic MethodStarting MaterialKey ReagentsTypical Yield (%)Reference
4-Nitroindoles Leimgruber-Batcho SynthesisSubstituted o-nitrotolueneN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reductant (e.g., Raney Ni, H₂)High[1][2]
5-Nitroindoline Indirect Route via IndoleIndoleSodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxideOverall ~59%[3]
5-Nitroindole-3-carboxaldehyde Vilsmeier-Haack Reaction5-NitroindolePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)85%[4][5]
6-Nitroindoline-2-carboxylic acid Direct NitrationIndoline-2-carboxylic acidConcentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)~72%
(S)-6-Nitroindoline-2-carboxylic acid Chiral Pool SynthesisL-phenylalanineUrea nitrate, Sulfuric acid, Bromine~53% (overall)
7-Nitroindole Indirect Route via IndolineIndoleSodium bisulfite, Acetic anhydride, Acetyl nitrate, Sodium hydroxideHigh
5-Bromo-7-nitroindoline-S-thiocarbamates One-pot, Two-reaction5-Bromo-7-nitroindolineTriphosgene, Thiol94-97% (isolated)[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate methodological comparison.

Leimgruber-Batcho Synthesis of 4-Nitroindoles

This method provides a versatile route to 4-substituted indoles starting from the corresponding o-nitrotoluenes. The reaction proceeds in two main steps: enamine formation followed by reductive cyclization.[1][2]

Step 1: Enamine Formation

  • To a solution of the substituted o-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • Heat the reaction mixture to facilitate the formation of the enamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude enamine, which is often a colored solid.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. Common reducing systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or stannous chloride.[1]

  • The reaction is typically stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.

  • After the reaction is complete, the catalyst is removed by filtration (if applicable), and the filtrate is concentrated.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 4-nitroindole.

Indirect Synthesis of 5-Nitroindoline

This multi-step synthesis avoids direct nitration of the sensitive indoline ring.[3]

Step 1: Synthesis of Sodium 2-indolinesulfonate

  • In a reaction vessel, dissolve sodium bisulfite in water.

  • Add indole to the solution and stir at a controlled temperature (e.g., 30°C).

  • Monitor the reaction by TLC until the indole is consumed.

  • The product, sodium 2-indolinesulfonate, precipitates and is collected by filtration. A typical molar yield is around 96.4%.[3]

Step 2: Synthesis of Sodium N-acetyl-2-indolinesulfonate

  • Treat the sodium 2-indolinesulfonate with acetic anhydride.

  • Heat the mixture (e.g., at 70°C) to promote acetylation.

  • Cool the reaction mixture to allow the product to crystallize, then collect it by filtration. The molar yield for this step is approximately 81.97%.[3]

Step 3: Bromination and Cyclization to 5-Bromoindole

  • React the N-acetylated intermediate with bromine at low temperature (below 5°C).

  • After the reaction, neutralize any unreacted bromine with sodium bisulfite.

  • Add sodium hydroxide and heat the mixture to induce cyclization and deprotection, forming 5-bromoindole. The molar yield is reported to be around 91.21%.[3]

Step 4: Conversion to 5-Nitroindoline

  • The resulting 5-bromoindole can then be converted to 5-nitroindoline through subsequent reactions, although the specific protocol for this final step was not detailed in the provided search results. The overall yield for the synthesis of 5-bromoindole from indole is approximately 59.25%.[3]

Direct Nitration of Indoline-2-carboxylic Acid to 6-Nitroindoline-2-carboxylic Acid

This method is a straightforward approach to introduce a nitro group at the 6-position of the indoline ring.

  • In a flask cooled to -5°C, dissolve indoline-2-carboxylic acid in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature between -20°C and -10°C.

  • After the addition is complete, continue stirring for 30 minutes at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Extract the mixture with ethyl acetate to separate the 5-nitro isomer byproduct.

  • Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.

  • Extract the aqueous phase with ethyl acetate to obtain the 6-nitroindoline-2-carboxylic acid. A typical yield for the 6-nitro isomer is around 72%.

Indirect Synthesis of 7-Nitroindole

This method circumvents the challenges of direct nitration of the highly reactive indole ring by utilizing a protected indoline intermediate.

Step 1: Protection of Indole

  • React indole with sodium bisulfite to form sodium indoline-2-sulfonate.

  • Acetylate the resulting compound with acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

Step 2: Nitration

  • Prepare the nitrating agent, acetyl nitrate, by carefully mixing acetic anhydride with nitric acid at low temperature.

  • Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent.

  • Slowly add the prepared acetyl nitrate solution to the cooled solution of the starting material.

Step 3: Hydrolysis and Dehydrogenation

  • Upon completion of the nitration, quench the reaction mixture.

  • Perform hydrolysis under alkaline conditions (e.g., with sodium hydroxide). This step removes the sulfonate and acetyl protecting groups and simultaneously dehydrogenates the indoline ring back to an indole, yielding 7-nitroindole.

  • The product is then purified by filtration and washing.

Visualizing the Synthetic Workflow

A generalized workflow for the synthesis of substituted nitroindolines often involves a sequence of protection, nitration, and deprotection/cyclization steps, particularly when direct nitration is not regioselective or leads to side products. The following diagram illustrates this general logic.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product Start Indoline or Indole Derivative Protection Protection of Reactive Sites (e.g., N-acetylation, sulfonation) Start->Protection Optional Nitration Nitration (e.g., HNO3/H2SO4, Acetyl Nitrate) Start->Nitration Direct Nitration Protection->Nitration Deprotection Deprotection / Cyclization (e.g., Hydrolysis, Reductive Cyclization) Nitration->Deprotection Product Substituted Nitroindoline Deprotection->Product

Caption: Generalized workflow for substituted nitroindoline synthesis.

References

Evaluating the Performance of 7-Bromo-5-nitroindoline in Diverse Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The strategic placement of electron-withdrawing groups, such as nitro and bromo moieties, can significantly influence the compound's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive evaluation of the potential performance of 7-Bromo-5-nitroindoline in different biological systems. Due to a lack of extensive direct studies on this specific molecule, this analysis is based on robust data from closely related 5-nitroindole and 7-nitroindazole/indole analogs, offering a predictive comparison against established alternatives.

Anticancer Activity: Targeting the c-Myc Oncogene

The 5-nitroindole scaffold has been identified as a promising pharmacophore for the development of anticancer agents. The primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers. This stabilization represses c-Myc transcription, leading to cell cycle arrest and apoptosis.[1][2][3][4] Additionally, some 5-nitroindole derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects.[2]

Comparative Performance of 5-Nitroindole Derivatives against a Known c-Myc Inhibitor
Compound/AlternativeTargetCell LineIC50 (µM)Mechanism of ActionReference
Pyrrolidine-substituted 5-nitroindole (Compound 5) c-Myc G-quadruplexHeLa5.08 ± 0.91c-Myc downregulation, ROS induction[2]
Pyrrolidine-substituted 5-nitroindole (Compound 7) c-Myc G-quadruplexHeLa5.89 ± 0.73c-Myc downregulation, ROS induction[2]
10058-F4 (Known c-Myc Inhibitor) Myc-Max interactionVarious~30-60Inhibition of Myc-Max dimerization[5][6]

Note: The data for pyrrolidine-substituted 5-nitroindoles provides a strong indication of the potential anticancer activity of the this compound scaffold.

Signaling Pathway: c-Myc Downregulation by 5-Nitroindole Derivatives

The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives in cancer cells.

c_myc_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm c_myc_gene c-Myc Gene g_quadruplex G-Quadruplex (in promoter region) transcription Transcription g_quadruplex->transcription Inhibits apoptosis Cell Cycle Arrest & Apoptosis c_myc_mrna c-Myc mRNA translation Translation c_myc_mrna->translation transcription->c_myc_mrna ribosome Ribosome c_myc_protein c-Myc Protein c_myc_protein->apoptosis Promotes (when overexpressed) translation->c_myc_protein 5_nitroindoline This compound (or derivative) 5_nitroindoline->g_quadruplex Stabilizes

c-Myc downregulation by 5-nitroindole derivatives.
Experimental Protocol: c-Myc G-Quadruplex Binding Assay (Fluorescent Indicator Displacement)

This assay is used to assess the ability of a compound to bind to and stabilize the c-Myc G-quadruplex.

  • Materials :

    • Fluorescently labeled oligonucleotide that mimics the c-Myc G-quadruplex forming sequence.

    • A fluorescent dye that binds to the G-quadruplex (e.g., Thioflavin T).

    • Test compound (e.g., this compound).

    • Assay buffer (e.g., Tris-HCl with KCl).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare a solution of the fluorescently labeled c-Myc oligonucleotide in the assay buffer and anneal to form the G-quadruplex structure.

    • Add the fluorescent dye to the G-quadruplex solution.

    • Dispense the G-quadruplex/dye mixture into the wells of the 96-well plate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate the plate at room temperature for a defined period.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • A decrease in fluorescence indicates that the test compound has displaced the dye, signifying binding to the G-quadruplex.

    • Calculate the binding affinity (e.g., Kd or DC50) from the dose-response curve.[7]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindazole is a well-established and potent inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[8][9][10] The structural similarity of this compound to 7-nitroindazole suggests its potential as an nNOS inhibitor.

Comparative Performance of Nitroindazole Derivatives as nNOS Inhibitors
Compound/AlternativenNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
3-Bromo-7-Nitroindazole 0.170.860.295.11.7[11]
7-Nitroindazole 0.64 - 0.9Not specifiedNot specified--[9][10]
Nω-propyl-L-arginine (NPLA) 0.057 (Ki)8.5 (Ki)180 (Ki)1493158[11]

Note: The data for 3-Bromo-7-Nitroindazole provides a strong rationale for investigating this compound as a potential nNOS inhibitor.

Signaling Pathway: Inhibition of Nitric Oxide Synthesis

The diagram below illustrates the role of nNOS in the production of nitric oxide and the inhibitory action of compounds like 7-nitroindazole.

nnos_pathway l_arginine L-Arginine nNOS nNOS l_arginine->nNOS no Nitric Oxide (NO) nNOS->no citrulline L-Citrulline nNOS->citrulline physiological_effects Neuromodulation, Vasodilation, etc. no->physiological_effects inhibitor This compound (or analog) inhibitor->nNOS Inhibits

Inhibition of nNOS by 7-nitro-indoline/indazole analogs.
Experimental Protocol: Cell-Based nNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture to determine nNOS activity.[1][12]

  • Materials :

    • HEK 293T cells stably overexpressing rat neuronal NOS (293T/nNOS).[1]

    • Cell culture medium and supplements.

    • Calcium ionophore (e.g., A23187) to activate nNOS.

    • Test inhibitor compounds.

    • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Sodium nitrite for standard curve.

    • 96-well plates.

    • Microplate reader.

  • Procedure :

    • Seed 293T/nNOS cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.

    • Activate nNOS by adding a calcium ionophore to the culture medium.

    • Incubate for a period to allow for NO production.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant and to the sodium nitrite standards in a separate plate.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 of the inhibitor.

Application as a Fluorescent Probe

Comparative Photophysical Properties of Indole-Based Fluorescent Probes
ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)ApplicationReference
7-Azaindole ~285~350 (in nonpolar solvents)VariesTryptophan analog, protein studies[15]
Indole Derivatives (general) VariesVariesVariespH sensing, ion detection[14]
This compound To be determinedTo be determinedTo be determinedPotential for sensing/imaging-
Experimental Workflow for Characterizing a Novel Fluorescent Probe

The following workflow outlines the steps to evaluate the potential of this compound as a fluorescent probe.

probe_workflow synthesis Synthesis and Purification photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) synthesis->photophysical solvatochromism Solvatochromism Studies photophysical->solvatochromism selectivity Selectivity and Sensitivity (e.g., towards ions, pH) photophysical->selectivity bioimaging Cellular Imaging (Uptake, Localization, Phototoxicity) selectivity->bioimaging application Specific Application (e.g., Sensor Development) bioimaging->application

Workflow for evaluating a new fluorescent probe.

Conclusion

While direct experimental data on the biological performance of this compound is limited, the available evidence from closely related analogs strongly suggests its potential in several key areas of biomedical research. The 5-nitroindole scaffold is a validated starting point for the development of c-Myc targeting anticancer agents. The 7-nitro substituent in related indazole structures confers potent nNOS inhibitory activity, suggesting a similar potential for this compound. Furthermore, its inherent indoline core makes it a candidate for development as a novel fluorescent probe. This guide provides a framework for the rational evaluation of this compound, including comparative data from relevant alternatives and detailed experimental protocols to facilitate further investigation into its promising biological activities. Future studies should focus on the direct synthesis and biological testing of this compound to confirm and quantify its performance in these diverse biological systems.

References

literature review comparing applications of bromo-substituted versus non-bromo-substituted nitroindolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bromo-substituted and non-bromo-substituted nitroindolines, focusing on their applications in medicinal chemistry and as research tools. The inclusion of a bromine atom on the nitroindoline scaffold significantly influences the physicochemical properties and biological activities of these molecules. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of key concepts to aid in research and development.

Introduction to Nitroindolines

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a nitro group further enhances the therapeutic potential, often contributing to anticancer and antimicrobial effects through bioreduction to reactive nitrogen species. Nitroindolines serve as versatile synthetic intermediates in the development of more complex molecules.

The addition of a bromine atom to the nitroindoline core can further modulate a compound's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide will delve into the comparative aspects of bromo-substituted and non-bromo-substituted nitroindolines across various applications.

Synthesis and Chemical Reactivity

The synthesis of both bromo-substituted and non-bromo-substituted nitroindolines typically involves multi-step processes. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

A common approach to synthesizing nitroindolines involves the nitration of an indoline precursor. For instance, 6-nitroindoline-2-carboxylic acid can be synthesized via the nitration of indoline-2-carboxylic acid. The synthesis of bromo-substituted nitroindolines often requires the use of a brominated starting material or the introduction of bromine at a suitable stage in the synthetic sequence.

For example, the synthesis of 5-bromoindole derivatives can be achieved through the bromination of an N-protected indole, followed by reduction of the indole to an indoline and subsequent nitration. The presence of the bromine atom can influence the regioselectivity of subsequent reactions.

G cluster_0 Non-Bromo-Substituted Nitroindoline Synthesis cluster_1 Bromo-Substituted Nitroindoline Synthesis Indoline Indoline Nitration Nitration Indoline->Nitration HNO3/H2SO4 Nitroindoline Nitroindoline Nitration->Nitroindoline Bromo-Indole Bromo-Indole Reduction Reduction Bromo-Indole->Reduction e.g., NaBH4 Bromo-Indoline Bromo-Indoline Reduction->Bromo-Indoline Nitration Nitration Bromo-Indoline->Nitration HNO3/H2SO4 Bromo-Nitroindoline Bromo-Nitroindoline Nitration ->Bromo-Nitroindoline

Caption: General synthetic workflows for nitroindolines.
Experimental Protocols

Synthesis of 6-Nitroindoline-2-carboxylic Acid (Non-Bromo-Substituted)

  • Materials: Indoline-2-carboxylic acid, concentrated sulfuric acid, concentrated nitric acid, crushed ice, ethyl acetate, sodium hydroxide, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid and cool the solution to -5 °C.

    • Slowly add concentrated nitric acid while maintaining the temperature between -20 °C and -10 °C.

    • Stir the reaction mixture for 30 minutes at this temperature.

    • Pour the reaction mixture onto crushed ice.

    • Adjust the pH of the aqueous phase to 4.5–5.0 with a cold aqueous sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Synthesis of 5-Bromoindole Derivatives (Precursor to Bromo-Nitroindolines)

  • Materials: 5-nitroindole, dimethylformamide (DMF), potassium carbonate (K2CO3), 1-bromo-3-chloropropane, pyrrolidine.

  • Procedure:

    • To a solution of 5-nitroindole in DMF, add K2CO3.

    • Add 1-bromo-3-chloropropane dropwise at room temperature and stir the reaction mixture at 60 °C for 12 hours.

    • The resulting intermediate can then be reacted with a nucleophile, such as pyrrolidine, to introduce further diversity.[1]

Comparative Applications

Anticancer Activity

Nitroindoline derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the stabilization of G-quadruplex DNA structures and the induction of reactive oxygen species (ROS). The presence of a bromine atom can enhance these activities.

Mechanism of Action:

Derivatives of 5-nitroindole have been shown to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization downregulates the expression of c-Myc, a transcription factor implicated in a majority of human cancers, leading to cell cycle arrest and apoptosis.[1] Some 5-nitroindole compounds also increase intracellular ROS levels, contributing to their cytotoxic effects.[1]

The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and bioavailability, which may lead to enhanced anticancer activity.[2] Halogenated compounds, in general, have demonstrated potent anticancer activities.

G cluster_0 Anticancer Mechanism of Nitroindolines Nitroindoline_Derivative Nitroindoline_Derivative Stabilization_of_c-Myc_G-Quadruplex Stabilization_of_c-Myc_G-Quadruplex Nitroindoline_Derivative->Stabilization_of_c-Myc_G-Quadruplex Binds to Induction_of_ROS Induction_of_ROS Nitroindoline_Derivative->Induction_of_ROS Increases Bromo_Nitroindoline_Derivative Bromo_Nitroindoline_Derivative Bromo_Nitroindoline_Derivative->Stabilization_of_c-Myc_G-Quadruplex Potentially enhances binding Bromo_Nitroindoline_Derivative->Induction_of_ROS Potentially enhances Downregulation_of_c-Myc_Expression Downregulation_of_c-Myc_Expression Stabilization_of_c-Myc_G-Quadruplex->Downregulation_of_c-Myc_Expression Cell_Cycle_Arrest_and_Apoptosis Cell_Cycle_Arrest_and_Apoptosis Downregulation_of_c-Myc_Expression->Cell_Cycle_Arrest_and_Apoptosis Induction_of_ROS->Cell_Cycle_Arrest_and_Apoptosis

Caption: Anticancer mechanism of nitroindoline derivatives.

Quantitative Comparison of Anticancer Activity:

Compound TypeCancer Cell LineIC50 (µM)Reference
Non-Bromo-Substituted
5-nitroindole derivativeHeLa5.08 ± 0.91[3]
5-nitroindole derivativeHeLa5.89 ± 0.73[3]
Bromo-Substituted
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (related aromatic system)RAW264.7 (macrophage)6.9[4]

Note: Direct comparative data for a bromo-nitroindoline and its non-bromo counterpart against the same cancer cell line under identical conditions is limited in the reviewed literature. The data presented is for structurally related compounds to provide a general indication of activity.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Materials: Cancer cell line (e.g., HeLa), complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well microplate, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Both bromo-substituted and non-bromo-substituted nitro-aromatic compounds have demonstrated antimicrobial properties. The nitro group is a key pharmacophore that can be reduced within microbial cells to form toxic reactive intermediates.

The presence of a bromine atom can enhance the antimicrobial activity of indole derivatives. For instance, 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa. The mechanism of action is attributed to rapid membrane permeabilization and depolarization.

Quantitative Comparison of Antimicrobial Activity:

Caged Compounds and Photorelease Technology

Nitroindoline derivatives have been utilized as photoremovable protecting groups, or "caging" groups, for the light-induced release of biologically active molecules. This technology allows for precise spatial and temporal control over cellular processes. The introduction of a bromine atom can significantly impact the photophysical properties of these caged compounds.

Mechanism of Photorelease:

The photolysis of N-acyl-7-nitroindolines is initiated by the absorption of a photon, leading to the release of the "caged" molecule and the formation of a nitrosoindole byproduct.

The presence of a heavy atom like bromine can influence the efficiency of this process. In a study comparing 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates, the bromo-substituted compound (BHQ-OAc) exhibited a higher quantum efficiency of photorelease compared to the chloro-substituted compound (CHQ-OAc).[5] This was attributed to the heavy atom effect of bromine promoting intersystem crossing to the triplet excited state, which is on the pathway to product formation.[5]

G cluster_0 Photorelease from Caged Compounds Caged_Compound Caged_Compound Light_Activation Light_Activation Caged_Compound->Light_Activation Excited_State Excited_State Light_Activation->Excited_State Released_Molecule Released_Molecule Excited_State->Released_Molecule Byproduct Byproduct Excited_State->Byproduct Higher_Quantum_Yield Higher_Quantum_Yield Bromo_Substitution Bromo_Substitution Bromo_Substitution->Excited_State Promotes intersystem crossing to triplet state Bromo_Substitution->Higher_Quantum_Yield Leads to

Caption: Effect of bromo-substitution on photorelease.

Experimental Protocol: Measuring Photorelease Quantum Yield

  • Materials: Caged compound, suitable solvent, light source with a specific wavelength, actinometer (a chemical system with a known quantum yield), spectrophotometer.

  • Procedure:

    • Prepare solutions of the caged compound and the actinometer of known concentration.

    • Irradiate both solutions under identical conditions (light intensity, wavelength, and time).

    • Monitor the photochemical reaction of both the caged compound and the actinometer using a spectrophotometer.

    • Calculate the number of photons absorbed by both solutions.

    • Determine the number of moles of the released molecule from the caged compound.

    • The quantum yield is calculated as the ratio of the moles of the released molecule to the moles of photons absorbed by the caged compound, relative to the known quantum yield of the actinometer.

Conclusion

The incorporation of a bromine atom into the nitroindoline scaffold offers a valuable strategy for modulating the biological and photophysical properties of these compounds. While direct, side-by-side comparative data is still emerging, the available evidence suggests that bromo-substitution can lead to enhanced anticancer and antimicrobial activities, likely through improved pharmacokinetic properties and altered electronic characteristics. In the realm of photoremovable protecting groups, the heavy-atom effect of bromine can increase the quantum efficiency of photorelease.

Further research focusing on the direct comparison of bromo-substituted and non-bromo-substituted nitroindolines within the same experimental frameworks is crucial to fully elucidate the structure-activity relationships and guide the rational design of novel therapeutic agents and research tools. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

Safety Operating Guide

Safe Disposal of 7-Bromo-5-nitroindoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 7-Bromo-5-nitroindoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for minimizing risks associated with this chemical.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. While specific data for this exact compound is limited, related compounds' safety data sheets (SDS) indicate it should be treated as a hazardous substance.

Key Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Can cause skin, eye, and respiratory system irritation.[1][2]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.

PPE ComponentSpecification
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. On-site treatment is not recommended.

Step 1: Waste Segregation

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.

  • This compound is a halogenated organic compound. It is crucial to segregate it from non-halogenated waste streams to ensure proper disposal by the waste management facility.

Step 2: Container Management

  • Use a robust, leak-proof container made of a material compatible with the chemical.

  • The container must be kept tightly closed when not in use.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other components mixed in the waste.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified professional waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition.

  • The recommended disposal method is incineration in a chemical incinerator equipped with a scrubber to neutralize harmful combustion byproducts.[2] This should only be performed by a certified facility.

Step 5: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Avoid generating dust during cleanup.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: Identify Waste This compound WearPPE Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE Spill Spill Occurs Start->Spill Segregate Step 2: Segregate Waste (Halogenated Organic) WearPPE->Segregate WearPPE->Spill Containerize Step 3: Use Labeled, Closed Container Segregate->Containerize Segregate->Spill Store Step 4: Store in Designated Area Containerize->Store Containerize->Spill ArrangeDisposal Step 5: Arrange Professional Disposal (Licensed Vendor) Store->ArrangeDisposal Store->Spill End End: Safe and Compliant Disposal ArrangeDisposal->End ContainSpill Contain and Clean Spill (Use Absorbent) Spill->ContainSpill ContainSpill->Containerize

References

Personal protective equipment for handling 7-Bromo-5-nitroindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-Bromo-5-nitroindoline. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Physicochemical and Hazard Data

For safe handling, it is vital to be aware of the physical properties and potential hazards of this compound and its analogs. The data presented below is a summary from available safety data sheets for closely related compounds.

PropertyValueSource Analogs
Molecular Formula C₈H₇BrN₂O₂5-Bromo-7-nitro-2,3-dihydroindole[1]
Molar Mass 243.06 g/mol 5-Bromo-7-nitro-2,3-dihydroindole[1]
Appearance Yellow Solid1-Acetyl-5-bromo-7-nitroindoline[2]
Melting Point 133-136°C5-Bromo-7-nitro-2,3-dihydroindole[1]
Boiling Point 344.2 ± 42.0 °C (Predicted)5-Bromo-7-nitro-2,3-dihydroindole[1]
Solubility Insoluble in water5-Bromo-7-nitro-2,3-dihydroindole[1]
Flash Point 162°C5-Bromo-7-nitro-2,3-dihydroindole[1]
Storage Temperature 2-8°C1-Acetyl-5-bromo-7-nitroindoline[3]

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them immediately if contaminated.[4]
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended if there is a risk of splashing or dust generation.[4][6]
Skin and Body Protection A chemical-resistant lab coat or impervious clothing must be worn and fully fastened. Fully enclosed shoes are required.[4][7]
Respiratory Protection All handling should occur in a certified chemical fume hood.[8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer and Use handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Surfaces and Equipment handle_transfer->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disp_segregate Segregate Waste cleanup_ppe->disp_segregate disp_store Store in Labeled Container disp_segregate->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional

Caption: Workflow for safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Before handling, ensure you are wearing all required PPE as detailed in the table above.

    • Prepare your workspace by ensuring a certified chemical fume hood is operational and all necessary equipment (e.g., spatula, weigh boats, glassware) is clean and readily accessible.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the compound inside the fume hood to contain any dust.

    • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.

  • Post-Handling and Cleanup:

    • Decontamination: After use, thoroughly clean all contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by your lab coat and eye protection.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Spill and Disposal Plan

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing appropriate PPE, including respiratory protection.

  • Contain the spill to prevent it from spreading.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[9]

  • Container Management: Use a suitable, closed container for disposal that is in good condition and compatible with the chemical.[9] Keep the container tightly closed when not in use.

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4] All disposal practices must comply with local, state, and federal regulations.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.